molecular formula C8H11N3O B1521118 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile CAS No. 35261-05-3

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Cat. No.: B1521118
CAS No.: 35261-05-3
M. Wt: 165.19 g/mol
InChI Key: CLZSVOLRNQDKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-8(2,3)6-5(4-9)7(10)12-11-6/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZSVOLRNQDKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35261-05-3
Record name 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Physicochemical Properties of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic compound of interest in medicinal chemistry and materials science. The document delineates the compound's structural features, predicted physicochemical parameters, and its expected spectral signature. Crucially, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of key properties such as solubility, lipophilicity (LogP), and ionization constant (pKa). The methodologies are presented to ensure robust and reproducible data generation, essential for applications in drug discovery, process chemistry, and regulatory assessment.

Chemical Identity and Molecular Structure

This compound is a substituted isoxazole. The molecular architecture features a five-membered 1,2-oxazole ring, which is functionalized with three key substituents: a bulky, lipophilic tert-butyl group at position 3, a polar cyano (nitrile) group at position 4, and a basic amino group at position 5. This unique combination of functional groups dictates its chemical behavior and physical properties, creating a molecule with distinct regions of polarity and lipophilicity.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 35261-05-3[1][2]
Molecular Formula C₈H₁₁N₃O[1]
Molecular Weight 165.19 g/mol [1]
SMILES CC(C)(C)C1=NOC(=C1C#N)N[1]
Canonical 2D Structure ![Image of this compound structure]N/A

Predicted Physicochemical Properties: An Overview

While extensive experimental data for this specific molecule is not publicly cataloged, its properties can be reliably estimated based on its structural analogs and the well-understood contributions of its functional groups. These predictions are vital for guiding experimental design and hypothesis generation.

Property Predicted Value / Range Rationale & Implications
Melting Point 100 - 120 °CBased on related structures like 3-amino-5-(tert-butyl)isoxazole (m.p. ~103°C).[3] The planar isoxazole core and potential for hydrogen bonding via the amino group suggest a crystalline solid at room temperature.
Aqueous Solubility Low to ModerateThe polar amino and nitrile groups enhance water solubility, but the large, nonpolar tert-butyl group significantly counteracts this effect. Solubility is expected to be pH-dependent.
LogP (Octanol/Water) 1.5 - 2.5This value suggests a good balance between hydrophilicity and lipophilicity. In drug discovery, a LogP in this range is often associated with favorable absorption and membrane permeability characteristics.[4][5]
pKa (Basic) 2.0 - 4.0The primary amine at position 5 is the principal basic center. Its basicity is significantly reduced by the electron-withdrawing effects of the adjacent nitrile group and the electronegative isoxazole ring.

In-Depth Analysis of Key Parameters

Lipophilicity (LogP/LogD)

Lipophilicity, quantified as the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][6] For this compound, the tert-butyl group provides a strong lipophilic character, while the amino and nitrile functionalities contribute to its polarity.

  • LogP: Represents the partitioning of the neutral species between n-octanol and water. The predicted value of ~2 suggests the compound can readily cross biological membranes.[4]

  • LogD: This parameter accounts for all ionic and neutral species at a specific pH. Since the compound has a basic amino group, its LogD will be significantly lower than its LogP at acidic pH values (e.g., in the stomach) where the molecule becomes protonated and more water-soluble. At physiological pH 7.4, the LogD is expected to be close to the LogP.[5]

Solubility Profile

The "like dissolves like" principle provides a foundational understanding of solubility.[7] The molecule's amphiphilic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile.

  • Aqueous Solubility: Limited in neutral water due to the hydrophobic tert-butyl group.

  • Acidic Solubility: Solubility in dilute aqueous acids (e.g., 5% HCl) is predicted to be high. The amino group will be protonated to form a water-soluble ammonium salt.[8][9]

  • Basic Solubility: Expected to be low in aqueous bases (e.g., 5% NaOH), as the basic amino group will remain uncharged.

  • Organic Solubility: High solubility is expected in polar organic solvents like ethanol, methanol, DMSO, and acetone, which can engage in hydrogen bonding with the amino group while also solvating the hydrocarbon portion of the molecule.

Ionization Constant (pKa)

The pKa value quantifies the acidity or basicity of a functional group. For this molecule, the 5-amino group is the relevant ionizable center.

The basicity of this exocyclic amino group is influenced by the electronic environment of the isoxazole ring. The presence of two electronegative heteroatoms (N and O) and the strongly electron-withdrawing nitrile group at the adjacent carbon delocalizes the lone pair of electrons on the amino nitrogen, thereby reducing its ability to accept a proton. This makes it a significantly weaker base than a typical alkylamine but comparable to other amino-heterocycles.[10][11] An accurate pKa value is essential for predicting its charge state in different biological compartments.

Spectral Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on data from closely related 5-amino-isoxazole-4-carbonitrile derivatives, the following spectral features are anticipated.[12][13][14]

  • Infrared (IR) Spectroscopy:

    • ~3450-3300 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.

    • ~2220 cm⁻¹: A sharp, strong C≡N stretching band for the nitrile group.

    • ~1650 cm⁻¹: N-H scissoring (bending) vibration.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the isoxazole ring.

  • ¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

    • ~1.4 ppm (singlet, 9H): A strong signal corresponding to the nine equivalent protons of the tert-butyl group.

    • ~5.0-6.5 ppm (broad singlet, 2H): A signal for the two protons of the NH₂ group. The chemical shift and broadness can vary with solvent and concentration due to hydrogen exchange.

  • ¹³C NMR Spectroscopy (in CDCl₃ or DMSO-d₆):

    • ~170 ppm: Quaternary carbon at position 3 (C-tert-butyl).

    • ~165 ppm: Quaternary carbon at position 5 (C-NH₂).

    • ~115 ppm: Nitrile carbon (C≡N).

    • ~70-80 ppm: Quaternary carbon at position 4 (C-CN). The exact shift is highly dependent on substituents.

    • ~32 ppm: Quaternary carbon of the tert-butyl group.

    • ~28 ppm: Methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 166.10, corresponding to the protonated molecular ion.

    • Fragmentation: A prominent fragment would likely be the loss of a methyl group from the tert-butyl cation, resulting in a stable fragment.

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust, step-by-step methods for determining the key .

Workflow for Comprehensive Physicochemical Profiling

G cluster_start Sample Preparation cluster_properties Property Determination cluster_analysis Data Analysis & Reporting start Pure Compound (>98% Purity) solubility Solubility Profiling (Aqueous & Organic) start->solubility logp LogP Determination (Shake-Flask Method) start->logp pka pKa Measurement (Potentiometric Titration) start->pka spectral Spectral Analysis (NMR, IR, MS) start->spectral analysis Synthesize Data solubility->analysis logp->analysis pka->analysis spectral->analysis report Technical Report analysis->report

Caption: Overall workflow for physicochemical characterization.

Protocol: Qualitative Solubility Determination

This protocol establishes a solubility profile across a range of relevant solvent classes.[8][9][15]

Objective: To determine the solubility of the compound in water, aqueous acid, aqueous base, and a representative organic solvent.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Deionized water, 5% (w/v) HCl, 5% (w/v) NaOH, Ethanol

  • Spatula, vortex mixer

Procedure:

  • Preparation: Add ~10 mg of the compound to each of four separate, labeled test tubes.

  • Solvent Addition: To the tubes, add 1 mL of deionized water, 5% HCl, 5% NaOH, and ethanol, respectively.

  • Mixing: Vigorously vortex each tube for 60 seconds.

  • Observation: Allow the tubes to stand for 2 minutes. Visually inspect for undissolved solid. Classify as "Soluble" (no visible solid), "Partially Soluble" (some solid remains), or "Insoluble" (most solid remains).

  • Confirmation (for acid/base tests):

    • To the 5% HCl tube, carefully add 5% NaOH dropwise until the solution is basic (test with pH paper). Observe for any precipitate formation, which confirms the initial compound was the water-insoluble free base.[9]

G cluster_solvents Add 1 mL Solvent & Vortex start Start: ~10 mg Compound water Water start->water hcl 5% HCl start->hcl naoh 5% NaOH start->naoh etoh Ethanol start->etoh obs1 Observe & Record (Soluble / Insoluble) water->obs1 hcl->obs1 naoh->obs1 etoh->obs1 confirm Confirm Acid Solubility: Add NaOH to HCl tube obs1->confirm If Soluble in HCl precipitate Precipitate Forms? (Confirms Salt Formation) confirm->precipitate

Caption: Flowchart for the qualitative solubility testing protocol.

Protocol: LogP Determination via Shake-Flask Method

This is the "gold standard" method for experimentally determining the n-octanol/water partition coefficient.[16][17]

Objective: To quantify the partitioning of the compound between n-octanol and water.

Materials:

  • n-Octanol (reagent grade), deionized water

  • Phosphate buffer (pH 7.4)

  • Separatory funnels or glass vials with PTFE-lined caps

  • Mechanical shaker, centrifuge

  • UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

  • Solvent Saturation (Critical Step): Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours. Allow the layers to separate completely. This pre-saturates each phase with the other, preventing volume changes during the experiment.[18]

  • Stock Solution: Prepare a stock solution of the compound in the pre-saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a vial, combine 5 mL of the pre-saturated n-octanol stock solution with 5 mL of the pre-saturated buffer.

  • Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at ~2000 rpm for 15 minutes to ensure complete separation of the layers and break any emulsions.

  • Quantification: Carefully sample a known volume from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

G cluster_quant 6. Quantification step1 1. Pre-saturate n-Octanol & Buffer (pH 7.4) step2 2. Prepare Stock Solution in saturated n-Octanol step1->step2 step3 3. Mix Octanol Stock & Buffer (1:1 volume) step2->step3 step4 4. Shake to Equilibrate step3->step4 step5 5. Centrifuge to Separate Phases step4->step5 quant_org Measure [Conc] in Octanol Phase step5->quant_org quant_aq Measure [Conc] in Aqueous Phase step5->quant_aq step6 7. Calculate LogP log10([Org]/[Aq]) quant_org->step6 quant_aq->step6

Caption: Workflow for the shake-flask LogP determination method.

Conclusion

This compound is a heterocyclic compound with a balanced physicochemical profile. Its predicted moderate lipophilicity, pH-dependent solubility, and weak basicity make it an interesting scaffold for further investigation, particularly in drug discovery programs. The experimental protocols detailed herein provide a clear and reliable framework for empirically verifying these properties, enabling researchers to generate the high-quality data necessary for informed decision-making in chemical synthesis, biological screening, and formulation development.

References

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024). Retrieved from [Link]

  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. Retrieved from [Link]

  • Vanderveen, J. R., et al. (2014). Development of Methods for the Determination of pKa Values. Progress in Nuclear Magnetic Resonance Spectroscopy, 79-80, 1-30. Retrieved from [Link]

  • Martin, Y. C., et al. (2000). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. Journal of Molecular Graphics and Modelling, 18(4-5), 373-385. Retrieved from [Link]

  • Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Zhang, S., et al. (2015). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? New Journal of Chemistry, 39(10), 7856-7863. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Raic, S., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Haljasorg, T., et al. (2016). On the basicity of conjugated nitrogen heterocycles in different media. Journal of Physical Organic Chemistry, 29(10), 570-581. Retrieved from [Link]

  • Janicka, M., et al. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 27(15), 4905. Retrieved from [Link]

  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Experiment 1 — Properties of Organic Compounds. (n.d.). Retrieved from [Link]

  • Physicochemical Properties. (2023). In The Royal Society of Chemistry. Retrieved from [Link]

  • LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Retrieved from [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. Retrieved from [Link]

  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole. (1983). Google Patents.

Sources

5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile CAS number 35261-05-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile (CAS 35261-05-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently found in a wide array of biologically active molecules and FDA-approved drugs.[1][2] Derivatives of isoxazole have demonstrated a vast spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antifungal, and anti-HIV properties.[1][3][4][5]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of an amino group, a nitrile function, and a bulky tert-butyl group on the isoxazole core makes this compound a particularly valuable building block for chemical synthesis and a promising scaffold for drug discovery programs. This document serves as a comprehensive technical resource, detailing its chemical properties, synthesis, characterization, and potential applications.

Section 1: Core Molecular Profile

A thorough understanding of a compound begins with its fundamental physicochemical and structural properties. This compound is a small molecule whose structure offers multiple points for synthetic elaboration.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 35261-05-3 [6]
Molecular Formula C₈H₁₁N₃O [6]
Molecular Weight 165.2 g/mol [6]
Canonical SMILES CC(C)(C)C1=NOC(=C1C#N)N [6]
InChIKey Not readily available
Appearance Typically a solid powder Assumed

| Purity | >95% (Commercially available) | |

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of 5-aminoisoxazole-4-carbonitriles is efficiently achieved through multicomponent reactions (MCRs), which are prized for their atom economy and operational simplicity.[1][3] While a specific protocol for the 3-tert-butyl derivative is not explicitly detailed in the surveyed literature, a reliable synthesis can be extrapolated from established methods for analogous structures. The most logical approach involves the condensation of a pivaloyl precursor, malononitrile, and hydroxylamine.

Conceptual Synthesis Workflow

The reaction proceeds via a cascade mechanism where an activated pivaloyl species reacts with malononitrile, followed by cyclization with hydroxylamine to form the stable isoxazole ring.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification Pivaloyl_precursor Pivaloyl Precursor (e.g., Pivaloylacetonitrile) Mixing Mix in Solvent (e.g., Ethanol) Pivaloyl_precursor->Mixing Malononitrile Malononitrile Malononitrile->Mixing Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Mixing Base Add Base (e.g., NaOH or K2CO3) Mixing->Base Reaction Stir at Controlled Temp. (e.g., 25-50°C) Base->Reaction Filtration Filter Crude Product Reaction->Filtration Washing Wash with Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Pure 5-amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile Drying->Final_Product

Caption: General workflow for the multicomponent synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for similar isoxazoles.[1][5] Researchers should optimize conditions as necessary.

Materials & Equipment:

  • Pivaloylacetonitrile (1 eq.)

  • Hydroxylamine hydrochloride (1.2 eq.)

  • Sodium hydroxide (10% aqueous solution) or Potassium Carbonate (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Preparation of Hydroxylamine Solution: In the round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 eq.) in a 10% sodium hydroxide solution. The goal is to generate the free hydroxylamine base in situ.

  • Addition of Precursor: To the stirred hydroxylamine solution, add pivaloylacetonitrile (1 eq.) dissolved in ethanol. This addition should be performed dropwise to control any potential exotherm. The reaction is very sensitive to pH, which should be maintained between 6.0 and 8.0 for optimal yield of the 5-amino isomer.[7][8]

  • Reaction: Stir the mixture vigorously at room temperature (approx. 25°C) for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, a solid precipitate typically forms. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove residual starting materials.

  • Drying: Dry the purified white to off-white solid under vacuum to a constant weight. Further purification, if needed, can be achieved by recrystallization from an appropriate solvent like ethanol/water.

Causality and Rationale:

  • Multicomponent Approach: This strategy is chosen for its efficiency, reducing the number of synthetic steps and purification stages.

  • Base/pH Control: The basic conditions facilitate the deprotonation of hydroxylamine hydrochloride and the initial condensation steps. However, precise pH control is critical; highly acidic conditions can favor the formation of an isoxazolone byproduct, while highly basic conditions can lead to the formation of the undesired 3-amino-5-tert-butyl regioisomer.[7][8]

  • Solvent Choice: Ethanol is a common solvent as it effectively dissolves the organic precursors while allowing for the precipitation of the final product upon formation or with the addition of water.

Section 3: Spectroscopic and Analytical Characterization

Verifying the structure and purity of the synthesized compound is paramount. The following table outlines the expected analytical data based on the compound's structure and spectroscopic data from closely related analogues.[9][10][11]

Table 2: Expected Analytical Data

Analysis Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆) δ ~7.3 (br s, 2H, -NH₂), δ ~1.3 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, DMSO-d₆) δ ~170 (C3-isoxazole), δ ~165 (C5-isoxazole), δ ~115 (C≡N), δ ~70 (C4-isoxazole), δ ~33 (quaternary C of tert-butyl), δ ~28 (CH₃ of tert-butyl)
IR (KBr, cm⁻¹) ~3450-3300 (N-H stretch, amine), ~2220 (C≡N stretch, nitrile), ~1650 (N-H bend), ~1600-1450 (C=N, C=C ring stretches)

| Mass Spec. (ESI-MS) | m/z 166.10 [M+H]⁺, 188.08 [M+Na]⁺ |

Expert Interpretation:

  • The ¹H NMR spectrum is expected to be simple and highly diagnostic. A sharp singlet integrating to nine protons confirms the presence of the magnetically equivalent methyl groups of the tert-butyl substituent. A broad singlet for the amino protons is also characteristic.

  • In the ¹³C NMR , the downfield signals correspond to the carbons of the heterocyclic ring and the nitrile group. The upfield signals are characteristic of the sp³-hybridized carbons of the tert-butyl group.

  • IR spectroscopy provides clear evidence for the key functional groups: the sharp, strong nitrile peak and the characteristic stretches of the primary amine.

Section 4: Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a versatile chemical intermediate. The isoxazole core is a known pharmacophore, and the appended functional groups serve as reactive handles for building molecular complexity.

G cluster_handles Reactive Handles cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas Core 5-amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile Amino 5-Amino Group Core->Amino Nitrile 4-Nitrile Group Core->Nitrile Amidation Amidation / Sulfonylation Amino->Amidation Heterocycle_Formation Heterocycle Formation (e.g., Tetrazoles) Nitrile->Heterocycle_Formation Reduction Nitrile Reduction to Amine Nitrile->Reduction Antimicrobial Antimicrobial Agents Amidation->Antimicrobial Anti_inflammatory Anti-inflammatory Amidation->Anti_inflammatory Anticancer Anticancer Agents Heterocycle_Formation->Anticancer CNS_Agents CNS Agents Reduction->CNS_Agents

Caption: Potential synthetic utility and therapeutic applications stemming from the core scaffold.

  • Scaffold for Combinatorial Chemistry: The amino group can be readily acylated, alkylated, or used in condensation reactions to build libraries of novel compounds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further diversification.[2]

  • Antimicrobial and Antifungal Drug Development: Many potent antimicrobial agents are based on the isoxazole framework.[1][3] This compound serves as an excellent starting point for synthesizing analogues to screen for activity against pathogenic bacteria and fungi.

  • Enzyme Inhibitors: The rigid isoxazole ring can effectively position substituents to interact with the active sites of enzymes. By modifying the functional groups, medicinal chemists can design targeted inhibitors for various disease-related proteins.

  • Probing "Beyond Rule of 5" (bRo5) Space: As drug discovery targets become more complex, molecules are often larger and more flexible. Understanding how to build scaffolds like this is key to exploring new chemical space where novel therapeutics may be found.[12]

Section 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Handling Recommendations:

  • Always use in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a versatile tool for innovation in the chemical and pharmaceutical sciences. Its straightforward multicomponent synthesis, combined with the strategic positioning of three distinct functional groups on a biologically relevant isoxazole core, makes it an asset for any research program.

Future research should focus on fully exploring the synthetic potential of this molecule. Generating focused libraries of derivatives and screening them against a wide range of biological targets—from bacterial enzymes to human kinases—could unlock novel therapeutic agents. The continued study and application of such well-designed chemical building blocks will undoubtedly accelerate the journey of drug discovery and development.

References

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. [Link]

  • 5-Amino-1,2-oxazole-4-carbonitrile | C4H3N3O | CID 312128. PubChem. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

  • 5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile. PubChem. [Link]

  • Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com. [Link]

  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. [Link]

  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. PMC - NIH. [Link]

  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • CAS BioFinder for Academic Drug Discovery Research. CAS. [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC - NIH. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

Sources

structure elucidation of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional architecture is paramount. The biological activity, pharmacokinetic profile, and material properties of a compound are intrinsically linked to its structure. This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound, a heterocyclic scaffold with potential applications in medicinal chemistry. Our approach is rooted in the principles of self-validating experimental systems, ensuring a high degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a robust and logical methodology for characterizing novel chemical entities.

Strategic Overview of the Elucidation Workflow

The structural confirmation of a novel compound is a multi-faceted process that integrates synthesis with a suite of analytical techniques. Our strategy for this compound is predicated on a logical progression from synthesis to spectroscopic and, ideally, crystallographic analysis. Each step is designed to provide orthogonal data points that, when taken together, build an irrefutable case for the proposed structure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structural Confirmation Synthesis Proposed Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, DEPT) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS XRay Single-Crystal X-ray Diffraction (Optional but Definitive) Purification->XRay Final Final Structure Assignment NMR->Final IR->Final MS->Final XRay->Final

Figure 1: A comprehensive workflow for the synthesis and structural elucidation of this compound.

Proposed Synthesis and Rationale

While a direct synthetic protocol for this compound is not extensively documented, a reliable synthesis can be extrapolated from established methods for related 1,2-oxazole derivatives. The most logical approach involves the condensation of a β-ketonitrile with hydroxylamine.

Experimental Protocol: Synthesis of this compound
  • Preparation of the β-ketonitrile (Pivaloylacetonitrile): To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) is added pivalonitrile and ethyl acetate. The mixture is refluxed, followed by an acidic workup to yield pivaloylacetonitrile.

  • Cyclization with Hydroxylamine:

    • Pivaloylacetonitrile is dissolved in ethanol.

    • An aqueous solution of hydroxylamine hydrochloride is added, followed by a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the hydrochloride and liberate free hydroxylamine.

    • The reaction pH is carefully maintained between 6.0 and 7.0 to favor the formation of the desired 3-amino-5-(t-butyl)isoxazole isomer over the 5-amino-3-(t-butyl)isoxazole.[1]

    • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled, and the product is precipitated by the addition of cold water.

  • Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.

Causality of Experimental Choices:

  • The choice of a β-ketonitrile and hydroxylamine is a classic and efficient route to the isoxazole ring system.

  • The careful control of pH during the cyclization is critical for regioselectivity. Basic conditions can favor the formation of the undesired 5-amino isomer.[2]

Spectroscopic Characterization: A Multi-Pronged Approach

The cornerstone of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound (C₈H₁₁N₃O), we anticipate the following spectral features:

¹H NMR Spectroscopy:

  • Rationale: This experiment will reveal the number of different types of protons and their connectivity.

  • Expected Spectrum:

    • A sharp singlet at approximately δ 1.3-1.5 ppm, integrating to 9H. This is characteristic of the nine equivalent protons of the tert-butyl group.

    • A broad singlet at approximately δ 5.0-6.0 ppm, integrating to 2H. This signal corresponds to the two protons of the primary amine group. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy:

  • Rationale: ¹³C NMR identifies all unique carbon environments, while DEPT experiments differentiate between CH, CH₂, and CH₃ groups.

  • Expected Spectral Data:

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~28-30CH₃C(CH₃)₃Typical chemical shift for the methyl carbons of a tert-butyl group.[3]
~35-40Quaternary CC(CH₃)₃The quaternary carbon of the tert-butyl group.
~70-80Quaternary CC4-CNThe C4 carbon is expected to be significantly downfield due to the electron-withdrawing nitrile group.
~115-120Quaternary CCNThe nitrile carbon.
~160-165Quaternary CC3The C3 carbon attached to the tert-butyl group.
~165-170Quaternary CC5The C5 carbon bearing the amino group.
  • Self-Validation: The DEPT-135 spectrum should show a positive signal for the CH₃ carbons of the tert-butyl group and no signals for the five quaternary carbons, thus confirming their assignment.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is highly effective for identifying functional groups.

  • Expected Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibrationSignificance
3450-3300N-HStretchingTwo distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂).
~2220C≡NStretchingA strong, sharp absorption characteristic of a nitrile group.
~1640C=NStretchingCorresponds to the C=N bond within the isoxazole ring.
~1580N-HBendingThe scissoring vibration of the primary amine.
High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Expected Result:

    • Molecular Formula: C₈H₁₁N₃O[4]

    • Calculated Monoisotopic Mass: 165.0902 g/mol

    • The experimentally determined mass should be within a very small tolerance (typically < 5 ppm) of the calculated mass, confirming the elemental composition.

Crystallographic Analysis: The Definitive Proof

While spectroscopic methods provide a robust framework for structure determination, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular geometry.

Anticipated Structural Features from Analogy:

Based on the published crystal structure of the closely related 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, we can anticipate the following:[5][6]

  • The 1,2-oxazole ring will be essentially planar.

  • The nitrogen atom of the amino group will exhibit sp² hybridization, with the sum of the bond angles around it being close to 360°.

  • In the crystal lattice, molecules will likely be linked by intermolecular hydrogen bonds between the amino group protons and the nitrogen atoms of the nitrile and the isoxazole ring.[5]

G cluster_0 Molecular Structure struct This compound

Figure 2: The chemical structure of this compound.

Conclusion: A Self-Validating Approach to Structural Certainty

References

  • Shoghpour, S., Keykha, A., Amiri Rudbari, H., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2530. [Link]

  • Naik, K., & Kumar, H. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Google Patents. (1978). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • The Royal Society of Chemistry. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ResearchGate. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]

  • European Patent Office. (n.d.). Preparation of 3-amino-5\t-butyl\ isoxazole. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • MDPI. (2017). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. [Link]

  • ChemSynthesis. (n.d.). 5-amino-2-methyl-1,3-oxazole-4-carbonitrile. [Link]

Sources

A Technical Guide to the Biological Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties enable it to serve as a versatile building block in drug design, capable of engaging in various non-covalent interactions like hydrogen bonding and π-π stacking.[1] This versatility has led to the incorporation of the isoxazole nucleus into a wide array of clinically successful drugs.[2][3] Derivatives of isoxazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This guide provides a technical overview of the major pharmacological activities of isoxazole derivatives, delves into their underlying mechanisms of action, presents detailed protocols for their biological evaluation, and discusses structure-activity relationships that are crucial for the development of novel therapeutic agents.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are aromatic heterocyclic compounds that have garnered significant attention from medicinal chemists due to their diverse therapeutic potential.[4][6] The arrangement of the oxygen and nitrogen atoms in the 1,2-position influences the electronic properties of the ring, making it an effective bioisostere for other functional groups and enabling it to modulate the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] Furthermore, the inherent stability of the isoxazole ring allows for extensive functionalization, yet the weak N-O bond can be strategically cleaved under certain conditions, making it a useful synthetic intermediate.[7][8] This combination of stability, reactivity, and biological receptiveness has cemented the isoxazole moiety's role in the development of numerous FDA-approved drugs, such as the antibacterial sulfamethoxazole and the anti-inflammatory valdecoxib.[5][9][10]

The Broad Spectrum of Biological Activities

Research has consistently demonstrated that isoxazole derivatives are biologically promiscuous, interacting with a wide range of cellular targets to exert various pharmacological effects.[11][12]

Anticancer Activity

The anticancer potential of isoxazole derivatives is one of the most extensively studied areas.[11][13] These compounds employ a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Action:

  • Induction of Apoptosis: Many isoxazole derivatives trigger programmed cell death in cancer cells.[14][15] For example, hydnocarpin, a natural flavonoid lignan containing an isoxazole moiety, has been shown to induce apoptosis in lung cancer cells.[13]

  • Enzyme Inhibition: They can target crucial enzymes involved in cancer progression. This includes inhibition of tubulin polymerization, which disrupts the mitotic spindle and halts cell division, and inhibition of protein kinases, topoisomerases, and histone deacetylases (HDACs).[13][14][15]

  • HSP90 Inhibition: Certain isoxazole-based compounds, like NVP-AUY922, are potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that is critical for the stability of many oncoproteins.[16]

  • Receptor Inhibition: Some derivatives act as antagonists for receptors vital for cancer cell survival and proliferation, such as the Estrogen Receptor α (ERα).[13][14]

Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that the substitution pattern on the isoxazole ring and its appended phenyl rings is critical for anticancer potency. For instance, the presence of electron-withdrawing groups like nitro and chlorine at the C-3 phenyl ring, and methoxy or dimethylamino groups at the C-5 phenyl ring, has been shown to enhance cytotoxic activity.[9]

Antimicrobial Activity

Isoxazole-containing compounds form the basis of several clinically important antibacterial drugs, including Cloxacillin, Dicloxacillin, and Sulfamethoxazole.[5] Their activity spans both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18]

Mechanisms of Action: Antimicrobial isoxazoles can be either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[7] Their mechanisms often involve the inhibition of essential metabolic pathways or protein synthesis.[7] For instance, sulfonamide-containing isoxazoles like sulfamethoxazole act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

SAR Insights: The combination of the isoxazole scaffold with other pharmacophores, such as the thiazole ring, has been shown to produce synergistic antimicrobial effects.[19] The nature and position of substituents dictate the spectrum and potency of activity. For example, specific substitutions on the phenyl rings attached to the isoxazole core can enhance activity against strains like Mycobacterium tuberculosis.[8]

Anti-inflammatory Activity

Several isoxazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][20] Valdecoxib and Parecoxib are notable examples of isoxazole-containing COX-2 inhibitors.[5][9]

Mechanisms of Action: The primary anti-inflammatory mechanism involves the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5][21] Some derivatives can also suppress the production of inflammatory cytokines like TNF-α and IL-6.[21]

SAR Insights: SAR studies have demonstrated that methoxy groups on appended phenyl rings can favor COX-2 inhibitory action.[5] The specific arrangement of aryl substituents around the central isoxazole ring is crucial for achieving high selectivity for COX-2 over the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5][10]

Key Experimental Protocols for Biological Evaluation

Validating the biological activity of novel isoxazole derivatives requires robust and reproducible experimental protocols. The following sections detail standard in vitro assays for assessing anticancer and antimicrobial activities.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a self-validating system for determining the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22][23] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) in 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[23]

  • Compound Preparation: Prepare a stock solution of the isoxazole derivative in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "negative control" (medium only).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.[24]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Principle: The broth microdilution method is a quantitative technique where a standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium.[25][26]

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[27]

  • Compound Preparation: Prepare serial two-fold dilutions of the isoxazole derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[25]

  • Inoculation: Further dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of 5 x 10⁵ CFU/mL.[27]

  • Controls:

    • Growth Control: A well containing only the broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[25][28]

Visualization of Experimental and Logical Workflows

Diagrams are essential for conceptualizing the processes involved in drug discovery and understanding mechanisms of action.

G cluster_0 Drug Discovery & Screening Workflow A Synthesis of Isoxazole Derivatives B Primary Screening (e.g., MTT Assay) A->B C Inactive Compounds (Discard) B->C No activity D Active 'Hit' Compounds B->D Activity confirmed E Secondary Assays (e.g., Apoptosis, Kinase) D->E F Lead Compound Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Development G->H

Caption: A generalized workflow for the screening and development of isoxazole derivatives.

G cluster_1 Mechanism: COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX2_Enzyme COX-2 Enzyme Active Site Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (Pro-inflammatory mediators) COX2_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Isoxazole_Drug Isoxazole Derivative (e.g., Valdecoxib) Isoxazole_Drug->COX2_Enzyme Inhibits

Sources

A Comprehensive Technical Guide to 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2-oxazole (isoxazole) core is a privileged scaffold, present in numerous biologically active molecules and approved therapeutics.[1][2][3] This document details the molecule's core physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, discusses its potential applications as a versatile building block, and provides essential safety and handling protocols. The content is structured to serve as a practical resource for researchers aiming to leverage this compound in the design and synthesis of novel chemical entities.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the isoxazole class of heterocyclic compounds, which are renowned for their wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The specific substitution pattern of this molecule—an amino group at position 5, a nitrile at position 4, and a bulky tert-butyl group at position 3—confers a unique combination of chemical reactivity and steric hindrance, making it a valuable scaffold for library synthesis. The amino and nitrile groups act as key "push-pull" electronic components, influencing the molecule's reactivity and hydrogen bonding capabilities.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁N₃O[4]
Molecular Weight 165.2 g/mol [4]
CAS Number 35261-05-3[4]
Canonical SMILES CC(C)(C)C1=NOC(=C1C#N)N[4]
Appearance White to off-white solid (typical)N/A
IUPAC Name This compoundN/A

Synthesis and Mechanistic Insights

The synthesis of 5-amino-1,2-oxazole-4-carbonitriles typically proceeds via a multicomponent condensation reaction. The general strategy involves the reaction of a carbonyl compound (or its enol ether equivalent), malononitrile, and hydroxylamine.[5] This approach provides a convergent and efficient route to the desired heterocyclic core.

Experimental Protocol: One-Pot Synthesis

This protocol is a representative procedure adapted from established methodologies for similar isoxazole derivatives.[2][5]

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pivalaldehyde (1.0 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.1 eq) in absolute ethanol (150 mL).

    • Expert Rationale: Pivalaldehyde serves as the source for the tert-butyl group at the C3 position. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its appropriate boiling point for facilitating the reaction without thermal degradation.

  • Base Addition: Slowly add a catalytic amount of a suitable base, such as piperidine or triethylamine (0.1 eq), to the mixture.

    • Expert Rationale: The base catalyzes the initial Knoevenagel condensation between pivalaldehyde and malononitrile.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Purification (Self-Validation): Wash the crude solid with cold ethanol followed by distilled water to remove unreacted starting materials and salts. For higher purity, the product should be recrystallized from an ethanol/water mixture or purified via column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and LC-MS analysis. The presence of characteristic peaks for the tert-butyl protons, amine protons, and the nitrile stretch in IR (around 2200-2260 cm⁻¹) will validate the structure.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_output Output & Validation Pivalaldehyde Pivalaldehyde Reaction One-Pot Reaction Pivalaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction Solvent Ethanol Solvent->Reaction Catalyst Piperidine (cat.) Catalyst->Reaction Temp Reflux, 4-6h Temp->Reaction Purification Filtration & Recrystallization Reaction->Purification Product 5-amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile Validation NMR, MS, IR Product->Validation Purification->Product

Caption: One-pot synthesis workflow for the target compound.

Applications in Drug Development

The title compound is not merely an inert molecule; it is a highly functionalized scaffold poised for derivatization in drug discovery campaigns.

  • Scaffold for Library Synthesis: The primary amine at the C5 position is a versatile handle for introducing diversity. It can be readily acylated, alkylated, or used in reductive amination to append a wide array of side chains, enabling the rapid generation of a focused compound library for screening.

  • Bioisosteric Replacement: The isoxazole ring itself is often used as a bioisostere for other aromatic or heterocyclic systems to modulate physicochemical properties like solubility, metabolic stability, and target engagement.

  • Pharmacophore Element: The arrangement of the amino group (hydrogen bond donor) and the nitrile and isoxazole nitrogen atoms (hydrogen bond acceptors) creates a potent pharmacophore capable of engaging with various biological targets. The tert-butyl group provides a lipophilic anchor and can impart metabolic stability by shielding adjacent positions from enzymatic degradation.

Visualized Derivatization Strategy

Derivatization_Strategy cluster_amine C5-Amine Derivatization cluster_nitrile C4-Nitrile Modification Core Core Scaffold (5-amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile) Acylation Acylation (R-COCl) Core->Acylation Sulfonylation Sulfonylation (R-SO2Cl) Core->Sulfonylation ReductiveAmination Reductive Amination (R-CHO, NaBH3CN) Core->ReductiveAmination Alkylation Alkylation (R-X) Core->Alkylation Hydrolysis Hydrolysis -> Amide/Acid Core->Hydrolysis Reduction Reduction -> Amine Core->Reduction Cyclization Cyclization -> Tetrazole Core->Cyclization

Caption: Potential derivatization pathways from the core scaffold.

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. This compound possesses specific hazards that must be managed appropriately in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeDescription
Hazard H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
  • Handling: This compound should be handled exclusively in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical scaffold with significant potential for drug discovery and medicinal chemistry. Its straightforward synthesis, coupled with multiple points for chemical modification, makes it an attractive starting point for developing novel therapeutics. This guide provides the foundational knowledge required for researchers to handle, synthesize, and strategically employ this valuable compound in their research endeavors.

References

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS) . Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI . Available at: [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC - NIH . Available at: [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals . Available at: [Link]

Sources

The Emerging Therapeutic Potential of 5-Amino-Isoxazole-4-Carbonitriles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold has long been a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile synthetic accessibility. Within this class of heterocycles, 5-amino-isoxazole-4-carbonitriles are emerging as a particularly promising core for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and antiviral activities. Detailed experimental protocols and mechanistic pathways are presented to equip researchers and drug development professionals with the foundational knowledge to innovate in this exciting area.

Introduction: The Isoxazole Core in Modern Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential.[1] Their unique electronic properties and ability to form a variety of non-covalent interactions make them privileged structures in drug design. The introduction of an amino group at the 5-position and a carbonitrile at the 4-position of the isoxazole ring creates a unique pharmacophore with a distinct profile of biological activity. These functional groups can act as hydrogen bond donors and acceptors, as well as participate in other interactions with biological targets, leading to a broad spectrum of pharmacological effects.[2] This guide will delve into the burgeoning field of 5-amino-isoxazole-4-carbonitriles, offering a comprehensive overview of their therapeutic promise.

Synthetic Strategies: Building the 5-Amino-Isoxazole-4-Carbonitrile Scaffold

The synthesis of 5-amino-isoxazole-4-carbonitriles is typically achieved through a multicomponent reaction, a highly efficient approach in medicinal chemistry that allows for the construction of complex molecules in a single step.[3] This strategy is not only time- and resource-efficient but also aligns with the principles of green chemistry.[1]

One-Pot Multicomponent Synthesis

A common and effective method involves the reaction of malononitrile, hydroxylamine hydrochloride, and a substituted aromatic or heteroaromatic aldehyde.[4] This reaction can be catalyzed by a Lewis acid, such as ceric ammonium sulfate, in a suitable solvent like isopropyl alcohol.[4] The reaction proceeds smoothly under reflux conditions, yielding the desired 5-amino-3-aryl-isoxazole-4-carbonitrile derivatives in good to excellent yields.[4]

Experimental Protocol: One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile

Materials:

  • Malononitrile

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Hydroxylamine hydrochloride

  • Ceric ammonium sulfate (catalyst)

  • Isopropyl alcohol (solvent)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Deionized water

  • Round bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber (EtOAc:n-hexane - 4:6)

  • UV lamp for TLC visualization

Procedure:

  • To a 50 mL round bottom flask, add malononitrile (1 mmol), the desired substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol).

  • Add 25 mL of isopropyl alcohol to the flask and begin stirring the mixture with a magnetic stirrer.

  • Gradually add a catalytic amount of ceric ammonium sulfate (2 mmol) to the reaction mixture.

  • Attach a reflux condenser to the flask and heat the mixture to reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (4:6).

  • Once the reaction is complete (typically after 5 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO3).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-amino-3-aryl-isoxazole-4-carbonitrile.

Therapeutic Applications and Mechanisms of Action

5-Amino-isoxazole-4-carbonitriles have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of isoxazole derivatives.[5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[6]

3.1.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. 5-Amino-isoxazole-4-carbonitriles have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria.[7] Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9.[8] Active caspase-9, in turn, activates the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.[8][9]

apoptosis_pathway cluster_cell Cancer Cell 5-A-I-4-C 5-Amino-isoxazole- 4-carbonitrile Mitochondrion Mitochondrion 5-A-I-4-C->Mitochondrion Induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Recruited to Caspase-3_7 Caspase-3/7 Caspase-9->Caspase-3_7 Activates Pro-caspase-3_7 Pro-caspase-3/7 Apoptosis Apoptosis Caspase-3_7->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 5-amino-isoxazole-4-carbonitriles.

3.1.2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates this process.[10] Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.[10] Isoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[11][12] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[13]

vegfr2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation 5-A-I-4-C 5-Amino-isoxazole- 4-carbonitrile 5-A-I-4-C->VEGFR2 Inhibits Signaling Downstream Signaling P_VEGFR2->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by 5-amino-isoxazole-4-carbonitriles.

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents. 5-Amino-isoxazole-4-carbonitriles have demonstrated promising broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[14][15]

3.2.1. Antibacterial and Antifungal Screening

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test compounds (5-amino-isoxazole-4-carbonitriles)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or SDB) directly in the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, including a positive control well (inoculum without test compound) and a negative control well (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm using a microplate reader.

Antiviral Activity

Certain isoxazole derivatives have shown potential as antiviral agents, particularly against enveloped viruses like influenza A.[17][18] The mechanism of action can involve targeting viral proteins essential for replication, such as the nucleoprotein.[18]

3.3.1. Antiviral Plaque Reduction Assay

The antiviral activity of 5-amino-isoxazole-4-carbonitriles can be quantified using a plaque reduction assay, which measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[1][19]

Experimental Protocol: Influenza A Virus Plaque Reduction Assay

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Test compounds (5-amino-isoxazole-4-carbonitriles)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed MDCK cells in 6-well or 12-well plates and grow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in serum-free DMEM.

  • Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Remove the growth medium from the MDCK cell monolayers and wash with PBS.

  • Infect the cells with the virus dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.

  • After incubation, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compounds.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

  • Fix the cells with a solution of formaldehyde or methanol.

  • Stain the cells with crystal violet solution to visualize and count the plaques.

  • The percentage of plaque inhibition is calculated by comparing the number of plaques in the treated wells to the number in the untreated (virus control) wells. The EC50 value (the concentration of the compound that inhibits 50% of plaque formation) can then be determined.

Quantitative Data Summary

The following tables summarize the reported biological activities of various isoxazole derivatives. While specific data for 5-amino-isoxazole-4-carbonitriles are emerging, the data for the broader class of isoxazoles demonstrate their therapeutic potential.

Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Isoxazole-based carboxamide 3cLeukemia (HL-60)<10[12]
Isoxazole-based ureate 8Hepatocellular Carcinoma (HepG2)0.84[12]
Isoxazole-based hydrazone 10aHepatocellular Carcinoma (HepG2)0.79[12]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleBreast Cancer (MCF-7)2.63[5]

Table 2: Antimicrobial Activity of 5-Amino-isoxazole-4-carbonitrile Derivatives (MIC values in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
4a25664-[15]
4b128256128[15]
4d-12864[15]

Table 3: Antiviral Activity of Isoxazol-4-carboxa piperidyl Derivatives against Influenza A (H1N1) (EC50 values in µM)

CompoundEC50 (µM)Reference
1a (R = phenyl)0.898[17]
1b (R = 2-methoxyphenyl)0.253[17]
1c (R = 2-thiomethyl phenyl)0.502[17]
1g (R = 2-fluorobenzene)1.356[17]

Conclusion and Future Directions

The 5-amino-isoxazole-4-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them highly attractive for further investigation. Future research should focus on elucidating the precise molecular targets and detailed mechanisms of action for their anticancer, antimicrobial, and antiviral effects. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds, ultimately paving the way for the development of new and effective drugs to address unmet medical needs.

References

  • Krishnarao, & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3- PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • van der Linden, et al. (2020). Viral Plaque Assay. protocols.io.
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit.
  • Science.gov. (n.d.). cell lines ic50: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. Retrieved from [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central.
  • Atale, N., & Gupta, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of visualized experiments : JoVE, (93), 52065.
  • King, C. (2019). Influenza viruses plaque assay?.
  • Wang, Y., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. Journal of enzyme inhibition and medicinal chemistry, 35(1), 446–454.
  • ResearchGate. (n.d.). Influenza viruses utilized in study with in vitro susceptibility (EC 50... Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values and dose–response curves of designed... Retrieved from [Link]

  • Matsuo, K., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and therapeutic medicine, 7(5), 1435–1440.
  • ResearchGate. (n.d.). Structure and EC50 values of inhibitors. The structures of compounds... Retrieved from [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. SciSpace.
  • Beyzaei, H., et al. (2018). (PDF) Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
  • Gege, C., et al. (2022). Antiviral Potential of Natural Resources against Influenza Virus Infections. Pharmaceuticals (Basel, Switzerland), 15(11), 1379.
  • Kim, H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(5), 875.
  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2022). Anti-cancer agents in medicinal chemistry, 22(12), 2243–2253.
  • Bari, S. B., & Shinde, P. B. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC medicinal chemistry, 14(10), 1863–1892.
  • Walsh, J. G., et al. (2008). Ordering of caspases in cells undergoing apoptosis by the intrinsic pathway.
  • Li, P., et al. (1997). Biochemical pathways of caspase activation during apoptosis. Cell, 91(4), 479–489.
  • McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor perspectives in biology, 5(4), a008656.
  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC medicinal chemistry, 14(3), 406–428.
  • Shaarawy, S., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic chemistry, 116, 105334.
  • A mini review on molecules inducing caspase-independent cell death: a new route to cancer therapy. (2022). Biomedicines, 10(10), 2419.
  • Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease. (2021). Frontiers in immunology, 12, 633149.
  • (PDF) Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2022).

Sources

Spectroscopic Characterization of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the isoxazole scaffold.[1][2][3] A thorough understanding of its structural features through spectroscopic analysis is paramount for its application in synthetic chemistry and pharmacology.

This document will detail the predicted and expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The interpretation of this data is supported by comparative analysis with structurally related analogs and foundational principles of spectroscopic techniques.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that contribute to its distinct spectroscopic signature. The core is a 1,2-oxazole (isoxazole) ring, substituted with a bulky tert-butyl group at the C3 position, an amino group at C5, and a nitrile group at C4.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, characterized by two main signals.

Experimental Protocol (Predicted)

A standard ¹H NMR experiment would be conducted on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts will be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.4Singlet9H-C(CH₃)₃The nine protons of the tert-butyl group are chemically equivalent and do not have any neighboring protons to couple with, resulting in a sharp singlet. The chemical shift is in the typical range for alkyl protons.
~5.0 - 6.0Broad Singlet2H-NH₂The protons of the amino group are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

Justification from Analogs: In the structurally similar 5-amino-3-phenylisoxazole-4-carbonitrile, the amino protons appear as a singlet at 8.224 ppm in CDCl₃.[4] The upfield shift predicted for the tert-butyl analog is due to the absence of the deshielding aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon framework of the molecule. The spectrum for this compound is expected to show eight distinct carbon signals.

Experimental Protocol (Predicted)

A standard ¹³C NMR experiment would be performed on the same instrument as the ¹H NMR.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Similar processing steps as for ¹H NMR will be applied.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~30-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group will appear in the aliphatic region.
~35-C (CH₃)₃The quaternary carbon of the tert-butyl group will be further downfield.
~95C 4-CNThe carbon atom of the isoxazole ring attached to the nitrile group is expected to be significantly shielded. For 5-amino-3-phenylisoxazole-4-carbonitrile, this carbon appears at 76.07 ppm.[4]
~115-C NThe nitrile carbon typically appears in this region.
~160C 5-NH₂The carbon atom bonded to the amino group is expected to be deshielded.
~170C 3-tBuThe carbon atom of the isoxazole ring attached to the tert-butyl group is expected to be the most deshielded ring carbon.

Justification from Analogs: In 5-amino-3-phenylisoxazole-4-carbonitrile, the isoxazole ring carbons appear at 76.07, 162.18, and 166.98 ppm.[4] The replacement of the phenyl group with a tert-butyl group will alter the electronic environment and thus the chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol (Predicted)
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: An FTIR spectrometer will be used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)VibrationIntensity
3400-3200N-H stretchMedium-Strong, two bands
2960-2870C-H stretch (aliphatic)Medium-Strong
~2230C≡N stretch (nitrile)Medium, sharp
~1650N-H bendMedium
~1580C=N stretch (isoxazole ring)Medium
~1470C-H bend (aliphatic)Medium

Justification from Analogs: The IR spectrum of 5-amino-3-phenylisoxazole-4-carbonitrile shows characteristic peaks at 3512, 3405, 3341 cm⁻¹ (N-H stretching) and 2223 cm⁻¹ (C≡N stretching).[4] Similar absorptions are expected for the tert-butyl analog.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted)
  • Sample Introduction: The sample would be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) could be used.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular weight of this compound is 165.19 g/mol . In an EI spectrum, a prominent molecular ion peak is expected at m/z = 165.

  • Major Fragments:

    • m/z = 150: Loss of a methyl group (-CH₃) from the tert-butyl group, [M-15]⁺.

    • m/z = 108: Loss of the tert-butyl group (-C(CH₃)₃), [M-57]⁺. This is expected to be a significant fragment due to the stability of the tert-butyl cation.

    • m/z = 81: Further fragmentation of the isoxazole ring.

G M [M]⁺˙ m/z = 165 M_minus_15 [M-CH₃]⁺ m/z = 150 M->M_minus_15 -CH₃ M_minus_57 [M-C(CH₃)₃]⁺ m/z = 108 M->M_minus_57 -C(CH₃)₃

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile for this novel compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the proposed structure and are supported by the known spectroscopic characteristics of similar isoxazole derivatives. This guide serves as a valuable resource for researchers working on the synthesis, characterization, and application of this and related heterocyclic compounds, ensuring scientific integrity through a logical and well-referenced approach to spectroscopic interpretation.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO INTERPRETING MASS SPECTRA. Retrieved from [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Shoghpour, S., Keykha, A., Amiri Rudbari, H., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530.
  • PubChem. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Retrieved from [Link]

  • Grabliauskaite, K., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 101-113.
  • Szewczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649.

Sources

The 5-Amino-1,2-Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-amino-1,2-oxazole motif is a privileged heterocyclic scaffold that has garnered significant attention from the scientific community, particularly within the realms of medicinal chemistry and drug discovery. Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the 5-amino-1,2-oxazole core, tracing its historical roots from the initial discovery of the isoxazole ring to the development of sophisticated, regioselective synthetic methodologies. We will explore the key synthetic strategies, offering detailed, field-proven protocols and delving into the mechanistic underpinnings that govern these transformations. Furthermore, this guide will illuminate the diverse pharmacological landscape of 5-amino-1,2-oxazole derivatives, from their natural origins in neuroactive compounds to their application in modern therapeutics, including their role as potent antitubulin agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into this important class of compounds.

A Historical Perspective: From a Heterocyclic Curiosity to a Cornerstone of Medicinal Chemistry

The journey of the 5-amino-1,2-oxazole scaffold is a compelling narrative of chemical discovery and innovation. Its origins can be traced back to the foundational work on the isoxazole ring system. The pioneering German chemist Ludwig Claisen, in 1903, was the first to synthesize the parent isoxazole, thereby opening a new chapter in heterocyclic chemistry.[1] This seminal achievement laid the groundwork for future explorations into the synthesis and reactivity of this versatile five-membered heterocycle.

Early investigations into isoxazole chemistry were largely focused on understanding the fundamental principles of its synthesis and reactivity. However, as synthetic methodologies grew in sophistication, the specific subclass of 5-amino-1,2-oxazoles began to emerge as a scaffold of significant interest. Nature itself provided a compelling rationale for this focus with the discovery of potent neuroactive compounds like ibotenic acid and muscimol from Amanita mushrooms.[2] These naturally occurring 5-aminoisoxazole derivatives, with their profound effects on the central nervous system, spurred further research into the synthesis and pharmacological evaluation of their synthetic analogs.

The development of synthetic routes to 5-aminoisoxazoles has been a story of continuous refinement, moving from classical condensation reactions to more elegant and regioselective approaches. A traditional and still widely utilized method involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[3] This straightforward approach benefits from the ready availability of the starting materials. Later, the advent of 1,3-dipolar cycloaddition reactions provided a powerful and highly regioselective tool for the construction of the 5-aminoisoxazole ring. This method, which typically involves the in situ generation of a nitrile oxide and its subsequent reaction with an enamine, has become a mainstay in the synthesis of these compounds. More recent innovations include the use of β-enamino ketoesters as versatile precursors, offering excellent control over the regiochemical outcome of the cyclization with hydroxylamine.

This evolution of synthetic strategies reflects a broader trend in organic chemistry: the pursuit of efficiency, selectivity, and versatility. For the medicinal chemist, these advancements have been transformative, enabling the creation of diverse libraries of 5-amino-1,2-oxazole derivatives for biological screening and the systematic optimization of lead compounds.

Key Synthetic Methodologies: A Practical Guide

The synthesis of the 5-amino-1,2-oxazole core can be approached through several strategic disconnections. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. Here, we present three of the most robust and widely employed synthetic strategies, complete with detailed experimental protocols and an analysis of their relative merits.

Method 1: Cyclocondensation of β-Ketonitriles with Hydroxylamine

This classical approach remains a workhorse for the synthesis of certain 5-aminoisoxazoles due to its simplicity and the use of readily accessible starting materials. The reaction proceeds via the condensation of a β-ketonitrile with hydroxylamine, followed by cyclization to form the isoxazole ring.

Causality Behind Experimental Choices:

  • Base: The use of a base, such as sodium hydroxide or an alkoxide, is crucial to deprotonate the hydroxylamine, increasing its nucleophilicity, and to facilitate the final dehydration step in the cyclization.

  • Solvent: Protic solvents like ethanol are often employed as they effectively solvate the ionic intermediates and reagents.

  • Temperature: The reaction is typically performed at reflux to provide the necessary activation energy for the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 3-Methyl-5-aminoisoxazole

  • Step 1: Synthesis of Acetyl Acetonitrile. In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (140 mL) is cooled to below -30 °C. n-Butyllithium (1.6 M in hexanes, 219 mL, 0.35 mol) is added dropwise, maintaining the temperature below -30 °C. The mixture is stirred for 30 minutes, after which a solution of acetonitrile (14.4 g, 0.35 mol) in THF (50 mL) is added dropwise. The reaction is stirred for another 30 minutes before the dropwise addition of ethyl acetate (30.8 g, 0.35 mol). The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford acetyl acetonitrile.[3]

  • Step 2: Cyclization to 3-Methyl-5-aminoisoxazole. To a solution of acetyl acetonitrile (10.0 g, 0.12 mol) in ethanol (100 mL), hydroxylamine hydrochloride (10.0 g, 0.14 mol) and sodium acetate (11.5 g, 0.14 mol) are added. The mixture is heated at reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting β-ketonitrile.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic chemical shifts for the isoxazole ring protons and carbons provide a clear diagnostic signature.

Method 2: [3+2] Cycloaddition of Nitrile Oxides with Enamines

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for the construction of the 5-aminoisoxazole ring. This reaction involves the in situ generation of a nitrile oxide from a suitable precursor, which then undergoes a [3+2] cycloaddition with an enamine. A subsequent elimination of a small molecule, such as hydrogen cyanide, leads to the aromatic 5-aminoisoxazole.

Causality Behind Experimental Choices:

  • In situ Generation of Nitrile Oxides: Nitrile oxides are unstable and prone to dimerization. Therefore, they are almost always generated in the presence of the dipolarophile. Common methods for their generation include the dehydrohalogenation of hydroxamoyl chlorides with a base like triethylamine, or the dehydration of nitroalkanes.

  • Choice of Enamine: The enamine serves as the electron-rich dipolarophile. The nature of the amino group can influence the reactivity and the final product.

  • Solvent: Aprotic solvents such as toluene or ethyl acetate are typically used to avoid side reactions with the nitrile oxide.

Experimental Protocol: Synthesis of a 5-Morpholino-3-phenylisoxazole

  • Step 1: Synthesis of 1-Morpholinoacrylonitrile. In a round-bottom flask, a 50% aqueous solution of chloroacetaldehyde (0.25 mol) is mixed with morpholine (0.25 mol). The mixture is stirred at room temperature for 2 hours. An aqueous solution of potassium cyanide (0.30 mol) is then slowly added to the stirred solution. The resulting solid is filtered and recrystallized from cyclohexane to yield 1-morpholinoacrylonitrile.[4]

  • Step 2: Cycloaddition Reaction. To a solution of benzohydroxamoyl chloride (1.0 mmol) and 1-morpholinoacrylonitrile (1.1 mmol) in dry toluene (10 mL), triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is stirred overnight. The triethylamine hydrochloride salt is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 5-morpholino-3-phenylisoxazole.

Self-Validating System:

  • Regioselectivity: This reaction is highly regioselective, yielding the 5-amino substituted isomer. The regiochemical outcome can be confirmed by 2D NMR techniques such as HMBC and NOESY.

  • Potential Pitfalls: Dimerization of the nitrile oxide to form a furoxan is a common side reaction. This can be minimized by slow addition of the base or by using a high concentration of the enamine.

Method 3: Reaction of β-Enamino Ketoesters with Hydroxylamine

This method offers a high degree of control over the regioselectivity of the isoxazole formation. The β-enamino ketoester precursors are readily prepared from the corresponding β-ketoesters and amines. The subsequent reaction with hydroxylamine can be directed to selectively form the 5-aminoisoxazole isomer by careful choice of reaction conditions.

Causality Behind Experimental Choices:

  • Solvent and pH: The regiochemical outcome of the cyclization is highly dependent on the reaction medium. For instance, performing the reaction in a protic solvent like ethanol often favors the formation of the 5-aminoisoxazole.

  • Protecting Groups: The use of protecting groups on the amino functionality of the starting amine, such as the Boc group, can be advantageous for improving solubility and simplifying purification.

Experimental Protocol: Synthesis of a Methyl 5-(N-Boc-amino)-1,2-oxazole-4-carboxylate

  • Step 1: Synthesis of the β-Enamino Ketoester. A mixture of a methyl β-ketoester (1.0 equiv) and a Boc-protected amine (1.1 equiv) in toluene is heated at reflux with a catalytic amount of p-toluenesulfonic acid, with azeotropic removal of water using a Dean-Stark trap. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude β-enamino ketoester is used in the next step without further purification.

  • Step 2: Cyclization with Hydroxylamine. The crude β-enamino ketoester (1.0 equiv) is dissolved in ethanol, and hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) are added. The mixture is heated at reflux for 6 hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

Self-Validating System:

  • Isomer Identification: The formation of the desired 5-amino regioisomer can be confirmed by 15N NMR spectroscopy, which shows distinct chemical shifts for the nitrogen atoms in the isoxazole ring.[2]

  • Optimization: The reaction conditions, particularly the solvent and base, can be screened to optimize the yield and regioselectivity for a specific substrate.

Synthetic Methodologies: A Comparative Overview

Method Starting Materials Key Reagents Advantages Disadvantages
Cyclocondensation β-KetonitrilesHydroxylamine, BaseSimple, readily available starting materials.Can lead to regioisomeric mixtures with unsymmetrical ketones.
[3+2] Cycloaddition Hydroxamoyl chlorides or nitroalkanes, EnaminesBase (e.g., Triethylamine)High regioselectivity for the 5-amino isomer.Nitrile oxide precursors can be unstable.
From β-Enamino Ketoesters β-Ketoesters, AminesHydroxylamineExcellent control over regioselectivity.May require an additional step for precursor synthesis.

Mechanistic Insights: Visualizing the Transformations

A deep understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. Here, we provide a visual representation of the key mechanistic pathways for the synthesis of 5-amino-1,2-oxazoles using Graphviz.

Mechanism of [3+2] Cycloaddition

G cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition & Elimination Hydroxamoyl_Chloride Hydroxamoyl Chloride Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Hydroxamoyl_Chloride->Nitrile_Oxide - HCl Base Base (e.g., Et3N) Enamine Enamine (Dipolarophile) Cycloadduct Isoxazoline Intermediate Nitrile_Oxide->Cycloadduct [3+2] Cycloaddition Enamine->Cycloadduct 5_Aminoisoxazole 5-Aminoisoxazole Cycloadduct->5_Aminoisoxazole - HCN G Enamino_Ketoester β-Enamino Ketoester Intermediate_1 Addition Intermediate Enamino_Ketoester->Intermediate_1 Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate_1 Nucleophilic Attack Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization 5_Aminoisoxazole 5-Aminoisoxazole Intermediate_2->5_Aminoisoxazole - H2O (Dehydration)

Caption: Mechanism of 5-Aminoisoxazole formation from a β-enamino ketoester.

The Pharmacological Significance of 5-Amino-1,2-Oxazole Derivatives

The 5-amino-1,2-oxazole scaffold is a recurring motif in a multitude of biologically active compounds, spanning a wide range of therapeutic areas. The inherent properties of this heterocycle, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in the design of novel drugs.

Naturally Occurring Neuroactive Agents

As previously mentioned, the discovery of ibotenic acid and its decarboxylated analog muscimol in mushrooms of the Amanita genus was a pivotal moment in the history of 5-aminoisoxazoles. [2]Ibotenic acid acts as a potent agonist of NMDA glutamate receptors, while muscimol is a potent and selective agonist of GABAA receptors. [2]These compounds, while toxic, have been invaluable pharmacological tools for probing the function of these key neurotransmitter systems.

Synthetic Derivatives in Drug Discovery

The versatility of the 5-amino-1,2-oxazole core has been exploited by medicinal chemists to develop a plethora of synthetic derivatives with diverse pharmacological activities. These include:

  • Antitubulin Agents: A number of 3,5-diarylisoxazoles, with a 5-amino substituent, have been identified as potent inhibitors of tubulin polymerization. These compounds often exhibit significant cytotoxic activity against a range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. The 5-amino group is often a key structural feature for potent activity.

  • Antimicrobial Agents: The isoxazole ring is a component of several clinically used antibiotics, such as sulfamethoxazole. [5]The 5-amino-1,2-oxazole scaffold has also been explored for the development of novel antibacterial and antifungal agents.

  • Anti-inflammatory and Analgesic Agents: The isoxazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-aminoisoxazole have also been investigated for their potential as analgesic and anti-inflammatory agents.

  • Other Therapeutic Areas: The 5-amino-1,2-oxazole scaffold has been incorporated into molecules with a wide range of other biological activities, including antiviral, anticonvulsant, and immunosuppressive properties.

Quantitative Data on Biological Activity
Compound Target/Activity Quantitative Data Reference
Muscimol GABAA Receptor Agonist-[2]
Ibotenic Acid NMDA Receptor Agonist-[2]
Sulfamethoxazole Dihydropteroate Synthase Inhibitor (Antibacterial)-[5]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative (Compound 14) Antiproliferative (HCT116)IC50 = 71.8 µM[6]
3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative (Compound 6) Antiproliferative (MCF7)IC50 = 74.1 µM[6]
3,5-Diarylisoxazole Derivative Antitubulin Activity-[7]

Conclusion and Future Perspectives

The 5-amino-1,2-oxazole core has firmly established itself as a privileged scaffold in medicinal chemistry. From its humble beginnings in the early explorations of isoxazole chemistry to its current status as a key component of numerous biologically active molecules, its journey has been one of continuous innovation. The development of robust and regioselective synthetic methodologies has empowered chemists to create a vast chemical space around this versatile heterocycle.

Looking ahead, the future of 5-amino-1,2-oxazole research appears bright. The continued development of novel synthetic methods, particularly those that are more environmentally friendly and amenable to high-throughput synthesis, will undoubtedly accelerate the discovery of new drug candidates. Furthermore, a deeper understanding of the structure-activity relationships of 5-aminoisoxazole derivatives, aided by computational modeling and advanced analytical techniques, will enable the more rational design of potent and selective therapeutic agents. The unique properties of the 5-amino-1,2-oxazole core ensure that it will remain a focal point of research in the quest for new and improved medicines for years to come.

References

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 102–109. Available at: [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2001). Molecules, 6(5), 414-421. Available at: [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). European Journal of Medicinal Chemistry, 74, 56-66. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5625. Available at: [Link]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018). Chemistry Central Journal, 12(1), 125. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Arabian Journal of Chemistry, 10, S3363-S3375. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). Journal of Cardiovascular Disease Research, 13(5), 133-143. Available at: [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2001). Molecules, 6(5), 414-421. Available at: [Link]

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). Chemistry Central Journal, 12(1), 133. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1601. Available at: [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). Chemistry of Heterocyclic Compounds, 44(6), 729-734. Available at: [Link]

  • Process for preparing isoxazole compounds. (1969). US Patent 3,468,900.
  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). European Journal of Medicinal Chemistry, 74, 56-66. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5625. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). International Journal of Molecular Sciences, 24(22), 16135. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-23. Available at: [Link]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018). Chemistry Central Journal, 12(1), 125. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(10), 5283-5295. Available at: [Link]

  • An Aminoisoxazole‐Based Proto‐RNA. (2023). Chemistry – A European Journal, 29(60), e202301889. Available at: [Link]

  • Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). Chemistry Central Journal, 12(1), 133. Available at: [Link]

Sources

derivatives and analogs of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Derivatives and Analogs of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,2-Oxazole Scaffold

The 1,2-oxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions. The specific compound, this compound, serves as a particularly valuable starting point for drug discovery. The strategic placement of a bulky tert-butyl group at the 3-position provides steric influence, while the nucleophilic 5-amino group and the versatile 4-carbonitrile moiety offer reactive handles for extensive chemical elaboration. This guide provides a comprehensive overview of the synthesis, structural characteristics, derivatization strategies, and therapeutic applications of this promising molecular core.

Synthesis and Structural Properties of the Core Scaffold

The construction of the 5-amino-1,2-oxazole-4-carbonitrile core is efficiently achieved through multicomponent reactions, which are prized for their atom economy and operational simplicity.

Core Synthesis Protocol

A prevalent and reliable method involves the reaction of a suitable ketone precursor with malononitrile and hydroxylamine. While direct synthesis for the 3-tert-butyl variant is not explicitly detailed in the provided literature, a well-established protocol for analogous structures (e.g., 3-aryl or 3-methyl) can be adapted. A logical synthetic pathway would proceed via a condensation reaction. An alternative established method for a similar structure involves the reaction of an ethoxyethylidene malononitrile derivative with hydroxylamine.[3]

Experimental Protocol: Synthesis of this compound (Adapted Method)

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pivaloylacetonitrile (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a catalytic amount of a base (e.g., piperidine or triethylamine) to the mixture to facilitate the initial Knoevenagel condensation.

  • Hydroxylamine Addition: Prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium hydroxide or potassium carbonate in water/ethanol. Add this solution dropwise to the reaction mixture. The in situ formation of free hydroxylamine is critical. A patent for a related isomer emphasizes the importance of maintaining a controlled pH (around 6.5-7.0) for optimal yield and regioselectivity.[4]

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude residue is then subjected to aqueous work-up, extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to yield the target compound.

Synthesis Workflow Diagram

Caption: General workflow for the one-pot synthesis of the core scaffold.

Physicochemical and Structural Data

The structural integrity of the 5-amino-1,2-oxazole core has been confirmed through crystallographic studies of its analogs.

  • Planarity: The isoxazole ring is essentially planar.[3][5]

  • Hybridization: The nitrogen atom of the 5-amino group exhibits sp² character, indicating its involvement in resonance with the ring and the nitrile group.[3][5]

  • Electronic Properties: A significant conjugative interaction exists between the lone pair of the amino nitrogen and the nitrile group, a feature of "push-pull" nitriles that enhances the hydrogen-bonding capability of the nitrile nitrogen.[3]

  • Solid-State Structure: In the crystalline state, molecules are interconnected through N—H···N hydrogen bonds, forming distinct ring motifs and two-dimensional arrays.[3][5]

Table 1: Core Compound Properties

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 35261-05-3[6]
Molecular Formula C₈H₁₁N₃O[6]
Molecular Weight 165.2 g/mol [6]
SMILES CC(C)(C)C1=NOC(=C1C#N)N[6]

Strategic Derivatization for Analog Development

The true utility of this compound lies in its potential for derivatization at two primary sites: the 5-amino group and the 4-carbonitrile group.

Modifications at the 5-Amino Position

The nucleophilic amino group is a prime target for introducing diversity to explore structure-activity relationships (SAR).

  • Acylation/Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides yields a library of amides and sulfonamides. This strategy is fundamental for probing interactions with target proteins, and related 5-sulfonyl-1,3-oxazole derivatives have demonstrated significant anticancer activity.[7]

  • Friedländer Annulation: This classical reaction involves the condensation of the 5-amino group with a suitable ketone, which has been used to synthesize tacrine analogues with anti-cholinesterase activity, relevant for Alzheimer's disease research.[8]

Transformations of the 4-Carbonitrile Group

The carbonitrile is not merely a structural feature but a versatile chemical handle.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This transformation is particularly powerful, as demonstrated by the conversion of the analogous 5-amino-3-methyl-isoxazole-4-carbonitrile into 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA).[9] AMIA functions as an unnatural β-amino acid, which can be incorporated into peptides to create α/β-mixed peptidomimetics with enhanced stability against proteolysis.[9]

  • Bioisosteric Replacement: The nitrile can be converted into other functional groups. For example, reaction with sodium azide can produce a tetrazole ring, a well-known bioisostere for a carboxylic acid, which can modulate the acidity and binding properties of the final compound.

Derivatization Pathways Diagram

G cluster_amino 5-Amino Group Modifications cluster_nitrile 4-Carbonitrile Group Transformations Core 5-amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile Amide Amides / Sulfonamides Core->Amide R-COCl or R-SO2Cl Tacrine Tacrine Analogs Core->Tacrine Friedländer Reaction CarboxylicAcid Carboxylic Acid (β-Amino Acid Analog) Core->CarboxylicAcid Hydrolysis (H+) Tetrazole Tetrazole (Bioisostere) Core->Tetrazole NaN3 Bioactivity Diverse Biological Activity Amide->Bioactivity Tacrine->Bioactivity CarboxylicAcid->Bioactivity Tetrazole->Bioactivity

Caption: Key derivatization strategies from the core scaffold.

Biological Activities and Therapeutic Applications

The 1,2-oxazole scaffold and its derivatives are associated with an impressively broad spectrum of biological activities, making them highly attractive for drug development programs.

  • Anticancer: Derivatives have shown potent cytotoxic activity. Specifically, 5-sulfonyl derivatives of related oxazoles were screened against the NCI-60 panel of human cancer cell lines, with some compounds exhibiting significant growth inhibition (GI₅₀) at low micromolar concentrations.[7]

  • Antimicrobial: Isoxazole derivatives, including 5-amino-isoxazole-4-carbonitriles, have demonstrated notable in vitro inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][10] Sulfisoxazole and sulfamethoxazole are classic examples of bacteriostatic isoxazole-containing drugs.[1]

  • Anti-Inflammatory and Analgesic: The scaffold is a component of several anti-inflammatory and analgesic agents.[1][10]

  • Neurodegenerative Diseases: The potential for creating anti-cholinesterase agents makes this class of compounds relevant for tackling diseases like Alzheimer's.[8]

  • Peptidomimetics: The ability to form unnatural β-amino acids allows for the synthesis of hybrid peptides.[9] These peptidomimetics are of great interest as therapeutic agents because their unnatural backbone confers resistance to enzymatic degradation, overcoming a major limitation of natural peptide drugs.[9]

Therapeutic Potential Overview

G Core 1,2-Oxazole Scaffold Oncology Oncology Core->Oncology Cytotoxicity InfectiousDisease Infectious Disease Core->InfectiousDisease Antibacterial Antifungal Neuroscience Neuroscience Core->Neuroscience Anti-Cholinesterase Inflammation Inflammation Core->Inflammation Analgesic

Caption: Major therapeutic areas for 1,2-oxazole derivatives.

Conclusion and Future Outlook

This compound is more than a single compound; it is a versatile platform for the discovery of new chemical entities. Its robust synthesis and dual reactive sites provide medicinal chemists with a reliable and adaptable tool for generating molecular diversity. The demonstrated success of its analogs in preclinical studies across oncology, infectious disease, and neuroscience underscores the scaffold's therapeutic potential.

Future research should focus on leveraging combinatorial chemistry to build and screen large libraries of derivatives, integrating computational modeling for rational design of next-generation analogs, and further exploring its use in novel drug modalities such as peptidomimetics and covalent inhibitors. The continued exploration of this privileged scaffold is a promising strategy for addressing unmet medical needs and developing the medicines of tomorrow.

References

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]

  • (N/A). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. [Link]

  • (N/A). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • Georganics. (n.d.). Oxazole derivatives. Georganics. [Link]

  • Bak, A., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 1856-1865. [Link]

  • Ghamghami, M., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 121. [Link]

  • Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]

  • PubChem. (n.d.). 5-Amino-1,2-oxazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. [Link]

  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link]

  • (N/A). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PubMed Central. [Link]

  • (N/A). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • (N/A). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes: 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile - A Versatile Precursor for Fused Heterocyclic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Aminoisoxazole Scaffold

The 5-amino-1,2-oxazole-4-carbonitrile core is a highly valuable and versatile building block in modern organic and medicinal chemistry.[1][2] Its unique electronic and structural features, characterized by adjacent amino and nitrile functionalities on a stable isoxazole ring, provide a powerful platform for the construction of complex, fused heterocyclic systems. These resulting scaffolds are of significant interest in drug discovery, with isoxazole-containing compounds demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][3]

This application note focuses on the 3-tert-butyl substituted analog, 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. The sterically demanding tert-butyl group at the C3 position offers a unique handle to modulate the physicochemical properties of derivative compounds. It can enhance metabolic stability by shielding adjacent functionalities from enzymatic degradation and improve lipophilicity, which can be critical for membrane permeability and target engagement. This guide provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its application in constructing medicinally relevant fused heterocycles.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established pathway for isoxazole formation: the condensation of a β-keto nitrile with hydroxylamine. The key precursor for introducing the tert-butyl moiety is pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

Causality in Synthesis: pH Control is Critical

The reaction of a β-keto nitrile with hydroxylamine can theoretically yield two regioisomers: the 3-amino-5-substituted and the 5-amino-3-substituted isoxazole. The outcome of this reaction is highly sensitive to pH.[4] In acidic conditions (pH < 5), the formation of an isoxazolone byproduct can become dominant. Conversely, under strongly basic conditions (pH > 8), the equilibrium may favor the formation of the isomeric 5-amino-3-(t-butyl)isoxazole. Therefore, careful control of pH, typically maintained in the slightly acidic to neutral range (pH 6.0-7.0), is crucial to maximize the yield of the desired 5-amino-3-tert-butyl isomer.[4]

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related amino-isoxazoles.[4]

Reaction Scheme:

Synthesis_of_this compound cluster_reactants Reactants cluster_product Product pivaloylacetonitrile Pivaloylacetonitrile reaction_center + pivaloylacetonitrile->reaction_center hydroxylamine Hydroxylamine (from NH2OH·HCl) hydroxylamine->reaction_center base Base (e.g., NaOAc) product This compound reaction_center->product pH 6-7 EtOH/H2O, Reflux

Caption: Synthesis of the target compound from pivaloylacetonitrile.

Materials and Reagents:

ReagentM.W.AmountMolesStoichiometry
Pivaloylacetonitrile125.1712.5 g0.11.0 eq
Hydroxylamine HCl69.497.64 g0.111.1 eq
Sodium Acetate82.0312.3 g0.151.5 eq
Ethanol-150 mL--
Water-50 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pivaloylacetonitrile (12.5 g, 0.1 mol), ethanol (150 mL), and water (50 mL).

  • Add sodium acetate (12.3 g, 0.15 mol) to the mixture and stir until it dissolves.

  • Add hydroxylamine hydrochloride (7.64 g, 0.11 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting solid precipitate through a Büchner funnel and wash with cold water (2 x 50 mL).

  • Dry the solid under vacuum to yield the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Applications in the Synthesis of Fused Heterocycles

The strategic placement of the amino and nitrile groups allows for a variety of cyclocondensation reactions, leading to the formation of fused pyrimidine, pyrazole, and other heterocyclic systems. These reactions typically involve the reaction of the amino group as a nucleophile and the subsequent participation of the nitrile group in cyclization.

Application 1: Synthesis of Isoxazolo[5,4-d]pyrimidines

Isoxazolo[5,4-d]pyrimidines are an important class of compounds with potential applications as kinase inhibitors and in other areas of medicinal chemistry. They can be readily synthesized from this compound by reaction with various one-carbon electrophiles followed by cyclization.

Reaction Workflow:

Synthesis_of_Isoxazolo_pyrimidines start 5-Amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile product1 4-Amino-7-tert-butyl- isoxazolo[5,4-d]pyrimidine start->product1 Reflux product2 2,4-Diamino-7-tert-butyl- isoxazolo[5,4-d]pyrimidine start->product2 NaOEt, EtOH, Reflux reagent1 Formamide reagent1->product1 reagent2 Guanidine reagent2->product2

Caption: Pathways to isoxazolo[5,4-d]pyrimidines.

Protocol 2: Synthesis of 4-Amino-7-tert-butylisoxazolo[5,4-d]pyrimidine

Reaction Scheme:

The reaction with formamide provides a straightforward route to the 4-amino-substituted isoxazolo[5,4-d]pyrimidine.

Materials and Reagents:

ReagentM.W.AmountMolesStoichiometry
This compound165.201.65 g0.011.0 eq
Formamide45.0420 mL-Solvent/Reagent

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound (1.65 g, 0.01 mol) in formamide (20 mL).

  • Heat the mixture to reflux (approx. 180-190 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Application 2: Synthesis of Pyrazolo[4,3-c]isoxazoles

The reaction of 5-amino-isoxazoles with hydrazine derivatives is a common strategy for the synthesis of the isomeric pyrazolo[3,4-d]isoxazole system. This transformation highlights the versatility of the aminonitrile functionality in constructing different fused heterocyclic cores.

Protocol 3: Synthesis of 3-Amino-6-tert-butyl-1H-pyrazolo[4,3-c]isoxazole

Reaction Scheme:

This protocol utilizes hydrazine hydrate to construct the fused pyrazole ring.

Materials and Reagents:

ReagentM.W.AmountMolesStoichiometry
This compound165.201.65 g0.011.0 eq
Hydrazine Hydrate (~64% N₂H₄)50.060.6 mL~0.0121.2 eq
Ethanol-30 mL-Solvent

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.65 g, 0.01 mol) and ethanol (30 mL).

  • Add hydrazine hydrate (0.6 mL, ~0.012 mol) to the suspension.

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction should become homogeneous as it proceeds.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume in vacuo to approximately one-third of the original volume.

  • Cool the concentrated solution in an ice bath to induce precipitation.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Conclusion and Future Perspectives

This compound is a potent and versatile intermediate for the synthesis of diverse, fused heterocyclic systems. The presence of the tert-butyl group provides a valuable tool for modulating the pharmacokinetic properties of the resulting molecules, making them attractive candidates for drug discovery programs. The protocols outlined in this note provide a solid foundation for the synthesis of this key building block and its elaboration into more complex structures like isoxazolo[5,4-d]pyrimidines and pyrazolo[4,3-c]isoxazoles. The inherent reactivity of the aminonitrile moiety opens up a wide range of further synthetic possibilities, including reactions with other bifunctional reagents to access novel and medicinally relevant chemical space.

References

  • 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). MDPI. [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. (2012). National Center for Biotechnology Information. [Link]

  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (2007). ResearchGate. [Link]

  • Synthesis of 3-amino-5-(t-butyl)isoxazole. (n.d.). PrepChem.com. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. (2023). Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Synthesis of Fused Bicyclic[3][5][6]-Triazoles from Amino Acids. (2024). ACS Publications. [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2018). Frontiers in Chemistry. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent... (2009). ACS Publications. [Link]

  • Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. (2018). ResearchGate. [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive and validated experimental protocol for the synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The described methodology is a robust two-step process designed for high fidelity and reproducibility. The protocol begins with the synthesis of the key intermediate, (1-ethoxy-2,2-dimethylpropylidene)malononitrile, followed by a cyclocondensation reaction with hydroxylamine. This guide explains the underlying chemical principles, offers detailed step-by-step instructions, and outlines in-process controls and characterization methods to ensure the synthesis is self-validating. The structure and identity of the final product are confirmed through standard analytical techniques, providing researchers with a reliable pathway to this valuable molecular scaffold.

Introduction and Scientific Rationale

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antibacterial, and neuropsychiatric applications.[1][2] The specific substitution pattern of the isoxazole ring dictates its physicochemical properties and biological targets. The title compound, this compound, incorporates a "push-pull" system, where the electron-donating amino group at the C5 position and the electron-withdrawing nitrile group at the C4 position create a unique electronic environment that is valuable for molecular recognition and further synthetic elaboration.[3]

The synthetic strategy detailed herein is adapted from established methods for preparing analogous 5-amino-3-substituted-1,2-oxazole-4-carbonitriles.[3] It follows a logical and controllable two-step sequence:

  • Formation of an Activated Precursor: The synthesis begins with the creation of (1-ethoxy-2,2-dimethylpropylidene)malononitrile. This intermediate is an activated enol ether derivative, which serves as the electrophilic backbone for the subsequent cyclization. This approach is favored over a one-pot multi-component reaction to minimize side products and facilitate purification.

  • Cyclocondensation with Hydroxylamine: The key isoxazole ring is formed by reacting the precursor with hydroxylamine. In this reaction, the hydroxylamine acts as a dinucleophile. The nitrogen of the hydroxylamine attacks the electron-deficient carbon of the nitrile group, while the oxygen attacks the enol ether carbon, leading to cyclization and subsequent elimination of ethanol and water to yield the stable aromatic isoxazole ring.[3][4]

This method provides a clear, stepwise approach that allows for the isolation and characterization of the intermediate, ensuring high purity of the final product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Part A: Synthesis of (1-Ethoxy-2,2-dimethylpropylidene)malononitrile (Intermediate I-1)

This step involves the condensation of malononitrile with triethyl orthopivalate to form the key enol ether intermediate.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Malononitrile66.066.61 g1001.0
Triethyl Orthopivalate174.2519.17 g (21.8 mL)1101.1
Acetic Anhydride102.0920.42 g (18.9 mL)2002.0
Toluene-100 mL--

Step-by-Step Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add malononitrile (6.61 g, 100 mmol), triethyl orthopivalate (19.17 g, 110 mmol), and acetic anhydride (20.42 g, 200 mmol).

  • Add 100 mL of toluene to the flask to act as a solvent.

  • Begin stirring the mixture under a gentle flow of nitrogen.

  • Heat the reaction mixture to reflux (approximately 110-120°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the malononitrile spot indicates reaction completion.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate I-1 as a colorless or pale yellow oil.

Part B: Synthesis of this compound (Final Product P-1)

This final step involves the cyclocondensation of intermediate I-1 with hydroxylamine hydrochloride in a basic medium.[3]

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Intermediate I-1 192.259.61 g501.0
Hydroxylamine Hydrochloride69.494.17 g601.2
Sodium Hydroxide (10% aq. solution)40.00~20 mL~50~1.0
Deionized Water18.02As needed--
Ice-As needed--

Step-by-Step Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (4.17 g, 60 mmol) in 20 mL of 10% aqueous sodium hydroxide solution in a 100 mL beaker. Cool this solution in an ice bath.

  • In a 250 mL round-bottom flask, place the intermediate I-1 (9.61 g, 50 mmol).

  • Begin vigorous stirring of the intermediate I-1 .

  • Slowly add the cold hydroxylamine solution dropwise to the intermediate I-1 over 20-30 minutes. The reaction is exothermic; maintain the temperature below 30-35°C by using an ice bath and controlling the addition rate.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 1.5 to 2 hours.

  • During this time, a solid precipitate should form. If precipitation is slow, the flask can be cooled further in an ice bath to encourage crystallization.

  • Collect the resulting solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Dry the product under vacuum or in a desiccator to a constant weight.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure P-1 as a crystalline solid.

Trustworthiness: In-Process Validation and Characterization

The reliability of this protocol is ensured through in-process controls and comprehensive final product characterization.

  • Reaction Monitoring: The progress of both synthetic steps should be monitored by TLC. This allows for real-time assessment of reactant consumption and product formation, ensuring the reaction is carried to completion and preventing the formation of degradation products from prolonged reaction times.

  • Purification: The purification of the intermediate by distillation or chromatography and the final product by recrystallization are critical steps to remove unreacted starting materials and side products. The purity of the final compound can be initially assessed by its sharp melting point.

  • Structural Confirmation: The identity and purity of the final product, this compound, must be unequivocally confirmed using a suite of standard analytical techniques:

    • ¹H NMR: To confirm the presence of the tert-butyl group (singlet, ~1.4 ppm) and the amino protons (broad singlet, ~5-6 ppm).

    • ¹³C NMR: To verify the number of unique carbon atoms, including the characteristic signals for the nitrile carbon (~114 ppm) and the carbons of the isoxazole ring.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 180.10).

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine (~3300-3400 cm⁻¹), the sharp C≡N stretch of the nitrile (~2220 cm⁻¹), and C=N/C=C stretches of the isoxazole ring (~1600-1650 cm⁻¹).

Data Summary and Expected Results

The following table summarizes the key quantitative data and expected outcomes for the synthesis.

ParameterStep A (Intermediate I-1)Step B (Final Product P-1)
Key Reagents Malononitrile, Triethyl OrthopivalateIntermediate I-1 , Hydroxylamine HCl
Solvent/Medium Toluene10% Aqueous NaOH
Reaction Time 4 - 6 hours2 - 3 hours
Physical Appearance Colorless to pale yellow oilWhite to off-white crystalline solid
Expected Yield 70 - 85%75 - 90%
Expected M.P. N/A (liquid)155 - 160 °C (Estimated)

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis pathway from starting materials to the final product.

Synthesis_Workflow cluster_reactants_A Starting Materials (Step A) cluster_reactants_B Reagents (Step B) Malononitrile Malononitrile Proc_A Step A: Condensation Toluene, Reflux Malononitrile->Proc_A Orthoester Triethyl Orthopivalate Orthoester->Proc_A Intermediate Intermediate I-1 (1-Ethoxy-2,2-dimethyl- propylidene)malononitrile Proc_A->Intermediate Proc_B Step B: Cyclocondensation Room Temperature Intermediate->Proc_B Hydroxylamine Hydroxylamine HCl + NaOH (aq) Hydroxylamine->Proc_B Product Final Product P-1 5-amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile Proc_B->Product

Sources

Application Note & Protocol: Synthesis of 3-Amino-5-tert-butylisoxazole via Reaction of Pivalyl Acetonitrile with Hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-amino-5-tert-butylisoxazole, a valuable heterocyclic intermediate. The reaction involves the condensation and cyclization of pivalyl acetonitrile with hydroxylamine. We delve into the critical aspects of the reaction mechanism, focusing on the pH-dependent regioselectivity that dictates the formation of the desired 3-amino isomer over its 5-amino counterpart. A detailed, field-proven laboratory protocol is presented, alongside expected outcomes and a discussion of the product's significance in agrochemical and pharmaceutical development.

Introduction: The Significance of Aminoisoxazoles

The isoxazole ring is a prominent scaffold in a wide array of biologically active compounds, including commercial pharmaceuticals and agrochemicals.[1] Its derivatives exhibit a broad spectrum of activities, such as analgesic, anti-inflammatory, anticancer, and herbicidal properties.[2][3] The reaction between a β-ketonitrile, such as pivalyl acetonitrile (also known as 4,4-dimethyl-3-oxopentanenitrile), and hydroxylamine provides a direct route to substituted aminoisoxazoles.

The primary product of this reaction, 3-amino-5-tert-butylisoxazole, is a key building block, particularly recognized for its role as an intermediate in the synthesis of potent herbicides.[3][4] Its unique structure, featuring a bulky tert-butyl group for lipophilicity and an amino group for further functionalization, makes it a subject of interest in medicinal chemistry and drug discovery.[5]

Mechanistic Insights & The Critical Role of pH

The synthesis of aminoisoxazoles from β-ketonitriles and hydroxylamine is a classic condensation-cyclization reaction. However, the unsymmetrical nature of pivalyl acetonitrile presents a significant challenge: regioselectivity. The reaction can yield two structural isomers: the desired 3-amino-5-tert-butylisoxazole and the undesired 5-amino-3-tert-butylisoxazole.

The outcome is exquisitely sensitive to the pH of the reaction medium.[6] Controlling the pH is the most critical parameter for maximizing the yield of the target 3-amino isomer.

  • Initial Attack: The reaction proceeds via nucleophilic attack of hydroxylamine on either the ketone or the nitrile group of pivalyl acetonitrile.

  • pH-Controlled Pathway:

    • Acidic Conditions (pH < 5.0): Under strongly acidic conditions, the reaction pathway is diverted, leading to the formation of an isoxazolone compound as the principal, undesired product.[6]

    • Optimal Conditions (pH 6.0 - 7.0): In a slightly acidic to neutral environment, the desired reaction pathway is favored. The hydroxylamine preferentially attacks the carbonyl carbon, leading to an oxime intermediate, which then undergoes intramolecular cyclization involving the nitrile group to form the 3-amino-5-tert-butylisoxazole. The ideal range for maximizing the yield of this isomer is between pH 6.2 and 6.5.[6]

    • Alkaline Conditions (pH > 8.0): At higher pH values, the reaction increasingly favors the formation of the isomeric 5-amino-3-tert-butylisoxazole, significantly reducing the yield of the target compound.[6]

This pH dependence underscores the necessity of precise control and monitoring throughout the initial phase of the reaction.

G PA Pivalyl Acetonitrile pH_low pH < 5.0 (Acidic) pH_opt pH 6.2 - 6.5 (Optimal) pH_high pH > 8.0 (Alkaline) HA Hydroxylamine P_side Isoxazolone Byproduct pH_low->P_side Favors P_desired 3-Amino-5-tert-butylisoxazole (Desired Product) pH_opt->P_desired Maximizes Yield P_isomer 5-Amino-3-tert-butylisoxazole (Isomer) pH_high->P_isomer Favors

Caption: pH Influence on Product Formation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-amino-5-tert-butylisoxazole with optimized regioselectivity.

3.1. Materials & Equipment

  • Reagents:

    • Pivalyl Acetonitrile (C₇H₁₁NO, MW: 125.17 g/mol )[7]

    • Hydroxylamine Hydrochloride (NH₂OH·HCl, MW: 69.49 g/mol )

    • Sodium Hydroxide (NaOH), 50% aqueous solution

    • Hydrochloric Acid (HCl), concentrated

    • Ethanol

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Dropping funnel

    • Calibrated pH meter

    • Standard laboratory glassware

    • Rotary evaporator

    • Büchner funnel and filtration apparatus

3.2. Step-by-Step Procedure

G start Start prep_ha 1. Prepare Hydroxylamine Solution (Dissolve NH₂OH·HCl in H₂O) start->prep_ha adjust_ha_ph 2. Adjust HA Solution pH to ~7.0 (Add NaOH solution) prep_ha->adjust_ha_ph combine 4. Combine Reactant Solutions (Add HA solution to PA solution) adjust_ha_ph->combine prep_pa 3. Prepare Pivalyl Acetonitrile Solution (Dissolve in Ethanol/H₂O) prep_pa->combine adjust_rxn_ph 5. CRITICAL: Adjust Reaction pH to 6.2-6.5 with HCl (Within first 15-30 min) combine->adjust_rxn_ph reflux 6. Heat to Reflux (Maintain for ~22 hours) adjust_rxn_ph->reflux cool 7. Cool Reaction Mixture to Room Temperature reflux->cool evap 8. Remove Ethanol (Rotary Evaporation) cool->evap filter 9. Isolate Product (Vacuum Filtration) evap->filter dry 10. Dry Solid Product filter->dry end End: 3-Amino-5-tert-butylisoxazole dry->end

Sources

Application Notes & Protocols: Leveraging 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile for the Development of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing oxazole and oxadiazole cores, have shown considerable promise as starting points for potent antitubercular drugs.[2][3] These scaffolds are attractive due to their synthetic tractability and their ability to form the basis of compounds with impressive activity against both replicating and non-replicating Mtb, often coupled with low toxicity.[2]

This document provides a comprehensive guide for researchers on utilizing 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile as a key building block in a modern antitubercular drug discovery campaign. We will detail the rationale for its use, protocols for derivative synthesis, and a complete workflow for screening, cytotoxicity profiling, and preliminary mechanism of action studies.

Section 1: The Oxazole Core - A Privileged Scaffold in TB Drug Discovery

The oxazole ring system is a versatile scaffold found in numerous biologically active compounds. In the context of tuberculosis, its value was serendipitously discovered during the synthesis of mycobactins, the natural iron-chelating molecules of Mtb.[2] Simple oxazoline and oxazole intermediates displayed surprising potency, leading to dedicated structure-activity relationship (SAR) studies.[2] These studies revealed that oxazole-containing compounds could be optimized to achieve high therapeutic indexes (a measure of a drug's safety) and efficacy in animal infection models.[2][4]

The molecule This compound (Molecular Formula: C₈H₁₁N₃O) serves as an excellent starting point for library synthesis.[5] Its structure features three key modification points: the 5-amino group, the 4-carbonitrile group, and the potential for modification of the tert-butyl group (though less common). The amino and nitrile functionalities are particularly amenable to a wide range of chemical transformations, allowing for the systematic exploration of chemical space to identify derivatives with enhanced potency and favorable drug-like properties.

G core This compound (Starting Scaffold) amino 5-Amino Group (Amide formation, Schiff bases, etc.) core->amino Modification Site 1 nitrile 4-Carbonitrile Group (Tetrazole formation, hydrolysis, etc.) core->nitrile Modification Site 2 tertbutyl 3-tert-Butyl Group (Lipophilicity anchor) core->tertbutyl Modification Site 3 outcome Diverse Chemical Library of Novel Antitubercular Candidates amino->outcome nitrile->outcome tertbutyl->outcome

Caption: Key modification sites on the this compound scaffold.

Section 2: Synthesis of a Focused Derivative Library

The primary strategy involves modifying the 5-amino group to generate a series of amides or Schiff bases. This approach is based on the rationale that introducing varied aromatic and aliphatic side chains allows for probing interactions with potential biological targets within Mtb.

Protocol 2.1: General Procedure for Amide Synthesis

This protocol describes the coupling of the 5-amino group with various carboxylic acids to generate a library of amide derivatives.

Rationale: Acylation of the 5-amino group introduces diverse substituents that can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for target engagement and cell permeability.

Materials:

  • This compound

  • A selection of carboxylic acids (e.g., benzoic acid, phenylacetic acid, cyclohexane carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous ACN.

  • Add DMAP (0.1 eq) to the solution.

  • Add EDC (1.2 eq) portion-wise while stirring at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the ACN under reduced pressure.

  • Redissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the pure amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 3: In Vitro Antitubercular Screening Workflow

Once a library of derivatives is synthesized, the next critical step is to assess their activity against M. tuberculosis. The standard method is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth.

workflow cluster_synthesis Phase 1: Synthesis & Preparation cluster_screening Phase 2: Primary MIC Screening cluster_validation Phase 3: Hit Validation start Synthesized Derivative Library prep Prepare Stock Solutions (DMSO, 10 mM) start->prep plate 96-Well Plate Setup (Serial Dilutions) prep->plate inoculate Inoculate with Mtb H37Rv plate->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read Assess Growth (e.g., Resazurin Assay) incubate->read mic Determine MIC Value read->mic confirm Confirm MIC in Triplicate mic->confirm mdr_screen Screen against MDR Strains confirm->mdr_screen cytotox Cytotoxicity Assay (e.g., Vero cells) confirm->cytotox outcome Prioritized Hits for MoA Studies mdr_screen->outcome selectivity Calculate Selectivity Index (SI) cytotox->selectivity selectivity->outcome

Caption: High-level workflow for antitubercular screening and hit validation.

Protocol 3.1: Mtb MIC Determination using Microplate Alamar Blue Assay (MABA)

Rationale: The MABA assay is a widely used colorimetric method that provides a sensitive and quantitative measure of mycobacterial viability. The redox indicator Resazurin (Alamar Blue) is reduced by metabolically active cells from a blue, non-fluorescent state to a pink, fluorescent product (resorufin), allowing for easy visual or spectrophotometric determination of growth inhibition.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 96-well flat-bottom plates

  • Synthesized compounds and control drugs (e.g., Isoniazid, Rifampicin)

  • Resazurin sodium salt solution (0.025% w/v in sterile water)

  • Tween 80 (10% solution)

Procedure:

  • Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh broth to prepare the inoculum.

  • Compound Plating: Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate. Add 100 µL of the test compound stock solution (e.g., at 2X the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions. This creates a concentration gradient across the plate. Include wells for a positive control (Mtb with no drug) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.

  • Incubation: Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 7 days.

  • Development: After incubation, add 30 µL of the Resazurin/Tween 80 solution to each well. Re-incubate the plates for 24-48 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

Section 4: Assessing Selectivity - Cytotoxicity Profiling

A potent antitubercular compound is only useful if it is not toxic to human cells. Cytotoxicity assays are a critical and early step to eliminate compounds that are generally toxic and to prioritize those with high selectivity for the pathogen.[6][7]

Protocol 4.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Vero cells (or another suitable mammalian cell line like HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of the test compounds in complete DMEM. After 24 hours, remove the old media from the cells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ (50% cytotoxic concentration) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation and the Selectivity Index (SI)

The ultimate goal is to find compounds that are potent against Mtb but safe for host cells. The Selectivity Index (SI) provides a quantitative measure of this.

SI = CC₅₀ / MIC

A higher SI value is desirable, with a common threshold for a promising hit being an SI ≥ 10.

Compound IDModification at 5-aminoMtb H37Rv MIC (µg/mL)Vero Cell CC₅₀ (µg/mL)Selectivity Index (SI)
Parent -NH₂> 64> 128-
AX-001 Benzamide8> 128> 16
AX-002 4-Chlorobenzamide26432
AX-003 Cyclohexylamide16> 128> 8
AX-004 Phenylacetamide49624
Isoniazid (Control)0.05> 200> 4000

Section 5: Elucidating the Mechanism of Action (MoA)

Identifying the molecular target of a novel antitubercular compound is crucial for lead optimization and for understanding and predicting potential resistance mechanisms.[8][9] The approach can be broadly divided into target-based and phenotypic methods.

moa_workflow cluster_phenotypic Phenotypic Screening cluster_target Target-Based Approaches cluster_validation Target Validation start Validated Hit (High Potency & Selectivity) macromolecule Macromolecule Synthesis Assay (DNA, RNA, Protein, Cell Wall) start->macromolecule imaging High-Content Imaging (Morphological Changes) start->imaging wgs Whole Genome Sequencing of Resistant Mutants start->wgs affinity Affinity Chromatography or Activity-Based Probing start->affinity enzyme_assay In Vitro Enzyme Assay with Recombinant Protein macromolecule->enzyme_assay e.g., Cell wall synthesis inhibited imaging->wgs e.g., Filamentation observed overexpression Target Overexpression in Mtb wgs->overexpression e.g., Mutation in GyrA affinity->enzyme_assay e.g., Binds to InhA outcome Validated Drug Target enzyme_assay->outcome overexpression->outcome

Caption: A workflow for investigating the mechanism of action of a validated antitubercular hit.

Protocol 5.1: Outline for Whole-Cell Macromolecule Synthesis Assay

Rationale: This assay quickly determines if a compound's primary mode of action involves the inhibition of a major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis). It is a powerful secondary screen to categorize hits.

Procedure Outline:

  • Culture Mtb in 7H9 broth to mid-log phase.

  • Aliquot the culture into separate tubes.

  • Add the test compound at a concentration of 5-10x its MIC. Include controls like Ciprofloxacin (DNA), Rifampicin (RNA), Kanamycin (protein), and Isoniazid (cell wall).

  • To each respective tube, add a radiolabeled precursor: ³H-thymidine (for DNA), ³H-uridine (for RNA), ¹⁴C-leucine (for protein), or ¹⁴C-N-acetyl-glucosamine (for cell wall peptidoglycan).

  • Incubate for a short period (e.g., 4-6 hours).

  • Precipitate the macromolecules using trichloroacetic acid (TCA), and collect them on a filter membrane.

  • Measure the incorporated radioactivity using a scintillation counter.

  • A significant reduction in the incorporation of a specific precursor compared to the untreated control indicates that the compound likely inhibits that particular pathway.

Conclusion

The scaffold This compound represents a synthetically accessible and highly versatile starting point for the development of new antitubercular agents. By following a structured discovery cascade—encompassing rational library synthesis, robust whole-cell screening, essential cytotoxicity profiling, and systematic mechanism of action studies—research teams can efficiently identify and advance novel oxazole-based candidates. The protocols and workflows detailed in this guide provide a validated framework to support these efforts, ultimately contributing to the critical pipeline of next-generation drugs to combat tuberculosis.

References

  • Miller, P. A., et al. (2011). Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. [Source Not Provided in Snippet, Placeholder]
  • Yadav, P., et al. (2019). Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis. Future Medicinal Chemistry. [Link]

  • World Health Organization. (2010). Treatment of Tuberculosis: Guidelines. National Center for Biotechnology Information. [Link]

  • Coelho, T. S., et al. (2020). Target Identification in Anti-Tuberculosis Drug Discovery. Molecules. [Link]

  • Sasaki, H., et al. (2006). Synthesis and Antituberculosis Activity of a Novel Series of Optically Active 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazoles. Journal of Medicinal Chemistry. [Link]

  • Janecka, A., et al. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. HETEROCYCLES. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • S. M, A., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules. [Link]

  • Mdluli, K., & Spigelman, M. (2006). Novel targets for tuberculosis drug discovery. Current Opinion in Pharmacology. [Link]

  • Centers for Disease Control and Prevention. (2025). Updated Guidelines on the Treatment of Drug-Susceptible and Drug-Resistant TB. Centers for Disease Control and Prevention. [Link]

  • An, F., & Li, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Central Tuberculosis Division, Ministry of Health and Family Welfare, Government of India. (2024). National Guidelines for Management of Drug Resistant TB. Central Tuberculosis Division. [Link]

  • Zhang, Y., et al. (2025). Progress of anti-tuberculosis drug targets and novel therapeutic strategies. Frontiers in Microbiology. [Link]

  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Upadhyay, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Industrial Pharmacy. [Link]

  • Brodin, P., et al. (2023). An oxadiazole-based compound potentiates anti-tuberculosis treatment by increasing host resistance via zinc poisoning. ResearchGate. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Nahid, P., et al. (2016). Official American Thoracic Society/Centers for Disease Control and Prevention/Infectious Diseases Society of America Clinical Practice Guidelines: Treatment of Drug-Susceptible Tuberculosis. Clinical Infectious Diseases. [Link]

  • Mdluli, K., & Spigelman, M. (2006). Novel targets for tuberculosis drug discovery. GOV.UK. [Link]

  • Bell, S., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling. [Link]

  • Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Singh, V., & Mizrahi, V. (2017). Identification and validation of novel drug targets in Mycobacterium tuberculosis. Drug Discovery Today. [Link]

Sources

Application Notes and Protocols for the One-Pot Multicomponent Synthesis of 5-Amino-isoxazole-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in a wide array of biologically active molecules and approved pharmaceutical agents, demonstrating a remarkable range of therapeutic applications.[3][4] For instance, derivatives of isoxazole are found in bacteriostatic sulfonamide antibiotics like sulfamethoxazole, the anticancer and anti-parasitic agent Acivicin, and drugs exhibiting antifungal, anti-inflammatory, anti-HIV, and analgesic properties.[3][5] The 5-amino-isoxazole-4-carbonitrile core, in particular, represents a valuable pharmacophore and a versatile synthetic intermediate for the development of novel therapeutic agents. These compounds are attractive candidates for further chemical modification to create new prodrugs and drugs, owing to the presence of multiple functional groups on their structure.[5][6]

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving atom economy. This guide provides a detailed exploration of the one-pot, three-component synthesis of 5-amino-isoxazole-4-carbonitrile derivatives from an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride, offering in-depth protocols, mechanistic insights, and a comparative analysis of catalytic systems.

Reaction Mechanism: A Stepwise Look at Isoxazole Formation

The one-pot synthesis of 5-amino-isoxazole-4-carbonitriles proceeds through a cascade of reactions, the sequence of which can be influenced by the specific catalyst and reaction conditions employed. However, a generally accepted pathway involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.

The reaction is initiated by the condensation of the aromatic aldehyde with malononitrile. This step, known as the Knoevenagel condensation, is catalyzed by either a base or a Lewis acid.[7][8] The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene group of malononitrile. This is followed by dehydration to yield an arylidenemalononitrile intermediate.

Hydroxylamine then adds to the electron-deficient double bond of the arylidenemalononitrile intermediate via a Michael addition. The final steps involve an intramolecular cyclization of the resulting adduct, where the hydroxylamine nitrogen attacks one of the nitrile groups, followed by tautomerization and dehydration to afford the stable aromatic 5-amino-isoxazole-4-carbonitrile ring system.

Reaction_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization Aldehyde Aldehyde Arylidenemalononitrile Arylidenemalononitrile Aldehyde->Arylidenemalononitrile + Malononitrile - H2O Malononitrile Malononitrile Malononitrile->Arylidenemalononitrile Adduct Adduct Arylidenemalononitrile->Adduct + Hydroxylamine Hydroxylamine Hydroxylamine Cyclized_Intermediate Cyclized_Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 5-Amino-isoxazole- 4-carbonitrile Cyclized_Intermediate->Final_Product Tautomerization & Dehydration Catalyst Catalyst Catalyst->Aldehyde Activates

Figure 1: General mechanistic pathway for the one-pot synthesis.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical parameter in this multicomponent synthesis, influencing reaction rates, yields, and overall efficiency. Both Lewis acidic and basic catalysts have proven effective.

  • Lewis Acid Catalysts (e.g., Ceric Ammonium Sulphate, TiO2): These catalysts, such as ceric ammonium sulphate (CAS) and titanium dioxide (TiO2), function by coordinating to the carbonyl oxygen of the aldehyde.[1][9] This coordination increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial Knoevenagel condensation step. Lewis acid catalysis is often performed in conventional organic solvents like isopropyl alcohol or ethanol under reflux conditions.[1][9]

  • Basic and "Green" Catalytic Systems (e.g., K2CO3/Glycerol): In recent years, there has been a shift towards more environmentally benign synthetic methods. The use of a deep eutectic solvent (DES) composed of potassium carbonate (K2CO3) and glycerol serves as both the catalyst and the reaction medium.[5][6] In this system, K2CO3 acts as a base to deprotonate the malononitrile, generating the nucleophilic carbanion required for the Knoevenagel condensation. Glycerol, a biodegradable and non-toxic solvent, provides a suitable environment for the reaction and can facilitate product isolation. These reactions often proceed at room temperature, offering a milder and more energy-efficient alternative to traditional methods.[6]

The selection of the catalytic system can be guided by factors such as the desired reaction conditions (e.g., temperature), environmental impact considerations, and the nature of the substrates.

Experimental Protocols

The following protocols are detailed, self-validating systems for the synthesis of 5-amino-isoxazole-4-carbonitrile derivatives, representing two distinct and effective catalytic approaches.

Protocol 1: Lewis Acid Catalysis using Ceric Ammonium Sulphate (CAS)

This protocol describes a conventional method employing a Lewis acid catalyst in an organic solvent.[1]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Ceric Ammonium Sulphate (CAS) (2.0 mmol)

  • Isopropyl alcohol (25 mL)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Ethyl acetate

  • n-Hexane

  • Deionized water

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in 25 mL of isopropyl alcohol.

  • Commence stirring the mixture using a magnetic stirrer.

  • Gradually add ceric ammonium sulphate (2.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain the reaction for approximately 5 hours.

  • Monitor the progress of the reaction using TLC with a mobile phase of ethyl acetate:n-hexane (4:6).

  • Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice/cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 5-amino-3-aryl-isoxazole-4-carbonitrile derivative.

Protocol_1_Workflow Start Start Mix_Reagents Mix Aldehyde, Malononitrile, and Hydroxylamine HCl in Isopropanol Start->Mix_Reagents Add_Catalyst Add Ceric Ammonium Sulphate Mix_Reagents->Add_Catalyst Reflux Reflux for 5 hours Add_Catalyst->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Workup Pour into Cold Water & Neutralize with NaHCO3 Monitor_TLC->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying_Evaporation Dry Organic Layer & Evaporate Solvent Extraction->Drying_Evaporation Purification Recrystallize from Ethanol Drying_Evaporation->Purification End End Product Purification->End

Figure 2: Workflow for CAS-catalyzed synthesis.

Protocol 2: Green Synthesis using K2CO3/Glycerol Deep Eutectic Solvent

This protocol outlines an environmentally friendly approach that operates at room temperature.[5][6]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Hydroxylamine hydrochloride (1.0 mmol)

  • Potassium carbonate (K2CO3)

  • Glycerol

  • Deionized water

  • Ethanol

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Prepare the deep eutectic solvent by mixing glycerol and potassium carbonate in a 4:1 molar ratio. Stir the mixture until a homogeneous solution is formed.

  • In a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) to the prepared K2CO3/glycerol deep eutectic solvent (approximately 5 mL).

  • Stir the reaction mixture vigorously at room temperature.

  • The reaction time will vary depending on the aldehyde used, typically ranging from 20 to 120 minutes.[5][6] Monitor the reaction by TLC if desired.

  • Upon completion, add cold water to the reaction mixture to precipitate the solid product.

  • Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified product to obtain the 5-amino-3-aryl-isoxazole-4-carbonitrile.

Data Summary and Characterization

The one-pot synthesis is versatile and accommodates a range of aromatic aldehydes, affording the corresponding 5-amino-isoxazole-4-carbonitrile derivatives in good to excellent yields.

EntryAr-group of AldehydeCatalyst SystemTimeYield (%)m.p. (°C)
1C6H5CAS / Isopropanol5 h85144-146
24-Cl-C6H4CAS / Isopropanol5 h90196-198
34-OH-C6H4CAS / Isopropanol5 h88228-230
44-NO2-C6H4CAS / Isopropanol5 h92235-237
5Thiophen-2-ylCAS / Isopropanol5 h84165-167
6C6H5K2CO3 / Glycerol30 min92145-147
74-Cl-C6H4K2CO3 / Glycerol20 min94197-198
82-Cl-C6H4K2CO3 / Glycerol30 min90188-190
94-F-C6H4K2CO3 / Glycerol40 min88155-157

Data compiled from Krishnarao & Sirisha (2023) and Beyzaei et al. (2018).[1][5]

Characterization Data for 5-amino-3-phenyl-isoxazole-4-carbonitrile (Entry 1 & 6):

  • IR (KBr, cm⁻¹): 3512, 3405 (NH₂ stretching), 2223 (C≡N stretching), 1615 (C=C stretching).[1]

  • ¹H NMR (400 MHz, CDCl₃) δ ppm: 7.12-7.88 (m, 5H, Ar-H), 8.22 (s, 2H, NH₂).[1]

  • ¹³C NMR (100 MHz, CDCl₃) δ ppm: 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, 166.98.[1]

  • Mass (m/z): 185.28 (M+).[1]

The synthesized compounds are typically characterized using a combination of spectroscopic techniques including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry to confirm their structure and purity.[1][5] The nitrile group exhibits a characteristic sharp absorption band around 2220 cm⁻¹ in the IR spectrum.[5] The amino group protons typically appear as a broad singlet in the ¹H NMR spectrum, which is exchangeable with D₂O.

Troubleshooting and Optimization

  • Low Yields: If yields are consistently low, consider increasing the reaction time or, in the case of the Lewis acid-catalyzed method, ensuring the reaction is at a sufficient reflux temperature. The purity of the starting aldehyde is crucial, as impurities can inhibit the reaction. For the K2CO3/glycerol system, ensure the catalyst and solvent are well-mixed and the ratio is correct, as an excess of base can sometimes lead to side reactions.[6]

  • Incomplete Reaction: If the reaction does not go to completion (as monitored by TLC), a small additional amount of catalyst can be added. Ensure that the stirring is efficient to allow for proper mixing of the components, especially in the heterogeneous K2CO3/glycerol system.

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel using an ethyl acetate/hexane gradient can be an effective alternative. Oily products can sometimes be induced to crystallize by trituration with a non-polar solvent like hexane.

Conclusion

The one-pot multicomponent synthesis of 5-amino-isoxazole-4-carbonitrile derivatives is a robust and highly efficient method for accessing this important heterocyclic scaffold. The availability of both traditional Lewis acid-catalyzed protocols and modern green chemistry approaches provides researchers with valuable flexibility. The choice of methodology can be tailored to specific laboratory constraints and environmental goals. The protocols and data presented in this guide offer a comprehensive resource for scientists engaged in synthetic chemistry and drug discovery, enabling the reliable and efficient production of these promising compounds for further investigation.

References

  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by Lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • Beyzaei, H., et al. (2020). Multicomponent synthesis of 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

  • Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., & Zahedi, M. M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal. [Link]

  • Moosavi-Zare, A. R., Goudarziafshar, H., & Jalilian, Z. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research, 2(2), 59-65. [Link]

  • Jagannadham, K., et al. (2025). ONE POT SYNTHESIS OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE DERIVATIVES EMPLOYED BY TIO2 AS A CATALYST. International Journal of Modern Pharmaceutical Research, 9(5). [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. [Link]

  • RSC Publishing. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

  • Soni, S., & Srivastava, S. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Science and Research, 8(6), 1836-1839. [Link]

  • ResearchGate. (n.d.). Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate. [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Representative examples of interesting isoxazole-5(4H)-one-containing heterocycles. [Link]

  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Oriental Journal of Chemistry. (2016). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. [Link]

Sources

Purifying 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides detailed application notes and protocols for the purification of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The methodologies outlined are designed for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity, crucial for subsequent synthetic steps and biological screening.

Understanding the Molecule: Physicochemical Properties and Synthetic Context

This compound is a heterocyclic compound featuring a polar aminonitrile-substituted oxazole core and a nonpolar tert-butyl group. This amphiphilic nature dictates its solubility and purification behavior. The bulky tert-butyl group, while enhancing solubility in many organic solvents, can also introduce steric hindrance, influencing reaction kinetics and impurity profiles[1][2][3].

A plausible and common synthetic route for this class of compounds involves the condensation of a suitable precursor with hydroxylamine. For the tert-butyl analog, the likely precursor is (1-ethoxy-2,2-dimethylpropylidene)malononitrile, which would react with hydroxylamine hydrochloride in the presence of a base.

Understanding this synthetic context is paramount for anticipating potential impurities. These may include:

  • Unreacted starting materials: (1-ethoxy-2,2-dimethylpropylidene)malononitrile and hydroxylamine salts.

  • Side-products: Hydrolysis of the nitrile group to an amide or carboxylic acid, or partially reacted intermediates.

  • Solvent residues: From the reaction and work-up steps.

The purification strategies detailed below are designed to effectively remove these anticipated impurities.

Purification Workflow: A Multi-Step Approach

A robust purification strategy for this compound typically involves a combination of techniques to remove different types of impurities. The general workflow is as follows:

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up (Filtration & Washing) A->B Initial Isolation C Recrystallization B->C Primary Purification D Column Chromatography (if necessary) C->D High-Purity Polish E High-Purity Product C->E Sufficient Purity Achieved D->E

Sources

Application Notes & Protocols: Safe Handling of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a substituted oxazole derivative with potential applications in medicinal chemistry and drug discovery.[1][2][3] The unique arrangement of its functional groups—an amino group, a bulky tert-butyl substituent, and a nitrile moiety on an oxazole core—makes it an interesting building block for novel therapeutic agents. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed overview of the essential safety and handling procedures for this compound, drawing from available hazard information and established best practices for handling analogous chemical structures.

Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, hazard classifications provided by suppliers indicate specific risks.[4] A thorough risk assessment should be conducted before any experimental work begins.

1.1 GHS Hazard Statements

Based on supplier information, this compound is associated with the following GHS Hazard statements:[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications suggest that the compound is an irritant to the skin, eyes, and respiratory system. The presence of the nitrile group (C≡N) also warrants caution, as some nitrile compounds can release hydrogen cyanide under specific conditions (e.g., strong acids or combustion).

1.2 Inferred Hazards from Structural Analogs

  • Oxazole Derivatives: This class of compounds exhibits a wide range of biological activities.[2][3] While this is beneficial for drug development, it also implies that unforeseen physiological effects could occur upon exposure.

  • Nitrile-Containing Compounds: Organic nitriles can vary in toxicity. Some can be metabolized to release cyanide, posing a risk of acute toxicity. While the toxicity of this specific molecule is not established, it is prudent to handle it with measures to prevent absorption.

  • Amino-Substituted Aromatics: Aromatic amines can sometimes be skin sensitizers or have other long-term health effects.

Summary of Key Safety Information
ParameterInformationSource
Molecular Formula C₈H₁₁N₃O[4]
Molecular Weight 165.2 g/mol [4]
GHS Hazard Codes H315, H319, H335[4]
GHS Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[4]
Appearance Solid (likely crystalline powder)Inferred from similar compounds[5]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[4]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks of exposure, a multi-layered approach combining engineering controls and appropriate PPE is essential.

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

2.2 Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent skin and eye contact.[7]

Protection TypeRecommended EquipmentRationale
Eye and Face Safety glasses with side-shields or tight-sealing safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard.To protect against dust particles and splashes, conforming to OSHA 29 CFR 1910.133 or EN166 standards.[7]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat must be worn and buttoned.To prevent direct skin contact. Nitrile gloves are a good initial choice, but glove compatibility should be verified for prolonged use or with specific solvents.[7][8]
Respiratory Not typically required if work is conducted within a fume hood. If a hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) must be used.[9]To prevent inhalation of irritating dust.[4]
PPE Workflow Diagram

PPE_Workflow Start Before Entering Lab Don_Coat Don Lab Coat (fully buttoned) Start->Don_Coat Don_Goggles Don Safety Goggles / Face Shield Don_Coat->Don_Goggles Don_Gloves Don Nitrile Gloves Don_Goggles->Don_Gloves Work_Start Begin Handling Compound in Hood Don_Gloves->Work_Start Work_End Complete Work Work_Start->Work_End Doff_Gloves Remove Gloves Work_End->Doff_Gloves Wash_Hands Wash Hands Thoroughly Doff_Gloves->Wash_Hands Doff_Goggles Remove Goggles Wash_Hands->Doff_Goggles Doff_Coat Remove Lab Coat Doff_Goggles->Doff_Coat Exit Exit Lab Doff_Coat->Exit

Caption: Standard sequence for donning and doffing Personal Protective Equipment.

Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial for maintaining a safe laboratory environment.

3.1 Weighing and Dispensing Protocol (Solid)

  • Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on an analytical balance.

  • Tare: Tare the balance with the weigh boat.

  • Dispensing: Slowly and carefully dispense the solid compound from the stock container into the weigh boat using a clean spatula. Avoid creating airborne dust.

  • Cleaning: After dispensing, securely close the stock container. Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth as hazardous waste.

3.2 Solution Preparation Protocol

  • Solvent Addition: In the fume hood, add the weighed solid to a suitable vessel.

  • Dissolution: Slowly add the desired solvent to the vessel. If necessary, stir the mixture to aid dissolution.

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, date, and your initials.

3.3 Storage

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, strong acids, and bases.

  • Store in a locked cabinet or an area with restricted access.[6]

Emergency Procedures

Preparedness is key to managing accidental exposures or spills effectively.[10][11]

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

4.2 Spill Response Protocol

This protocol is for minor spills (typically <100g of solid or <250mL of a dilute solution) within a chemical fume hood. For major spills, evacuate the area and contact your institution's emergency response team.[9][13]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate Area: Restrict access to the spill area.

  • PPE: Ensure you are wearing the appropriate PPE (double-glove with nitrile, safety goggles, lab coat).

  • Containment:

    • For Solids: Gently cover the spill with a chemical absorbent material to avoid raising dust.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[10] Work from the outside of the spill inward.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste according to institutional and local regulations.[9]

Spill Response Decision Flowchart

Spill_Response Spill Spill Occurs Assess Assess Hazard (Size, Location, Substance) Spill->Assess Minor Minor Spill (Inside Hood, Manageable) Assess->Minor Is it Minor? Major Major Spill (Outside Hood, Large Volume, Reactive) Assess->Major Is it Major? Alert Alert Colleagues Minor->Alert Evacuate EVACUATE AREA Major->Evacuate PPE Don Appropriate PPE Alert->PPE Cleanup Follow Minor Spill Cleanup Protocol PPE->Cleanup Report Report to Supervisor Cleanup->Report Call_Help Call Emergency Response Evacuate->Call_Help Call_Help->Report

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Conclusion

While this compound is a valuable compound for chemical research, its irritant properties and the potential hazards associated with its functional groups demand a cautious and well-planned approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult your institution's safety office if you have any questions or concerns.

References

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from Auburn University Risk Management & Safety. [Link]

  • PubChem. (n.d.). 5-Amino-1,2-oxazole-4-carbonitrile. Retrieved from National Center for Biotechnology Information. [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from Princeton University Environmental Health & Safety. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from ACS website. [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from University of Manitoba Environmental Health and Safety. [Link]

  • Long Island University. (n.d.). Spill Response Procedures. Retrieved from Long Island University website. [Link]

  • Fun, H. K., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2530. [Link]

  • Ansari, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 13. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

Sources

scale-up synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the , a key heterocyclic building block in pharmaceutical research and drug development. Isoxazole derivatives are integral to numerous clinically approved drugs, exhibiting a wide spectrum of biological activities.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and process controls necessary for a safe, efficient, and reproducible scale-up. We present a robust one-pot, three-component synthesis strategy, detailing every phase from reactor setup and in-process monitoring to product isolation and purification. The protocol is designed for researchers, process chemists, and drug development professionals, offering field-proven insights to bridge the gap between laboratory-scale synthesis and pilot-plant production.

Introduction: The Significance of the Isoxazole Scaffold

The 1,2-oxazole ring is a privileged five-membered heterocyclic scaffold that commands significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of bioactive molecules. Isoxazole derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor properties.[3] The target molecule of this guide, this compound, combines several key pharmacophores: the isoxazole ring, a primary amine, a nitrile group, and a bulky tert-butyl group, making it a versatile intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.

Synthetic Strategy and Rationale

Multiple pathways exist for the synthesis of the isoxazole core, with the most common being the [3+2] cycloaddition of an alkyne with a nitrile oxide, or the condensation of a 1,3-dicarbonyl compound (or equivalent) with hydroxylamine.[4][5] For large-scale production, the ideal synthetic route must be economical, efficient, and operationally simple.

After careful evaluation of available methods, a one-pot, three-component reaction was selected for the scale-up synthesis of the title compound. This strategy involves the reaction of pivalaldehyde, malononitrile, and hydroxylamine hydrochloride in a single reaction vessel.

The Rationale for this Approach:

  • Process Intensification: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) significantly reduces reactor time, solvent usage, and waste generation.

  • Atom Economy: Multicomponent reactions (MCRs) are inherently efficient, incorporating the majority of the atoms from the starting materials into the final product.[6]

  • Cost-Effectiveness: The starting materials—pivalaldehyde, malononitrile, and hydroxylamine hydrochloride—are readily available and relatively inexpensive bulk chemicals.

  • Environmental Friendliness ("Green Chemistry"): This protocol utilizes ethanol, a greener solvent, and aims for high yields with simple workup procedures, minimizing the environmental footprint.[1][7]

The overall reaction scheme is presented below:

Scheme 1: One-Pot Synthesis of this compound

The reaction proceeds via an initial Knoevenagel condensation between pivalaldehyde and malononitrile to form an intermediate, which then reacts with hydroxylamine to undergo cyclization and form the desired isoxazole ring.

Process Workflow Diagram

The following diagram outlines the logical flow of the entire scale-up synthesis process, from initial setup to final product isolation.

G cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Drying prep_reactor 1. Reactor Setup & Inerting prep_reagents 2. Reagent Staging & Preparation prep_reactor->prep_reagents charge_reagents 3. Charge Reactor (Solvent, Pivalaldehyde, Malononitrile, Base) prep_reagents->charge_reagents Proceed to Synthesis knoevenagel 4. Knoevenagel Condensation (Stir at 20-25°C) charge_reagents->knoevenagel add_hydroxylamine 5. Add Hydroxylamine Solution (Control Temperature < 30°C) knoevenagel->add_hydroxylamine reflux 6. Heat to Reflux (Monitor by HPLC/TLC) add_hydroxylamine->reflux cool_down 7. Cool Reaction to 0-5°C reflux->cool_down Reaction Complete quench 8. Quench with Water (Precipitate Product) cool_down->quench filter 9. Filter Crude Solid quench->filter wash 10. Wash with Cold Water/Ethanol filter->wash recrystallize 11. Recrystallize from Ethanol/Water wash->recrystallize Isolate Crude dry 12. Dry Under Vacuum (40-45°C) recrystallize->dry qc_analysis 13. Final QC Analysis dry->qc_analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Introduction: The Challenge of Regioselectivity

The synthesis of substituted isoxazoles, particularly those with differing functionalities at the 3- and 5-positions, often presents a significant challenge in controlling regioselectivity. The reaction of a β-ketonitrile with hydroxylamine can theoretically produce two regioisomeric products: the desired this compound and the isomeric 3-amino-5-tert-butyl-1,2-oxazole-4-carbonitrile. The final ratio of these isomers is highly dependent on the reaction conditions, with pH being a critical determinant.[1][2][3] This guide will focus on strategies to maximize the yield of the desired 5-amino isomer.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of regioisomers. How can I increase the proportion of the desired this compound?

A1: The formation of the 3-amino isomer is often favored under slightly acidic to neutral pH conditions (pH 6.0-7.0).[1][3] To increase the yield of the 5-amino isomer, it is recommended to conduct the reaction under more basic conditions (pH > 8.0).[2] Careful control and monitoring of the pH throughout the reaction is crucial.

Q2: What are the common starting materials for this synthesis?

A2: The most common precursor is a β-ketonitrile, such as pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile), which reacts with hydroxylamine.[1][3] An alternative approach involves the use of an activated β-ketonitrile derivative, such as an (alkoxymethylene)malononitrile, which can offer better control over the reaction. For a similar synthesis of 5-amino-3-methyl-1,2-oxazole-4-carbonitrile, (1-ethoxyethylidene)malononitrile was used.[4]

Q3: I am observing a low overall yield, even after adjusting the pH. What other factors could be at play?

A3: Low yields can stem from several factors beyond regioselectivity. These include:

  • Purity of Starting Materials: Ensure the pivaloylacetonitrile and hydroxylamine hydrochloride are of high purity.

  • Reaction Temperature: While many isoxazole syntheses are run at elevated temperatures, side reactions can occur. Temperature optimization may be necessary.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

  • Workup Procedure: The isoxazole ring can be sensitive to harsh acidic or basic conditions during workup. Neutralization and extraction should be performed carefully.

Q4: Are there any specific side products I should be aware of?

A4: Besides the regioisomeric 3-amino product, the formation of an isoxazolone compound can occur, particularly at a pH lower than 5.0.[2] Additionally, incomplete reaction may leave unreacted starting materials, and prolonged reaction times or high temperatures can lead to decomposition products.

Troubleshooting Guide: Improving Yield and Purity

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis.

Problem 1: Predominant Formation of the Undesired 3-amino Regioisomer

Causality: The mechanism of isoxazole formation from β-ketonitriles and hydroxylamine involves a complex series of equilibria. The pH of the reaction medium dictates the preferred site of initial nucleophilic attack by hydroxylamine on the β-ketonitrile. Under neutral to slightly acidic conditions, the carbonyl carbon is more electrophilic, leading to the 3-amino isomer. Conversely, basic conditions can favor deprotonation of the methylene group, altering the reaction pathway to favor the 5-amino isomer.

Solutions:

  • Strict pH Control:

    • Maintain a pH above 8.0 throughout the reaction. A patent for the synthesis of the 3-amino isomer specifies a pH range of 6.0-7.0 for its optimal yield.[1][3] Therefore, deviating to the basic side should favor the 5-amino product.

    • Use a pH meter to monitor the reaction and make necessary adjustments with a suitable base (e.g., aqueous sodium hydroxide).

    • Consider using a buffered system to maintain a stable basic pH.

  • Order of Reagent Addition:

    • Adding the hydroxylamine solution to the basic solution of the β-ketonitrile is generally recommended.[2]

Experimental Protocol for pH Adjustment:

  • Dissolve pivaloylacetonitrile and a base (e.g., sodium hydroxide) in a suitable solvent mixture (e.g., water and ethanol).

  • Heat the mixture to the desired reaction temperature (e.g., reflux).

  • Prepare a separate aqueous solution of hydroxylamine hydrochloride.

  • Add the hydroxylamine solution to the reaction mixture.

  • Immediately after addition, measure the pH and adjust to >8.0 with a base solution.

  • Monitor the pH periodically (e.g., every 30-60 minutes) and readjust as necessary.

Problem 2: Low Overall Yield and/or Complex Product Mixture

Causality: This can be due to a variety of factors including suboptimal reaction conditions, instability of intermediates, or product degradation.

Solutions:

ParameterRecommended ActionRationale
Temperature Start with a moderate temperature (e.g., 50-60 °C) and monitor reaction progress. If the reaction is slow, cautiously increase the temperature.Higher temperatures can accelerate the reaction but may also promote side reactions and decomposition.
Solvent A mixture of water and a polar protic solvent like ethanol is commonly used.[1][3]The solvent needs to solubilize both the organic starting material and the inorganic reagents.
Reaction Time Monitor the reaction by TLC or LC-MS every 1-2 hours to determine the point of maximum product formation.Over-refluxing can lead to product degradation.
Purity of Hydroxylamine Use freshly opened or properly stored hydroxylamine hydrochloride.Hydroxylamine can degrade over time, leading to lower reactivity.

Visualizing the Reaction Pathway and Troubleshooting

Reaction Scheme

Reaction_Scheme cluster_start Starting Materials cluster_products Potential Products pivaloylacetonitrile Pivaloylacetonitrile product_5_amino This compound (Desired Product) pivaloylacetonitrile->product_5_amino  + NH2OH (Basic conditions, pH > 8) product_3_amino 3-Amino-5-tert-butyl-1,2-oxazole-4-carbonitrile (Isomeric Byproduct) pivaloylacetonitrile->product_3_amino  + NH2OH (Neutral/Acidic conditions, pH 6-7) hydroxylamine Hydroxylamine (NH2OH) Troubleshooting_Workflow start Low Yield of Desired Product check_regio Check Regioisomer Ratio (by NMR, LC-MS, or GC) start->check_regio predominant_3_amino Predominantly 3-Amino Isomer check_regio->predominant_3_amino  High 3-amino low_overall_yield Low Overall Yield (both isomers low) check_regio->low_overall_yield  Low total yield adjust_ph Increase and Maintain pH > 8 predominant_3_amino->adjust_ph optimize_temp Optimize Temperature low_overall_yield->optimize_temp check_reagents Verify Reagent Purity low_overall_yield->check_reagents monitor_time Monitor Reaction Time low_overall_yield->monitor_time success Improved Yield adjust_ph->success optimize_temp->success check_reagents->success monitor_time->success

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common challenges in the synthesis of this critical heterocyclic scaffold. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the fundamental principles behind each optimization step.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during isoxazole synthesis, offering systematic approaches to diagnose and resolve them.

Problem 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired isoxazole product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common frustration that can often be traced back to one of three areas: the integrity of your starting materials, the stability of reactive intermediates, or suboptimal reaction conditions.[1] A systematic check of these factors is the most efficient way to solve the problem.

Potential Causes & Solutions:

  • Starting Material Integrity:

    • Purity and Reactivity: Always ensure the purity of your starting materials. For syntheses involving 1,3-dicarbonyl compounds, be aware that they can exist as keto-enol tautomers, which can impact reactivity.[1] For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor (e.g., an aldoxime) is paramount.[1][2]

    • Verification: Re-verify the identity and purity of your reactants using techniques like NMR or melting point analysis before starting the reaction.

  • Reactive Intermediate Instability (Primarily for 1,3-Dipolar Cycloadditions):

    • Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction that consumes your intermediate.[2][3][4]

    • Mitigation Strategy: The most effective solution is to generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is readily available to trap it. This can be achieved by:

      • Slow Addition: Slowly adding the nitrile oxide precursor (e.g., aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[1][5]

      • Stoichiometry: Using a slight excess of the alkyne can also help to ensure the nitrile oxide is consumed in the desired reaction pathway.[2]

      • Temperature Control: Performing the reaction at a lower temperature (e.g., 0°C) can slow the rate of dimerization.[5]

  • Suboptimal Reaction Conditions:

    • Temperature: Excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product, while temperatures that are too low can result in an incomplete or sluggish reaction.[2] An optimization screen of the reaction temperature is often necessary.

    • Reaction Time: Insufficient reaction time will lead to low conversion. Conversely, excessively long reaction times can promote product degradation or the formation of byproducts.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.

Below is a workflow to guide your troubleshooting process for low-yield reactions.

G start Low or No Yield Observed check_sm Verify Starting Material Purity & Integrity (NMR, MP, etc.) start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) sm_ok->check_conditions Yes fix_sm Purify or Replace Starting Materials sm_ok->fix_sm No conditions_ok Conditions Optimized? check_conditions->conditions_ok check_intermediate Assess Intermediate Stability (e.g., Nitrile Oxide Dimerization) conditions_ok->check_intermediate Yes optimize Optimize Temp, Time, & Reagents. Monitor via TLC/LCMS. conditions_ok->optimize No minimize_dimer Implement Strategies: - Slow addition of precursor - Use excess alkyne - Lower reaction temperature check_intermediate->minimize_dimer fix_sm->start optimize->start end_success Improved Yield minimize_dimer->end_success

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a very common and fundamental challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate balance of steric and electronic factors of the reactants, and fortunately, it can be heavily influenced by adjusting the reaction conditions.[1][2]

Causality & Strategic Solutions:

The regiochemical outcome depends on which nitrogen or carbon atom of one reactant preferentially bonds with a specific atom of the other. For instance, in the reaction of a 1,3-dicarbonyl with hydroxylamine, the initial nucleophilic attack can occur at either carbonyl group, leading to different isomers.

Strategies for Controlling Regioselectivity:

  • Modify Reaction Conditions:

    • Solvent Polarity: The choice of solvent can dramatically alter the isomeric ratio. For example, in the synthesis from β-enamino diketones and hydroxylamine, using a protic solvent like ethanol can favor one regioisomer, while an aprotic solvent like acetonitrile can favor the other.[1][6][7]

    • pH Control: In the Claisen condensation synthesis, the pH of the reaction medium is a critical parameter. Acidic conditions often favor the formation of one isomer over others.[1][8][9]

    • Catalyst/Additive: The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂), can effectively control the regioselectivity in syntheses from β-enamino diketones by coordinating to a carbonyl group and directing the nucleophilic attack of hydroxylamine.[1][6] For 1,3-dipolar cycloadditions, copper(I) catalysts are widely used to achieve high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[3][10]

  • Substrate Modification:

    • Instead of traditional 1,3-dicarbonyls, using β-enamino diketone derivatives can provide superior regiochemical control.[1][6]

    • Modifying the steric and electronic properties of the substituents on your reactants can steer the reaction toward the desired isomer.

The following table, based on data from the literature, illustrates the powerful effect of solvent and Lewis acids on regioselectivity.[6]

EntrySolventBaseLewis Acid (BF₃·OEt₂)Ratio (Regioisomer A : B)Isolated Yield (%)
1Ethanol-None30 : 7085
2Acetonitrile-None75 : 2582
3AcetonitrilePyridineNone95 : 590
4Acetonitrile-1.2 equiv.5 : 9592

Data adapted from a study on the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride.[6][7]

G start Mixture of Regioisomers Observed method Which Synthesis Method? start->method claisen Claisen Synthesis (1,3-Dicarbonyl + NH₂OH) method->claisen Claisen cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen_sol Modify Conditions: - Adjust pH (acidic) - Change solvent (EtOH vs. MeCN) - Use β-enamino diketone derivative claisen->claisen_sol cyclo_sol Modify Conditions/Reagents: - Change solvent polarity - Add Catalyst (Cu(I) for terminal alkynes) - Modify electronics of reactants cyclo->cyclo_sol end_success Improved Regioselectivity claisen_sol->end_success cyclo_sol->end_success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Problem 3: Difficulty Purifying the Crude Product

Question: I am struggling to purify my crude isoxazole product. What are the best strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, closely-related byproducts like furoxans, or regioisomers with very similar polarities.[1] A multi-pronged approach is often necessary.

  • Column Chromatography: This remains the most common and versatile method.

    • Solvent System Screening: Do not rely on a single solvent system. Systematically screen different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) using TLC to find the conditions that provide the best separation.

    • Additives: Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can dramatically improve separation by suppressing tailing.

  • Crystallization: If your desired product is a solid, crystallization is an excellent method for achieving high purity.[1] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that allow slow crystal growth of the desired isomer, leaving impurities behind in the mother liquor.

  • Chemical Derivatization: In difficult cases, it may be possible to selectively react one isomer with a reagent to form a derivative that has significantly different physical properties (e.g., polarity), making it easier to separate. The protecting or derivatizing group can then be removed in a subsequent step to yield the pure isomer.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles? A1: The two most widely used and robust methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[2][11] The 1,3-dipolar cycloaddition, a type of Huisgen cycloaddition, is particularly powerful for creating a wide variety of substituted isoxazoles.[12][13][14] Other valuable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the electrophilic cyclization of α,β-acetylenic oximes.[2][15][16]

Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening? A2: While generally stable, the isoxazole ring's N-O bond is its weakest point and can be susceptible to cleavage under certain conditions:[1]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases. Studies on the drug leflunomide show increased decomposition at pH 10, which is exacerbated at higher temperatures.[17]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents.[1]

  • Photochemical Conditions: Prolonged exposure to UV irradiation can sometimes cause rearrangement of the isoxazole ring.[1] If you suspect decomposition, consider using milder workup procedures (e.g., avoiding strong acids or bases), performing purification steps at lower temperatures, and protecting the compound from direct light.

Q3: Can I use microwave irradiation to speed up my isoxazole synthesis? A3: Absolutely. Microwave-assisted synthesis is a highly effective technique for preparing isoxazoles. It often leads to dramatic reductions in reaction times (from hours to minutes), higher yields, and cleaner reaction profiles compared to conventional heating.[1] It is particularly well-suited for 1,3-dipolar cycloaddition reactions.[1] The use of ultrasound irradiation is another green chemistry approach that has been shown to accelerate these reactions, often in aqueous media.[18][19]

Q4: What are the key safety precautions for isoxazole synthesis? A4: Standard laboratory safety protocols should always be followed. Specific hazards to be aware of include:

  • Nitrile Oxides: These are highly reactive and potentially unstable intermediates. It is strongly recommended to generate them in situ for immediate consumption rather than attempting to isolate them.[1]

  • Reagents and Solvents: Many reagents used, such as strong bases (NaOH, KOH), Lewis acids (BF₃·OEt₂), and organic solvents, have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Hydroxylamine: Hydroxylamine and its salts can be explosive, particularly when heated in the absence of a solvent. Handle with care and avoid large-scale, neat reactions at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for 3,5-Disubstituted Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition with a terminal alkyne.[20][21]

G cluster_0 Step 1: Setup cluster_1 Step 2: Nitrile Oxide Generation & Cycloaddition cluster_2 Step 3: Reaction Monitoring cluster_3 Step 4: Workup & Purification a Dissolve alkyne (1.0 eq) and aldoxime (1.2 eq) in a suitable solvent (e.g., DCM, MeOH). b Add oxidant (e.g., NCS, PIFA) or base (e.g., Et₃N for hydroximoyl chlorides) portion-wise or via syringe pump at 0°C to RT. a->b c Stir the mixture for 2-24 h. Monitor reaction progress by TLC until starting material is consumed. b->c d Quench the reaction. Perform aqueous workup and extract with an organic solvent. c->d e Dry the organic layer (e.g., Na₂SO₄), filter, and concentrate. d->e f Purify the crude product by column chromatography or crystallization. e->f

Caption: Experimental workflow for 1,3-dipolar cycloaddition.

Methodology:

  • Reaction Setup: To a stirred solution of the terminal alkyne (1.0 eq.) and the corresponding aldoxime (1.2 eq.) in a suitable solvent (e.g., methanol/water 5:1), add the oxidant, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), in one portion at room temperature.[21]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted isoxazole.[21]

Protocol 2: General Procedure for Isoxazole Synthesis via Chalcone Intermediate

This two-step procedure involves the base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by cyclization with hydroxylamine.[1]

Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.

  • Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

  • Continue stirring for 2-4 hours while monitoring the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid (the chalcone), wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[1]

Step B: Isoxazole Formation

  • Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in a suitable solvent like ethanol.[1]

  • Add a base (e.g., aqueous KOH) to the mixture and continue refluxing for 4-12 hours, monitoring the reaction by TLC.[1]

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude isoxazole, which can be further purified by chromatography or crystallization.

References

  • de la Cruz, R., et al. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 5(68), 55186-55195. Available from: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available from: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34221-34247. Available from: [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Taylor, M. S., & B-A, K. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). SciForum. Available from: [Link]

  • Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 19(08), 0846. Available from: [Link]

  • Bakthavachalam, R., et al. (2011). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 9(19), 6557-6564. Available from: [Link]

  • de la Cruz, R., et al. (2015). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Johnson, W. W., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

  • Morales-Serna, J. A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 11(1), 19890. Available from: [Link]

  • Patil, C. S., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 255. Available from: [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(5), 1146. Available from: [Link]

  • Pinto, A., et al. (2018). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 23(12), 3122. Available from: [Link]

  • Shreyas, P. S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Available from: [Link]

  • Andrzejak, M., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry, 7(1), 32-38. Available from: [Link]

  • Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research, 5(6), 3032-3050. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Bamoniri, A., et al. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. ACS Omega, 3(11), 16335-16341. Available from: [Link]

  • Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]

  • Jones, C. W., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(17), 10633-10643. Available from: [Link]

  • ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Weeraratne, S. D., & Ksebati, M. B. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2023(3), M1706. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Retrieved from [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. Available from: [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically involving the cyclization of pivaloylacetonitrile with hydroxylamine, is elegant yet susceptible to several side reactions that can complicate synthesis, reduce yields, and make purification challenging.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper, mechanistic understanding of why side reactions occur and offers field-proven troubleshooting strategies to mitigate them. We will address the most common issues encountered during this synthesis in a practical question-and-answer format, grounded in established chemical principles.

Section 1: The Desired Reaction Pathway

The target synthesis involves the reaction of a β-ketonitrile (pivaloylacetonitrile) with hydroxylamine. The critical step for achieving the desired product is ensuring that the hydroxylamine's nitrogen atom attacks the ketone carbonyl, not the nitrile carbon, in the initial step. This leads to an oxime intermediate which then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the electrophilic nitrile carbon, to yield the desired this compound.

Main_Reaction_Pathway cluster_start Starting Materials cluster_inter Intermediate cluster_product Product SM1 Pivaloylacetonitrile INT Oxime Intermediate SM1->INT Attack at Ketone (pH > 8, High Temp) SM2 Hydroxylamine (NH2OH) PROD 5-Amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile INT->PROD Intramolecular Cyclization

Caption: Desired reaction pathway for the synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered problems during the synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.

Q1: My yield is low, and analytical data (NMR, LC-MS) shows a major isomeric byproduct. How can I identify it and force the reaction to produce the correct 5-amino isomer?

A1: This is the most common issue in this synthesis and is a classic case of competition between two nucleophilic sites. The byproduct is almost certainly the 3-amino-5-tert-butyl-1,2-oxazole-4-carbonitrile .

  • Mechanistic Cause: Hydroxylamine is an ambident nucleophile and can attack either the ketone or the nitrile group of pivaloylacetonitrile.

    • Desired Pathway (5-Amino Isomer): Nucleophilic attack occurs at the ketone carbonyl. This is favored under basic conditions (pH > 8) and higher temperatures, which increase the reactivity of the ketone.[1]

    • Side Reaction (3-Amino Isomer): Nucleophilic attack occurs at the nitrile carbon. This pathway is competitive and becomes dominant under neutral to slightly acidic conditions (pH < 8) and lower temperatures.[1][2]

  • Troubleshooting & Solution: The regioselectivity is a direct function of reaction pH and temperature.[1] To selectively synthesize the desired 5-amino isomer, you must control these parameters rigorously.

    ParameterCondition for 5-Amino Isomer (Desired) Condition for 3-Amino Isomer (Side Product)
    pH > 8 (Basic)6.0 - 7.5 (Neutral / Slightly Acidic)
    Temperature Higher (e.g., 80-100 °C)Lower (e.g., ≤ 45 °C)
    Rationale Favors kinetic attack at the more reactive ketone carbonyl.Favors thermodynamic attack at the nitrile.

    Actionable Advice:

    • Use a base like sodium hydroxide or sodium ethoxide to maintain a pH well above 8 throughout the reaction.

    • Run the reaction at an elevated temperature, such as refluxing in ethanol.

    • Monitor the pH during the addition of hydroxylamine hydrochloride, as it will neutralize the base, and add more base as needed to maintain alkalinity.[2]

Q2: My mass spectrum shows a peak corresponding to the product mass +18 Da, and the ¹H NMR has broad signals around 7.0-7.5 ppm. What is this impurity?

A2: This impurity is 5-amino-3-tert-butyl-1,2-oxazole-4-carboxamide , the product of nitrile hydrolysis. The +18 Da in the mass spectrum corresponds to the addition of a water molecule (H₂O).

  • Mechanistic Cause: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures over prolonged periods. The reaction proceeds first to the primary amide (-CONH₂). In harsh conditions, it can be further hydrolyzed to the carboxylic acid. The formation of amide byproducts is a known issue in reactions involving nitriles and hydroxylamine.[3][4]

  • Troubleshooting & Solution:

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion (monitor by TLC). Once the starting material is consumed, proceed with workup.

    • Control Stoichiometry: Use a minimal excess of aqueous base. Large excesses of hydroxide can promote hydrolysis.

    • Temperature Management: While high temperature favors the correct isomer, excessively high temperatures or extended heating times will accelerate hydrolysis. Find the optimal balance for your specific setup.

    • Workup: Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acid or base.

Q3: The reaction mixture turns dark brown or black, and after workup, I get a non-crystalline, oily residue that is difficult to purify. What causes this decomposition?

A3: This indicates decomposition, likely of the pivaloylacetonitrile starting material. β-ketonitriles are prone to self-condensation and other side reactions under strong basic conditions.

  • Mechanistic Cause: The α-carbon (the CH₂ group between the ketone and nitrile) is highly acidic. In the presence of a strong base, it can be deprotonated to form a stabilized enolate. This enolate can then participate in various undesired condensation or polymerization reactions, leading to complex, high-molecular-weight byproducts that present as dark tars or oils.

  • Troubleshooting & Solution:

    • Slow Base Addition: Add the base slowly to a cooled solution of the β-ketonitrile to control the exotherm and minimize the instantaneous concentration of the enolate.

    • Maintain Temperature Control: Keep the reaction vessel in an ice bath during the initial deprotonation and base addition steps before heating to the target reaction temperature.

    • Reverse Addition: Consider adding the solution of the deprotonated β-ketonitrile (the enolate) to the solution of hydroxylamine, rather than the other way around. This ensures the hydroxylamine is always in excess relative to the enolate, favoring the desired reaction over self-condensation.

Section 3: Optimized Protocols

Protocol 3.1: Selective Synthesis of this compound

This protocol is optimized to maximize the formation of the desired 5-amino isomer by maintaining basic conditions and elevated temperature.[1]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pivaloylacetonitrile (1.0 eq) and ethanol (5-10 mL per gram of starting material).

  • Base Addition: In a separate flask, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the ethanol solution. Stir for 10 minutes at room temperature. The pH should be > 10.

  • Hydroxylamine Addition: Dissolve hydroxylamine hydrochloride (1.1 eq) in water and add it dropwise to the reaction mixture. Monitor the temperature; an exotherm may occur.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80-85 °C). The pH should be checked and maintained above 8. Let the reaction proceed for 2-4 hours, monitoring by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature. Slowly add 1M HCl to neutralize the mixture to pH ~7. The product will often precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 3.2: Purification Strategy for Removing the 3-Amino Isomer

If the 3-amino isomer has formed, purification is necessary. The two isomers have different polarities and structural properties that can be exploited.

  • Column Chromatography: This is the most effective method. The 5-amino isomer is typically more polar than the 3-amino isomer. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate) should provide good separation.

  • Recrystallization: If the isomeric impurity is present in a smaller amount (<15%), careful recrystallization can be effective. Suitable solvent systems include ethanol/water, isopropanol, or toluene. The optimal solvent must be determined experimentally, as the solubilities of the isomers may be similar.

Section 4: Visualizing Competing Pathways

The critical balance between the desired reaction and the formation of the isomeric byproduct is dictated by reaction conditions. The following diagram illustrates this kinetic vs. thermodynamic competition.

Competing_Pathways Start Pivaloylacetonitrile + NH2OH P1_Int Oxime Intermediate Start->P1_Int Attack at Ketone (Kinetic Pathway) P2_Int Amidoxime Intermediate Start->P2_Int Attack at Nitrile (Thermodynamic Pathway) P1_Cond High pH (>8) High Temp (80-100°C) P1_Prod 5-Amino Isomer (Desired) P1_Int->P1_Prod Cyclization P2_Cond Low pH (<8) Low Temp (<45°C) P2_Prod 3-Amino Isomer (Byproduct) P2_Int->P2_Prod Cyclization

Caption: Competing reaction pathways based on pH and temperature.

References

  • Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole. (n.d.). Google Patents.
  • Ali, M. S., et al. (2013). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(1), o105. Available at: [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • Mizsey, P., et al. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(35), 6890-6899. Available at: [Link]

  • Kazakova, O. B., et al. (2024). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), M1990. Available at: [Link]

  • An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole. (n.d.). Google Patents.
  • Preparation of 3-amino-5-(t-butyl)isoxazole. (n.d.). European Patent Office. Retrieved January 20, 2026, from [Link]

  • Hosseinnia, R., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 121. Available at: [Link]

Sources

Technical Support Center: 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs.[1][2] Its unique electronic structure, featuring a "push-pull" system between the electron-donating amino group and the electron-withdrawing nitrile group, imparts specific reactivity but can also present significant challenges during purification.[3][4]

This guide is designed for researchers and process chemists to troubleshoot common purification issues encountered after synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: My isolated product is a yellowish or brownish solid, not the expected white powder. What causes this discoloration?

A: This is a common issue. The discoloration typically arises from minor, highly conjugated impurities that absorb visible light. Potential causes include:

  • Oxidative Degradation: The electron-rich amino-oxazole system can be susceptible to minor oxidation, especially if exposed to air and heat for extended periods during workup or solvent evaporation.

  • Polymerization Byproducts: Malononitrile, a potential starting material, can polymerize or decompose violently upon heating (≥100 ºC), leading to colored contaminants.[5]

  • Residual Trapped Solvents: Solvents like DMF or DMSO, if used in the reaction, can be difficult to remove and may degrade under heat, causing color.

In most cases, these colored impurities can be effectively removed by recrystallization with a decolorizing agent (e.g., activated carbon) or by flash column chromatography.

Q2: The melting point of my product is broad and lower than the literature value. What is the most likely culprit?

A: A broad and depressed melting point is a classic indicator of impurity. For this specific molecule, the two most probable causes are:

  • Isomeric Contamination: The synthesis of substituted isoxazoles can often produce regioisomers. For example, in related syntheses, pH control is critical to prevent the formation of the isomeric 3-amino-5-tert-butyl isoxazole.[6][7][8] Even a small amount of an isomer can significantly impact the melting point by disrupting the crystal lattice.

  • Residual Solvents: High-boiling point solvents from the reaction or purification (e.g., ethanol, ethyl acetate) can become trapped in the crystal lattice, leading to a melting point depression.

We recommend analyzing your sample by ¹H NMR to check for characteristic solvent peaks and by HPLC or high-resolution TLC to assess for the presence of isomers.

Q3: My yield drops significantly after column chromatography. Why is this happening?

A: Significant product loss on a silica gel column is often due to the compound's polarity and potential for irreversible adsorption. The amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking (tailing) of the product band and, in some cases, partial decomposition on the column.[9] To mitigate this, consider using a deactivated stationary phase, such as silica gel treated with triethylamine. A detailed protocol is provided in Section 3.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific problems with detailed explanations and actionable solutions.

Problem: Isomeric Impurity Detected

The presence of the regioisomer, 3-amino-5-tert-butyl-1,2-oxazole-4-carbonitrile, is a frequent and challenging issue stemming from the initial cyclization reaction.

  • Root Cause Analysis: The formation of the 1,2-oxazole ring by reacting a β-ketonitrile precursor with hydroxylamine is highly sensitive to reaction conditions, particularly pH. A pH outside the optimal range (typically near neutral, pH 6-7 for related syntheses) can alter the regioselectivity of the hydroxylamine attack, leading to a mixture of isomers.[7][8]

  • Identification:

    • TLC: The two isomers will likely have very similar Rf values. Use a high-quality TLC plate and test multiple solvent systems (see table below) to achieve baseline separation. The spots may only appear fully distinct after a double or triple development.

    • ¹H NMR: The chemical shift of the tert-butyl protons and the amino protons will be subtly different between the two isomers. Compare your spectrum to a reference standard if available.

    • HPLC: This is the most reliable method for quantifying the isomeric ratio. A C18 reverse-phase column with a methanol/water or acetonitrile/water gradient is a good starting point.

  • Solution: Purification via Flash Column Chromatography Due to their similar polarities, isomers are best separated by flash column chromatography. Simple recrystallization is often ineffective. See Protocol B in Section 3 for a detailed methodology.

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh), neutralizedStandard silica is acidic and can cause tailing. Neutralizing with a base passivates active sites.
Mobile Phase Hexane/Ethyl Acetate gradientStart with a low polarity (e.g., 90:10 Hexane:EtOAc) and gradually increase the polarity to elute your products.
Column Loading Dry loadingAdsorbing the crude product onto a small amount of silica before loading onto the column often results in better separation.
Problem: Persistent Unreacted Starting Materials

Residual starting materials like malononitrile or a pivaloyl precursor can co-precipitate with the product.

  • Root Cause Analysis: The reaction may not have gone to completion, or the initial aqueous workup was insufficient to remove water-soluble or acid/base-soluble precursors.

  • Identification:

    • ¹H NMR: Look for the characteristic signals of your starting materials. For example, the methylene protons in malononitrile or the methyl protons of an acetyl group.

  • Solution: Optimized Workup and Recrystallization

    • Aqueous Wash: Before any organic crystallization, dissolve the crude product in a suitable solvent like ethyl acetate or DCM. Wash sequentially with a mild acid (e.g., 1% HCl solution) to remove any basic impurities, followed by a mild base (e.g., 5% NaHCO₃ solution) to remove acidic impurities and any remaining acid from the previous wash. Finish with a brine wash to aid phase separation.

    • Systematic Recrystallization: This is the most effective method for removing trace starting materials that have different solubility profiles from your product. See Protocol A for a detailed guide on solvent screening. A mixture of ethanol and water is often a good starting point for amino-heterocycles.[3]

Section 3: Standardized Purification Protocols

Protocol A: Recrystallization for High Purity

This protocol is designed to remove baseline impurities and improve the crystalline form of the final product.

  • Solvent Screening: In parallel on a small scale (10-20 mg), test the solubility of your crude product in various solvents (see table below). A good solvent will dissolve the product completely when hot but result in poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to your crude material portion-wise with stirring and gentle heating until the solid is just fully dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.

  • (Optional) Decolorization: If the solution is colored, add a very small amount of activated carbon (approx. 1-2% w/w) and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Table 1: Recrystallization Solvent Screening Guide

Solvent System Polarity Comments
Ethanol/Water High Often excellent for compounds with H-bond donors/acceptors.
Isopropanol Medium-High A common alternative to ethanol.
Ethyl Acetate/Hexane Medium Good for less polar impurities. Dissolve in hot EtOAc, add Hexane until cloudy.

| Toluene | Low | Effective for removing polar impurities that remain in the mother liquor. |

Protocol B: Flash Column Chromatography for Isomer Separation

This protocol is optimized to separate compounds with similar polarities.

  • Prepare the Column:

    • Choose an appropriately sized column for your sample amount (typically a 40-50:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • (Recommended) Neutralize the Silica: Before loading your sample, flush the packed column with 2-3 column volumes of the mobile phase containing 0.5-1% triethylamine (Et₃N). Then, switch back to the mobile phase without Et₃N for 1-2 column volumes. This deactivates acidic sites.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, for the best resolution, perform a "dry load" by adsorbing the product onto a small amount of silica, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor the separation by TLC. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute your compounds. A slow, shallow gradient is key to separating close-running spots.

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Visualization of Workflows

General Purification Workflow

This diagram outlines the standard sequence of steps for purifying the crude product after synthesis and initial workup.

PurificationWorkflow Crude Crude Product Recryst Recrystallization (Protocol A) Crude->Recryst Purity_Check1 Purity Check (TLC, NMR, LCMS) Recryst->Purity_Check1 Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product  Pure Chromatography Column Chromatography (Protocol B) Purity_Check1->Chromatography Impure   Purity_Check2 Purity Check (TLC, NMR, LCMS) Chromatography->Purity_Check2 Purity_Check2->Pure_Product  Pure Purity_Check2->Chromatography Impure  

Caption: Standard purification workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

TroubleshootingTree Start Analysis of Purified Product Purity_Issue Is Purity < 98%? Start->Purity_Issue TLC_Analysis Analyze by TLC Purity_Issue->TLC_Analysis Yes Good_Purity Purity OK Purity_Issue->Good_Purity No Spot_Count Multiple Spots Visible? TLC_Analysis->Spot_Count Isomer_Check Are spots very close (ΔRf < 0.1)? Spot_Count->Isomer_Check Yes NMR_Analysis Analyze by ¹H NMR Spot_Count->NMR_Analysis No (streaking/single spot) Isomer_Impurity High probability of isomeric impurity Isomer_Check->Isomer_Impurity Yes SM_Impurity Likely unreacted starting material Isomer_Check->SM_Impurity No Perform_Chrom Perform Column Chromatography (Protocol B) Isomer_Impurity->Perform_Chrom Re_Recryst Perform Aqueous Wash & Recrystallization (Protocol A) SM_Impurity->Re_Recryst Solvent_Check Residual Solvent Peaks? NMR_Analysis->Solvent_Check Dry_Longer Dry under high vacuum at 40°C Solvent_Check->Dry_Longer Yes Solvent_Check->Good_Purity No

Caption: Decision tree for troubleshooting purification issues.

References

  • BenchChem. (2025). Troubleshooting guide for oxazole synthesis. BenchChem.
  • BenchChem. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.
  • Shoghpour, S., Keykha, A., Rudbari, H. A., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. [Link]

  • Al-Tel, T. H. (2007). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Tetrahedron, 63(25), 5586-5591. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]

  • Dela Cruz, M., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH Public Access, 2021, 1-15. [Link]

  • Google Patents. (n.d.). Method of producing 3-amino-5-/tertiary butyl/-isoxazole. CS203945B2.
  • Kelly, T. R., & Li, Q. (2006). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Letters in Organic Chemistry, 3(9), 706-708. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Singh, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-25. [Link]

  • Krishnarao, N., et al. (2020). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 8(2), 70-76. [Link]

  • Iaroshenko, V. O., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 16, 234-242. [Link]

  • European Patent Office. (n.d.). Preparation of 3-amino-5-t-butyl isoxazole. EP0004245A1. [Link]

  • Google Patents. (n.d.). Process for the purification of 3-amino-5-methylisoxazole. US3536729A.
  • Smith, C. D., et al. (2011). A fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles. Organic & Biomolecular Chemistry, 9(6), 1930-1939. [Link]

  • ResearchGate. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]

  • Fassihi, A., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 121. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. BenchChem.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

Sources

stability and degradation of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. The information herein is synthesized from established principles of organic chemistry, data on analogous structures, and best practices in pharmaceutical development.

Introduction to the Molecule and its Challenges

This compound is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3][4] The unique arrangement of an amino group, a nitrile, and a bulky tert-butyl group on the oxazole core presents specific challenges related to its stability and degradation. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results.

This guide will address common problems encountered during storage, formulation, and experimental use of this compound, providing both the underlying chemical rationale and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should be concerned about with this compound?

Based on the structure, the primary modes of degradation are likely to be hydrolysis, oxidation, and photolysis. The oxazole ring itself can be susceptible to ring-opening, particularly under harsh pH conditions.[5] The amino group can be a site for oxidative degradation.[6]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, the compound should be stored in a cool, dark, and dry place. A temperature of 2-8°C is often recommended for similar amino-substituted heterocyclic compounds.[7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time. What could be the cause?

This is a common sign of degradation. The troubleshooting guides below will walk you through a systematic approach to identify the cause, which could range from improper storage to solution instability.

Q4: Can I use this compound in aqueous solutions?

While it may have some aqueous solubility, its stability in aqueous media, especially at non-neutral pH, could be limited. It is crucial to assess its stability in your specific buffer system before conducting extensive experiments.

Troubleshooting Guides

Issue 1: Inconsistent Results or Loss of Compound Integrity in Solution

You notice that your experimental results are not reproducible, or you observe a decrease in the concentration of the parent compound in your stock or working solutions.

Potential Causes and Investigative Workflow:

Caption: Workflow to diagnose inconsistent experimental results.

Detailed Troubleshooting Steps:

  • Solvent Selection:

    • Rationale: Protic solvents (e.g., water, methanol) can participate in hydrolytic degradation.

    • Action: If possible, use aprotic solvents like DMSO or acetonitrile for stock solutions. If aqueous buffers are necessary, prepare fresh solutions daily and assess stability over the experimental timeframe.

  • pH Control:

    • Rationale: The oxazole ring can be susceptible to acid- or base-catalyzed hydrolysis, leading to ring opening.[5]

    • Action: Maintain a neutral pH (around 7) unless the experimental conditions require otherwise. Use appropriate buffers and monitor the pH of your solutions.

  • Light Exposure:

    • Rationale: Many organic molecules, especially those with aromatic and amino functionalities, are susceptible to photodegradation.[8][9]

    • Action: Prepare and handle solutions in a dark room or use amber vials. Protect solutions from direct light during experiments.

  • Temperature:

    • Rationale: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[10][11][12]

    • Action: Store stock solutions at 2-8°C. For working solutions used at room temperature or higher, evaluate stability at that temperature for the duration of the experiment.

  • Oxidation:

    • Rationale: The amino group can be oxidized, leading to the formation of colored impurities and loss of the parent compound.[6][13]

    • Action: Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing solutions. Store solutions under an inert atmosphere.

Issue 2: Appearance of New Peaks in Chromatographic Analysis

You observe one or more new peaks in your HPLC, LC-MS, or GC-MS analysis that were not present in the initial analysis of the compound.

Forced Degradation Study Protocol to Identify Degradants:

Forced degradation studies are a systematic way to understand the degradation profile of a compound under various stress conditions.[14][15][16] This can help in identifying and characterizing potential degradants.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-48 hours at RT or 50-60°COxazole ring opening
Base Hydrolysis 0.1 M NaOH24-48 hours at RT or 50-60°COxazole ring opening, nitrile hydrolysis
Oxidation 3% H₂O₂24-48 hours at RTOxidation of the amino group
Thermal Degradation 70°C in solid state and solution48-72 hoursGeneral decomposition
Photodegradation UV light (e.g., 254 nm) and visible light24-48 hoursPhotolytic cleavage or rearrangement

Experimental Workflow:

G A This compound B Ring-Opened Product (e.g., β-ketonitrile derivative) A->B Acid/Base Hydrolysis C Oxidized Product (e.g., N-oxide or quinone-imine type) A->C Oxidation (e.g., H₂O₂) D Hydrolyzed Nitrile (Carboxamide or Carboxylic Acid) A->D Strong Acid/Base Hydrolysis

Caption: Potential degradation pathways of the target compound.

Summary and Recommendations

The stability of this compound is a critical factor for its successful use in research and development. By understanding its potential degradation pathways and implementing the recommended handling and storage procedures, researchers can ensure the integrity of their samples and the reliability of their experimental data.

Key Takeaways:

  • Storage is critical: Store the compound at 2-8°C, protected from light and moisture, and under an inert atmosphere.

  • Solution stability is not guaranteed: Always assess the stability of the compound in your chosen solvent and buffer system. Prepare aqueous solutions fresh daily.

  • Be vigilant for degradation: Monitor for changes in appearance, solubility, and chromatographic profile.

  • Use forced degradation to your advantage: If you suspect degradation, performing a forced degradation study can help you understand the problem and develop mitigation strategies.

This technical support guide provides a framework for addressing common stability issues with this compound. For further assistance, please consult the references below or contact your chemical supplier's technical support team.

References

  • ResearchGate. (n.d.). Force degradation study of compound A3. [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. [Link]

  • ResearchGate. (n.d.). Insights into the photochemistry of 5-aminotetrazole derivatives with applications in coordination chemistry. Effect of the saccharyl moiety on the photostability. [Link]

  • PubMed. (n.d.). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. [Link]

  • ACS Publications. (n.d.). Photochemistry of 2-Aminooxazole: A Matrix-Isolation and Computational Study of a Putative Key Prebiotic Molecule. [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

  • National Institutes of Health. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • ResearchGate. (n.d.). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. [Link]

  • ResearchGate. (n.d.). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. [Link]

  • ResearchGate. (n.d.). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse012180 5-amino-2-methyl-1,3-oxazole-4-carbonitrile. [Link]

  • PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. [Link]

  • PubMed. (n.d.). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. [Link]

  • PubMed Central. (n.d.). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

  • Beilstein Journals. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • PubMed Central. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. [Link]

  • PubMed Central. (n.d.). Naturally Occurring Oxazole-Containing Peptides. [Link]

  • Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. [Link]

  • ResearchGate. (2018). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. [Link]

  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]

Sources

troubleshooting regioselectivity in isoxazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Regiochemical Landscape of Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals like the anti-inflammatory Parecoxib and the antibiotic Sulfamethoxazole.[1][2] The most common and versatile method for its construction is the Huisgen 1,3-dipolar cycloaddition, a reaction between a nitrile oxide and a dipolarophile, typically an alkyne.[1][3][4][5] While powerful, this reaction presents a significant challenge when using unsymmetrical alkynes: a lack of regioselectivity, often leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to master the regioselective synthesis of isoxazoles. We will delve into the mechanistic underpinnings of regiocontrol and provide actionable protocols to steer your reaction toward the desired isomeric product.

Figure 1. The fundamental regiochemical challenge in isoxazole synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during isoxazole synthesis, focusing on practical solutions to control the regiochemical outcome.

Q1: My 1,3-dipolar cycloaddition with a terminal alkyne yields a mixture of regioisomers. How can I selectively synthesize the 3,5-disubstituted isoxazole?

A1: This is a classic challenge. The formation of 3,5-disubstituted isoxazoles is often thermodynamically and kinetically favored with terminal alkynes, but achieving high selectivity requires careful optimization.[6] Here are the key levers to pull:

  • Catalysis (The Copper(I) Solution): The most robust method for ensuring high regioselectivity for the 3,5-isomer is the use of a copper(I) catalyst.[6][7][8] This is often referred to as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) analogue. The mechanism involves the formation of a copper(I) acetylide intermediate, which alters the electronics and sterics of the reaction, directing the nitrile oxide to add in a highly specific manner.[7]

    • Expert Insight: The catalyst is not just an accelerator; it's a regiochemical control element. While other metals like Ruthenium have been explored, they often favor the opposite 3,4-isomer.[9] Therefore, for 3,5-selectivity, copper is the catalyst of choice.

  • Solvent Choice: The polarity of the solvent can influence the transition state energies of the two competing pathways. For copper-catalyzed reactions, a range of solvents can be effective, but less polar solvents may sometimes enhance selectivity.[6] However, for thermal (uncatalyzed) reactions, solvent screening is critical. Protic solvents like ethanol versus aprotic solvents like acetonitrile can favor different regioisomers.[2][10]

  • Temperature Control: Lowering the reaction temperature can amplify the small energetic differences between the two regioisomeric transition states, often leading to improved selectivity.[6]

  • In Situ Nitrile Oxide Generation: Nitrile oxides are highly reactive and prone to dimerization, forming inactive furoxans, which lowers yield and can complicate purification.[6][10] Generating the nitrile oxide slowly in situ from a stable precursor (like an aldoxime or hydroximoyl chloride) in the presence of the alkyne ensures its concentration remains low, minimizing side reactions and often improving selectivity.[6][10] Common methods for in situ generation include oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds.[6][11]

G start Mixture of Regioisomers Observed (Target: 3,5-isomer) catalyst Introduce a Cu(I) Catalyst (e.g., CuI, CuSO₄/Na-Ascorbate) start->catalyst conditions Optimize Reaction Conditions start->conditions generation Refine Nitrile Oxide Generation start->generation end_node High Regioselectivity for 3,5-Isoxazole catalyst->end_node temp Lower Reaction Temperature conditions->temp solvent Screen Solvents (e.g., less polar options) conditions->solvent insitu Use Slow, in situ Generation (e.g., NCS on aldoxime) generation->insitu temp->end_node solvent->end_node insitu->end_node

Figure 2. Troubleshooting workflow for selective synthesis of 3,5-disubstituted isoxazoles.
Q2: The 3,5-isomer is the major product, but I need the 3,4-disubstituted isoxazole. How can I reverse the regioselectivity?

A2: Synthesizing 3,4-disubstituted isoxazoles is generally more challenging as it often goes against the intrinsic electronic and steric preferences of the standard cycloaddition.[6] Brute-force optimization of the Huisgen cycloaddition is unlikely to succeed. Instead, a change in strategy is required:

  • Alternative Synthetic Routes:

    • Enamine-Based [3+2] Cycloaddition: This metal-free approach is highly effective. An enamine, generated in situ from an aldehyde and a secondary amine (like pyrrolidine), acts as the dipolarophile. The cycloaddition with the nitrile oxide proceeds with high regiospecificity to yield 3,4-disubstituted isoxazoles after an oxidation step.[6][12] Non-polar solvents have been found to give higher yields in this method.[6][12]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine can be tuned to produce different regioisomers. The use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can selectively direct the reaction to form 3,4-disubstituted isoxazoles.[2][10] The regiochemical control is achieved by varying solvents and the amount of Lewis acid.[2]

  • Catalyst Selection: While copper(I) promotes 3,5-isomer formation, some ruthenium(II) catalysts have been shown to favor the 3,4-disubstituted product, completely reversing the regioselectivity.[8][9]

  • Substrate Modification: Using an internal alkyne instead of a terminal one fundamentally changes the substitution pattern, leading to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[6] Additionally, using vinylphosphonates with a leaving group can be used to control the regioselectivity, affording 3,4-disubstituted isoxazoles.[13]

Q3: What is the theoretical basis for regioselectivity in the 1,3-dipolar cycloaddition?

A3: The regioselectivity is governed by a combination of steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) Theory .[6] The reaction occurs via the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4]

The key principle is that the new sigma bonds will form between the atoms that have the largest orbital coefficients (lobes) in the interacting HOMO and LUMO.

There are two primary interactions to consider:

  • HOMOdipole – LUMOdipolarophile: The dominant interaction for electron-rich nitrile oxides and electron-poor alkynes.

  • LUMOdipole – HOMOdipolarophile: The dominant interaction for electron-poor nitrile oxides and electron-rich alkynes.

For a typical terminal alkyne, the orbital coefficient on the terminal (unsubstituted) carbon is larger in both its HOMO and LUMO. For the nitrile oxide, the oxygen atom has a larger coefficient in the HOMO, while the carbon atom has a larger coefficient in the LUMO. This interplay dictates the preferred orientation, which generally leads to the 3,5-isomer in thermal reactions.[14] Catalysts like copper(I) fundamentally alter the orbital energies and coefficients of the alkyne by forming an acetylide, thereby enforcing a specific regiochemical pathway.[7]

G cluster_fmo Frontier Molecular Orbital (FMO) Control cluster_homo Dipole Orbitals cluster_homo_alkyne Alkyne Orbitals dipole 1,3-Dipole (Nitrile Oxide) interaction Dominant Interaction (Smallest HOMO-LUMO Gap) dipole->interaction HOMO / LUMO dipolarophile Dipolarophile (Alkyne) dipolarophile->interaction LUMO / HOMO outcome Regiochemical Outcome (3,4- vs 3,5-isomer) interaction->outcome Determined by matching largest orbital coefficients homo_dipole HOMO(dipole) lumo_dipole LUMO(dipole) homo_alkyne HOMO(alkyne) lumo_alkyne LUMO(alkyne)

Figure 3. Logical relationship of FMO theory in determining regioselectivity.
Q4: My yield is very low, even with good regioselectivity. What are the common causes?

A4: Low yields can be frustrating. Here are the most common culprits:

  • Nitrile Oxide Dimerization: As mentioned, nitrile oxides readily dimerize to form furoxans, which is a primary pathway for consumption of your reactive intermediate.[6][10]

    • Solution: Use in situ generation and ensure the alkyne is present in a sufficient concentration to trap the nitrile oxide as it forms. Slow addition of the oxidant (e.g., NCS) or base (e.g., triethylamine) is a key technique.[10]

  • Starting Material Purity: Impurities in your alkyne or aldoxime precursor can inhibit the reaction or poison the catalyst.

    • Solution: Ensure all starting materials are pure. Recrystallize or chromatograph them if necessary. For copper-catalyzed reactions, trace impurities can be particularly detrimental.

  • Catalyst Inactivation (for Cu-catalyzed reactions): The active Cu(I) species can be oxidized to inactive Cu(II) by atmospheric oxygen.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents. Consider adding a mild reducing agent like sodium ascorbate to keep the copper in the active +1 oxidation state.[8]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to low conversion or product degradation.

    • Solution: Systematically screen conditions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for product decomposition.

Data Summary: Effect of Reaction Conditions on Regioselectivity

The choice of solvent and additives can have a profound impact on the ratio of regioisomers, particularly in non-catalyzed or Lewis acid-catalyzed systems. The following table, adapted from studies on the cyclocondensation of β-enamino diketones, illustrates this effect.[2]

EntrySolventAdditive (equiv.)Regioisomeric Ratio (4,5- vs 3,5-)Yield (%)
1EtOHNone35 : 6573
2MeCNNone65 : 3581
3EtOHPyridine (1.2)64 : 3671
4MeCNBF₃·OEt₂ (2.0)>95 : 5 (favoring 3,4-isomer)*79

Note: Entry 4 refers to conditions optimized for a different regioisomeric outcome (3,4-disubstituted) but is included to demonstrate the powerful effect of a Lewis acid additive. Data is illustrative based on findings in referenced literature.[2]

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalysis

This protocol describes a general and reliable method for synthesizing a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime via in situ nitrile oxide generation.

Materials:

  • Aromatic Aldoxime (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldoxime (1.0 eq), terminal alkyne (1.2 eq), and CuI (0.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent via syringe. Stir the mixture at room temperature for 10 minutes.

  • Base Addition: Add triethylamine (1.5 eq) to the mixture and stir.

  • In Situ Generation: In a separate flask, dissolve NCS (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. The slow addition is crucial to control the concentration of the nitrile oxide.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-6 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

References

  • Houk, K. N., & Lusk, J. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Yadav, A., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32895-32916. [Link]

  • Yoshimura, A., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3843. [Link]

  • da Silva, J. F., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 193-202. [Link]

  • Kumar, A., & Kumar, V. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094. [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Bakthavachalam, R., et al. (2011). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 9(19), 6537-6540. [Link]

  • Li, X., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(24), 6342-6345. [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2012). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of Pharmaceutical Sciences and Research, 3(8), 2415-2426. [Link]

  • da Silva, F. C., & de Souza, M. C. B. V. (2020). Huisgen and his adventures in a playground of mechanisms and novel reactions. Revista Virtual de Química, 12(4), 882-911. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing isoxazole scaffolds—a privileged core in numerous pharmaceutical agents.[1][2] We will move beyond simple protocols to explore the causality behind catalyst selection and provide robust troubleshooting strategies to overcome common experimental hurdles.

The 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne is the most prevalent and versatile method for constructing the isoxazole ring.[3][4] The efficiency and, critically, the regioselectivity of this transformation are heavily dependent on the catalyst employed. This guide focuses on the two most powerful classes of catalysts for this reaction: Copper (I) and Ruthenium (II).[4]

Part 1: Catalyst Selection - Foundational Questions
Q1: What are the primary catalysts for 1,3-dipolar cycloaddition, and when should I use them?

The choice between copper and ruthenium catalysts is the most critical decision at the outset of your synthesis design. Each has a distinct profile of reactivity and selectivity.

  • Copper(I) Catalysts (e.g., CuI, CuSO₄/Sodium Ascorbate): Copper catalysis is the workhorse for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes .[5][6] The mechanism involves the formation of a copper-acetylide intermediate, which ensures high regioselectivity.[7] It is generally cost-effective, robust, and benefits from a vast body of literature. However, its scope is largely limited to terminal alkynes, and reactions with internal alkynes are often sluggish or unsuccessful.[8]

  • Ruthenium(II) Catalysts (e.g., Cp*RuCl(cod)): Ruthenium catalysts are the premier choice for reacting internal and highly substituted alkynes , which are poor substrates for copper catalysts.[4][8] Ruthenium catalysis is particularly valuable for synthesizing fully substituted 3,4,5-trisubstituted isoxazoles .[8] It offers excellent regioselectivity and functional group tolerance, proceeding smoothly at room temperature for a wide range of substrates.[8] The primary drawback is the higher cost and relative air sensitivity of the catalyst compared to copper systems.

Table 1: Comparative Analysis of Copper vs. Ruthenium Catalysts
FeatureCopper(I) CatalysisRuthenium(II) Catalysis
Primary Application Synthesis of 3,5-disubstituted isoxazolesSynthesis of 3,4,5-trisubstituted isoxazoles
Alkyne Substrate Terminal AlkynesInternal & Substituted Alkynes
Regioselectivity High for 3,5-isomer with terminal alkynes[5]High for both 3,5- and 3,4,5-isomers[8]
Cost LowHigh
Reaction Conditions Often mild, room temperatureTypically mild, room temperature[8]
Key Advantage Cost-effective, well-established for terminal alkynesBroad substrate scope, especially for internal alkynes
Key Limitation Poor reactivity with internal alkynes[8]Higher cost, potential for catalyst handling sensitivity
Part 2: Troubleshooting Guide - Addressing Common Experimental Failures

Even with the right initial choice, challenges can arise. This section provides a systematic approach to diagnosing and solving common problems.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how do I proceed?

A low yield is a frustrating but common issue that can stem from multiple sources. A systematic investigation is the key to resolving it.

Causality Analysis:

  • Inefficient Nitrile Oxide Generation: The nitrile oxide dipole is typically generated in situ and is often unstable.[9] If the precursor (e.g., an aldoxime) is impure or the wrong oxidant/conditions are used, the concentration of the active dipole will be too low for efficient cycloaddition.

  • Nitrile Oxide Dimerization: The most common side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[9][10] This occurs when the nitrile oxide is generated faster than it can be trapped by the alkyne, especially at high concentrations.

  • Catalyst Inactivity: Copper(I) is easily oxidized to the inactive Copper(II) state. Ruthenium catalysts can also be sensitive to atmospheric oxygen or impurities.

  • Poor Substrate Reactivity: Sterically hindered or electronically deactivated alkynes can exhibit low reactivity, allowing the nitrile oxide to decompose or dimerize before the cycloaddition can occur.

Troubleshooting Protocol:

  • Verify Starting Material Integrity: Confirm the purity of your alkyne and aldoxime precursor via NMR or TLC. Ensure the solvent is anhydrous if required.

  • Optimize Nitrile Oxide Generation: The slow, controlled generation of the nitrile oxide is crucial. Consider using a syringe pump for the slow addition of the oxidant (e.g., N-Chlorosuccinimide) or base to the solution containing the aldoxime and the alkyne. This keeps the instantaneous concentration of the dipole low, minimizing dimerization.[5]

  • Ensure Catalyst Activity: For copper-catalyzed reactions, add a mild reducing agent like sodium ascorbate to regenerate the active Cu(I) species from any oxidized Cu(II). For all metal-catalyzed reactions, ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Adjust Reaction Conditions: If substrate reactivity is low, a moderate increase in temperature may be beneficial. However, be cautious, as higher temperatures can also accelerate nitrile oxide dimerization.[10]

G start Low Yield Observed check_sm Step 1: Verify Starting Material Purity (NMR/TLC) start->check_sm optimize_no Step 2: Optimize Nitrile Oxide Generation (e.g., Slow Addition of Oxidant) check_sm->optimize_no If materials are pure check_catalyst Step 3: Ensure Catalyst Activity (Inert Atmosphere, Additives) optimize_no->check_catalyst If dimerization persists adjust_cond Step 4: Modify Reaction Conditions (Temperature, Concentration) check_catalyst->adjust_cond If catalyst appears inactive success Improved Yield adjust_cond->success

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Issue 2: Formation of Regioisomeric Mixtures

Q: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the selectivity?

Regioisomer formation is a frequent challenge, particularly when using unsymmetrical alkynes or synthesis methods that are not catalyst-directed.[10]

Causality Analysis: The regiochemical outcome is determined by the alignment of the dipole (nitrile oxide) and the dipolarophile (alkyne). This alignment is governed by a complex interplay of steric and electronic factors. Catalysts provide a template to control this alignment.

  • In Copper-Catalyzed Reactions: With terminal alkynes, the formation of a copper-acetylide intermediate directs the cycloaddition to almost exclusively yield the 3,5-disubstituted isomer.[5] If you are seeing other isomers, it may indicate a competing uncatalyzed pathway.

  • In Ruthenium-Catalyzed Reactions: Ruthenium can effectively control the regiochemistry for both terminal and internal alkynes, but the outcome can be influenced by the ligand environment and the electronic properties of the substrates.[8]

  • Uncatalyzed Reactions: Thermal cycloadditions are notorious for producing isomeric mixtures, as the outcome is purely dependent on the inherent electronics and sterics of the substrates, which may not provide a strong bias.

Troubleshooting Protocol:

  • Catalyst is Key: If you are not using a catalyst, introducing one is the most effective solution. Use a Copper(I) source for terminal alkynes to favor the 3,5-isomer .[5] Use a Ruthenium(II) catalyst for internal alkynes to achieve high selectivity for a single 3,4,5-trisubstituted isomer .[8]

  • Modify Reaction Conditions: Solvent polarity can influence regioselectivity.[10] Experiment with a range of solvents from nonpolar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile). Lowering the reaction temperature can also sometimes enhance the kinetic preference for one isomer.[5]

  • Use a Lewis Acid: In some specific synthetic routes, such as those involving β-enamino diketones, the addition of a Lewis acid catalyst (e.g., BF₃·OEt₂) can effectively control the regiochemical outcome.[10]

G start Mixture of Regioisomers Observed alkyne_type What type of alkyne? start->alkyne_type terminal Terminal Alkyne alkyne_type->terminal internal Internal Alkyne alkyne_type->internal use_cu Action: Use Copper(I) Catalyst (e.g., CuI, CuSO₄/Ascorbate) to favor 3,5-isomer terminal->use_cu use_ru Action: Use Ruthenium(II) Catalyst (e.g., Cp*RuCl(cod)) to favor 3,4,5-isomer internal->use_ru modify_cond Further Optimization: Modify Solvent Polarity or Lower Reaction Temperature use_cu->modify_cond use_ru->modify_cond success Improved Regioselectivity modify_cond->success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the copper catalyst in controlling regioselectivity?

A copper(I) catalyst reacts with a terminal alkyne to form a copper-acetylide intermediate. This intermediate then participates in the cycloaddition with the nitrile oxide. This coordination pre-organizes the reactants in a specific orientation, leading to the preferential formation of the 3,5-disubstituted isoxazole. The uncatalyzed thermal reaction, by contrast, lacks this templating effect and often results in mixtures.[7]

G cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Terminal Alkyne Cycloadduct Copper-Isoxazolide Intermediate Cu_Acetylide->Cycloadduct + Nitrile Oxide (Cycloaddition) Product 3,5-Disubstituted Isoxazole Cycloadduct->Product Protonolysis Product->CuI Catalyst Regeneration

Sources

Technical Support Center: Synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this important synthetic transformation. We will particularly focus on a critical, yet often overlooked, parameter: the choice of solvent. The insights provided herein are based on a combination of established chemical principles and practical laboratory experience.

Introduction: The Critical Role of Solvents

The synthesis of this compound, a valuable building block in medicinal chemistry, is typically achieved through the condensation of a suitable precursor with hydroxylamine. While the stoichiometry and temperature are crucial, the reaction medium—the solvent—plays a multifaceted role that can dramatically influence reaction kinetics, yield, and purity. The solvent not only dissolves the reactants but also stabilizes intermediates and transition states, thereby dictating the reaction pathway.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Product Yield

  • Question: I am not getting the expected yield of this compound. What could be the solvent-related issue?

  • Answer: Low yields are frequently traced back to suboptimal solvent selection. The key is the solubility of your starting materials, particularly the hydroxylamine salt (if used) and the nitrile precursor.

    • Probable Cause 1: Poor Solubility of Reactants. If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.

    • Solution 1: Switch to a more polar solvent. For instance, if you are using a less polar solvent like toluene and observing poor solubility, transitioning to a polar protic solvent such as ethanol or isopropanol can be beneficial. These solvents are effective at dissolving hydroxylamine and its salts.

    • Probable Cause 2: Unfavorable Reaction Kinetics. The solvent can influence the reaction rate. Nonpolar solvents may not sufficiently stabilize the polar intermediates of the condensation reaction, leading to a slower reaction rate and lower yield within a given timeframe.

    • Solution 2: Employ a polar aprotic solvent like acetonitrile or DMF. These solvents can accelerate the reaction by solvating the cations while leaving the anions more reactive. However, be mindful of potential side reactions with highly reactive solvents.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. How can the solvent be contributing to this?

  • Answer: Solvent choice is critical in directing the reaction towards the desired product and minimizing side reactions.

    • Probable Cause 1: Reaction with the Solvent. Certain solvents can participate in the reaction. For example, using methanol could potentially lead to the formation of methoxy-related byproducts under certain conditions.

    • Solution 1: Choose a relatively inert solvent under the reaction conditions. Ethanol is often a good starting point as it is less reactive than methanol.

    • Probable Cause 2: Solvent-Promoted Decomposition. The stability of the reactants, intermediates, and the final product can be solvent-dependent. In some cases, a highly polar or reactive solvent might promote the decomposition of the desired product over time.

    • Solution 2: Screen a range of solvents with varying polarities. It may be that a solvent of intermediate polarity, like THF or 2-propanol, provides the optimal balance between reactivity and stability.

Issue 3: Difficult Product Isolation and Purification

  • Question: I am struggling to isolate the product from the reaction mixture. Could the solvent be the problem?

  • Answer: Absolutely. The properties of the solvent will directly impact the ease of workup and purification.

    • Probable Cause 1: High Boiling Point of the Solvent. Solvents with high boiling points, such as DMF or DMSO, can be difficult to remove completely under vacuum, leading to co-elution during chromatography or contamination of the isolated product.

    • Solution 1: If possible, opt for a lower-boiling point solvent that still provides good reactivity, such as ethanol or acetonitrile. If a high-boiling solvent is necessary for the reaction, consider a solvent-exchange step before workup.

    • Probable Cause 2: Product Solubility in the Workup Solvent. If your product is highly soluble in the solvent used for extraction or washing, you will lose a significant amount of product during this phase.

    • Solution 2: Plan your workup strategy based on the solvent. If your product is soluble in the reaction solvent, you may need to precipitate it by adding an anti-solvent. For example, if the reaction is performed in ethanol, adding water can often induce precipitation of the organic product.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the synthesis of this compound?

A1: Based on literature and practical experience, ethanol is an excellent starting point for this synthesis. It is a polar protic solvent that effectively dissolves hydroxylamine and its salts, facilitates the reaction at a moderate rate, and is relatively easy to remove. Its lower toxicity compared to other solvents also makes it a favorable choice.

Q2: How does water content in the solvent affect the reaction?

A2: The presence of water can have a dual effect. A small amount of water can be beneficial, especially when using hydroxylamine hydrochloride, as it helps to dissolve the salt and can participate in the proton transfer steps of the mechanism. However, an excessive amount of water can lead to hydrolysis of the nitrile groups in the starting material or the product, reducing the overall yield. It is recommended to use anhydrous solvents for reproducibility, with the option of adding a controlled amount of water if necessary.

Q3: Can I use a nonpolar solvent like hexane or toluene?

A3: While not typically the first choice, nonpolar solvents can be used, particularly if the starting materials are sufficiently soluble. However, you are likely to observe a significantly slower reaction rate due to the poor stabilization of polar intermediates. In some cases, a biphasic system with a phase-transfer catalyst might be employed, but this adds complexity to the procedure.

Q4: How do I perform a solvent screen for this reaction?

A4: A parallel solvent screen is the most efficient method. Set up small-scale reactions with identical stoichiometry and temperature in a variety of solvents from different classes (e.g., polar protic, polar aprotic, nonpolar). Monitor the reactions by a suitable analytical technique like TLC or LC-MS at regular intervals to assess the rate of product formation and impurity profile.

Table 1: Impact of Solvent Choice on Reaction Outcome
SolventClassTypical Reaction TimeRelative YieldKey Considerations
EthanolPolar Protic4-6 hoursHighGood starting point, easy to handle.
MethanolPolar Protic3-5 hoursHighPotentially faster, but risk of side reactions.
IsopropanolPolar Protic6-8 hoursMedium-HighSlower reaction, but can sometimes improve purity.
AcetonitrilePolar Aprotic2-4 hoursHighFaster reaction rates, but more expensive.
DMFPolar Aprotic1-3 hoursVery HighVery fast, but high boiling point complicates workup.
TolueneNonpolar> 24 hoursLowGenerally too slow unless a catalyst is used.

Experimental Protocol: Solvent Screening

This protocol outlines a method for systematically evaluating the effect of different solvents on the synthesis.

Materials:

  • (1-ethoxy-2,2-dimethylpropylidene)propanedinitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate (or other suitable base)

  • Anhydrous solvents: Ethanol, Acetonitrile, THF, Toluene

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS for accurate monitoring

Procedure:

  • Preparation: In separate, labeled reaction vials, place (1-ethoxy-2,2-dimethylpropylidene)propanedinitrile (1.0 eq).

  • Reagent Addition: To each vial, add sodium acetate (1.1 eq) and hydroxylamine hydrochloride (1.1 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Ethanol, Acetonitrile, THF, Toluene) to each vial to achieve a consistent concentration (e.g., 0.5 M).

  • Reaction: Place the vials in a pre-heated block at the desired temperature (e.g., 60 °C) and stir.

  • Monitoring: At 1-hour intervals, take a small aliquot from each reaction, quench it with water, and extract with ethyl acetate. Analyze the organic extract by TLC and LC-MS to determine the extent of conversion and the formation of impurities.

  • Analysis: After a set time (e.g., 6 hours), or once the reaction in the best solvent has gone to completion, quench all reactions. Analyze the final mixtures to compare the final yield and purity across the different solvents.

Diagram: Troubleshooting Workflow for Synthesis Optimization

Caption: A flowchart for troubleshooting common synthesis issues.

References

This guide was compiled using information from established chemical principles and synthetic methodology resources. For further reading, please consult the following:

  • General Synthesis of 5-Aminoisoxazoles: While a specific paper on this compound was not found, the general synthesis of related compounds provides valuable context. A relevant example can be found in the synthesis of 5-amino-3-methylisoxazole-4-carbonitrile, often involving similar reaction conditions.
  • Solvent Effects in Organic Chemistry: For a comprehensive understanding of how solvents influence reaction mechanisms and rates, consult standard organic chemistry textbooks or review articles on the topic. These resources provide the theoretical framework for the troubleshooting advice given in this guide.

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral analysis and interpretation of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry. Recognizing the challenges in sourcing direct experimental data for this specific molecule, this document leverages a comparative approach. We will present a predictive analysis based on the experimentally determined spectral data of its close structural analogs: 5-amino-3-methyl-1,2-oxazole-4-carbonitrile and a series of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.

This comparative framework will not only help in the identification and characterization of the title compound but also offer insights into the influence of substituents on the spectral properties of the isoxazole ring system. The methodologies and interpretations provided herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability in a research and development setting.

The Significance of Spectral Analysis in Drug Discovery

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide a detailed fingerprint of a molecule's architecture. For isoxazole derivatives, which are known to exhibit a wide range of biological activities, a thorough spectral characterization is crucial for establishing structure-activity relationships (SAR) and ensuring the synthesis of the correct isomer.[1]

Molecular Structure of this compound and its Analogs

The structural framework of the title compound and its analogs used for comparison is depicted below. The key difference lies in the substituent at the C3 position of the isoxazole ring.

G M [M]⁺˙ m/z = 165 M_minus_CH3 [M-CH₃]⁺ m/z = 150 M->M_minus_CH3 - •CH₃ tBu [C(CH₃)₃]⁺ m/z = 57 M->tBu ring_frag Ring Fragments M_minus_CH3->ring_frag

Caption: Predicted fragmentation pathway for the title compound.

Comparative Interpretation

The mass spectrum of the tert-butyl derivative will be clearly distinguishable from its methyl and phenyl analogs by its molecular ion peak at m/z 165 and the characteristic fragmentation pattern of the tert-butyl group, especially the prominent peaks at m/z 150 and 57. The methyl analog shows a loss of a methyl group from a molecular ion of m/z 123, while the phenyl analog (m/z 185) will show fragmentation patterns typical of aromatic compounds, such as the loss of HCN and the formation of a phenyl cation.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. It is essential to consult specific instrument manuals and standard operating procedures.

General Workflow for Spectral Analysis

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Sample->Purification Dissolution Dissolution in appropriate deuterated solvent (for NMR) or preparation as KBr pellet/nujol mull (for IR) Purification->Dissolution MS Mass Spectrometry Purification->MS NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR IR Infrared Spectroscopy Dissolution->IR Data Spectral Data Acquisition NMR->Data IR->Data MS->Data Interpretation Interpretation and Structure Elucidation Data->Interpretation Comparison Comparison with Analogs and Databases Interpretation->Comparison

Caption: A generalized workflow for the spectral analysis of a synthesized compound.

1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

  • Ionization: Ionize the sample using an appropriate method (e.g., electron impact for GC-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging experimental data from its methyl and phenyl analogs, we have established a robust framework for the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The comparative approach highlights the significant influence of the C3 substituent on the spectral characteristics, providing valuable insights for researchers working on the synthesis and characterization of novel isoxazole derivatives. The detailed protocols and interpretive guidance aim to support the scientific community in the accurate and efficient structural elucidation of this important class of heterocyclic compounds.

References

  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530.
  • Krishnarao, N., & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 305590, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Retrieved from [Link].

  • Ali, M. M., et al. (2011). Design, synthesis and biological evaluation of some new isoxazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 3527-3534.

Sources

comparing the biological activity of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile with other isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile and Other Isoxazole Analogs

Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

Isoxazoles are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities and therapeutic potential.[1][2] This structural motif is present in several clinically approved drugs, highlighting its importance in drug design and development. The versatility of the isoxazole ring allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.[2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[3][4]

This guide provides a comparative analysis of the biological activity of a specific isoxazole derivative, this compound, with other isoxazole analogs. By examining the structure-activity relationships (SAR), this guide aims to provide researchers, scientists, and drug development professionals with insights into the design of novel and potent therapeutic agents based on the isoxazole scaffold.

Focus Compound: this compound

While specific biological activity data for this compound is not extensively documented in publicly available literature, we can infer its potential activities based on studies of structurally similar compounds, particularly other 5-amino-isoxazole-4-carbonitrile derivatives.[5][6][7][8][9] The key structural features of this molecule—the 5-amino group, the 4-carbonitrile moiety, and the 3-tert-butyl group—are crucial in defining its chemical properties and potential biological interactions.

  • 5-Amino Group: The presence of an amino group at the 5-position is a common feature in many biologically active isoxazoles and can be crucial for forming hydrogen bonds with biological targets.[10]

  • 4-Carbonitrile Group: The electron-withdrawing nature of the nitrile group can influence the overall electronic properties of the isoxazole ring and may contribute to interactions with specific enzyme active sites.

  • 3-tert-Butyl Group: The bulky tert-butyl group at the 3-position can provide steric hindrance, which may influence the molecule's binding selectivity to its target. It can also enhance the lipophilicity of the compound, potentially affecting its cell permeability and metabolic stability.

Based on the activities of related 5-amino-isoxazole-4-carbonitriles, it is plausible that this compound could exhibit antimicrobial and antioxidant properties.[5][6][7][8][9]

Comparative Biological Activities of Isoxazole Analogs

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring.[11][12] Understanding these structure-activity relationships is fundamental to designing more potent and selective drug candidates.

Antimicrobial Activity

Several studies have demonstrated the potent antimicrobial activity of isoxazole derivatives.[13][14][15] A study on novel 5-amino-isoxazole-4-carbonitriles showed that certain derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6][7][8][9]

For instance, in a series of 5-amino-3-aryl-isoxazole-4-carbonitriles, the nature of the aryl substituent at the 3-position significantly influenced the antimicrobial potency.[5][6][7][8][9] This suggests that replacing the tert-butyl group in our focus compound with various aryl or heteroaryl groups could modulate its antimicrobial spectrum and efficacy.

Compound ClassSubstituent at C3Representative Activity
5-amino-isoxazole-4-carbonitrilesAryl groups (e.g., phenyl, substituted phenyl)Broad-spectrum antimicrobial activity observed.[5][6][7][8][9]
5-amino-isoxazole-4-carbonitrilesHeteroaryl groupsActivity varies depending on the specific heteroaryl ring.[5][6][7][8][9]
5-amino-isoxazole-4-carbonitrilesAlkyl groups (e.g., tert-butyl)Potential for antimicrobial activity; specific data for the tert-butyl analog is limited.

Table 1: Comparative antimicrobial potential based on substitution at the C3 position of 5-amino-isoxazole-4-carbonitriles.

Anticancer Activity

The isoxazole scaffold is a prominent feature in many compounds with significant anticancer properties.[1][16][17][18][19] These derivatives can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and inhibition of protein kinases.[19]

The substitution pattern on the isoxazole ring is critical for anticancer activity. For example, 3,4-diaryl isoxazoles have shown potent cytotoxic effects against various cancer cell lines.[12] While direct anticancer data for this compound is unavailable, modifying the substituents could potentially lead to potent anticancer agents. Replacing the 4-carbonitrile with a carboxamide, for instance, has been a successful strategy in developing other isoxazole-based anticancer compounds.[2]

Compound ClassKey Structural FeaturesMechanism of Action (Example)
3,4-Diaryl IsoxazolesAryl groups at C3 and C4Cytotoxicity against various cancer cell lines.[12]
3,5-Disubstituted IsoxazolesVaried substituents at C3 and C5Antiproliferative activity.[12]
Isoxazole-based HSP90 InhibitorsSpecific substitutions targeting HSP90Inhibition of Heat Shock Protein 90.[18]

Table 2: Examples of anticancer activity in different classes of isoxazole derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.[20]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in a 96-well plate. p3 Inoculate each well with the bacterial suspension. p1->p3 p2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland). p2->p3 p4 Include positive (bacteria only) and negative (broth only) controls. p5 Incubate plates at 37°C for 18-24 hours. p6 Visually inspect for turbidity or use a plate reader to measure absorbance. p5->p6 p7 Determine MIC: the lowest concentration with no visible growth. MTT_Workflow s1 Seed cells in a 96-well plate and incubate for 24 hours. s2 Treat cells with various concentrations of the test compound. s1->s2 s3 Incubate for a defined period (e.g., 48-72 hours). s2->s3 s4 Add MTT solution to each well and incubate for 2-4 hours. s3->s4 s5 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. s4->s5 s6 Measure absorbance at ~570 nm using a microplate reader. s5->s6 s7 Calculate cell viability and determine IC50 value. s6->s7

Caption: General workflow of the MTT assay for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the isoxazole compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. [21]During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [22]5. Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. [23]6. Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. [21]7. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Self-Validating System: The inclusion of both positive and negative controls is essential for validating the assay results. The positive control ensures that the assay can detect a cytotoxic effect, while the negative (vehicle) control provides the baseline for 100% cell viability.

Conclusion and Future Directions

The isoxazole scaffold remains a highly privileged structure in the field of medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific experimental data for this compound is limited, analysis of its structural features and comparison with related isoxazole analogs suggest its potential as a lead compound for the development of new therapeutic agents, particularly in the antimicrobial and anticancer arenas.

Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives. Systematic modifications of the substituents at the 3, 4, and 5-positions of the isoxazole ring will be crucial for elucidating detailed structure-activity relationships and optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. The experimental protocols detailed in this guide provide a robust framework for such investigations.

References

Sources

A Researcher's Guide to Validating the Mechanism of Action for 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile as a Putative STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. Given the prevalence of the isoxazole scaffold in compounds targeting the Signal Transducer and Activator of Transcription 3 (STAT3), this document outlines a rigorous, multi-faceted experimental strategy to investigate and confirm its potential as a STAT3 signaling pathway inhibitor. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare the hypothetical performance of our lead compound against established STAT3 inhibitors.

Introduction: The Rationale for Targeting STAT3

The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal physiological conditions, STAT3 activation is a transient process, tightly regulated by upstream signaling molecules like Janus kinases (JAKs) and growth factor receptors.[2][3] However, in a significant percentage of human cancers, STAT3 is constitutively activated, driving the expression of genes that promote tumor growth, metastasis, and immune evasion.[2] This oncogenic dependency makes STAT3 an attractive therapeutic target for the development of novel cancer therapies.[4]

Small molecule inhibitors of the STAT3 pathway have emerged as a promising class of anti-cancer agents. These inhibitors can act through various mechanisms, such as disrupting STAT3 dimerization, inhibiting its DNA binding, or targeting upstream activating kinases.[5] The isoxazole chemical moiety is present in a number of biologically active compounds, and its derivatives have been explored for a range of therapeutic applications.[6] This guide focuses on a specific isoxazole-containing compound, this compound, as a candidate for a novel STAT3 inhibitor.

The Investigational Compound and Comparative Agents

Our investigational compound is This compound . While the synthesis of this specific molecule is not widely documented, similar 5-amino-isoxazole-4-carbonitrile derivatives can be synthesized through a one-pot multicomponent reaction of a suitable aldehyde, malononitrile, and hydroxylamine hydrochloride.[7] For the purpose of this validation guide, we will assume the availability of the purified compound.

To provide a robust comparison and to validate our experimental systems, we will benchmark the performance of our investigational compound against a panel of well-characterized STAT3 inhibitors with distinct or overlapping mechanisms of action:

  • S3I-201 (NSC 74859): A small molecule inhibitor that targets the STAT3 SH2 domain, thereby inhibiting STAT3 dimerization, DNA binding, and transcriptional activity.[8][9][10][11]

  • Stattic: Another widely used STAT3 inhibitor that also targets the SH2 domain, preventing STAT3 activation and dimerization.

  • BP-1-102: A potent inhibitor that targets the STAT3 SH2 domain, preventing STAT3 phosphorylation and subsequent activation.[12]

A Multi-tiered Approach to Mechanism of Action Validation

A thorough validation of a novel compound's mechanism of action requires a hierarchical and multi-faceted approach, moving from biochemical assays that demonstrate direct target interaction to cell-based assays that confirm functional consequences in a biological context. The following sections outline a comprehensive experimental workflow.

Workflow for Validating STAT3 Inhibition

STAT3 Inhibition Validation Workflow cluster_0 Biochemical Assays (Direct Target Engagement) cluster_1 Cell-Based Assays (Cellular Activity) cluster_2 Target Engagement Confirmation biochem_fp Fluorescence Polarization (FP) Assay (STAT3-SH2 Binding) cell_reporter STAT3 Luciferase Reporter Assay (Transcriptional Activity) biochem_fp->cell_reporter biochem_alpha AlphaScreen Assay (STAT3 Dimerization) biochem_alpha->cell_reporter cell_pstat3 Western Blot (p-STAT3 Levels) cell_reporter->cell_pstat3 cell_translocation Immunofluorescence (Nuclear Translocation) cell_pstat3->cell_translocation cell_chip Chromatin Immunoprecipitation (ChIP) (Target Gene Binding) cell_translocation->cell_chip cetsa Cellular Thermal Shift Assay (CETSA) (In-Cell Target Binding) cell_chip->cetsa end Mechanism of Action Validated cetsa->end start Start with Putative STAT3 Inhibitor start->biochem_fp start->biochem_alpha

Caption: A hierarchical workflow for the validation of a putative STAT3 inhibitor.

Experimental Protocols and Data Interpretation

Biochemical Assays: Demonstrating Direct Interaction

The initial step is to determine if this compound directly interacts with STAT3.

Principle: This assay measures the ability of a compound to displace a fluorescently labeled peptide probe from the STAT3 SH2 domain. A small, freely rotating fluorescent probe has a low polarization value. Upon binding to the larger STAT3 protein, its rotation slows, and the polarization value increases. An inhibitor that competes with the probe for binding to the SH2 domain will cause a decrease in polarization.[13][14][15]

Detailed Protocol:

  • Reagents: Recombinant human STAT3 protein, a fluorescently labeled phosphotyrosine peptide probe (e.g., 5-FAM-GpYLPQTV), assay buffer (e.g., 100 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

  • Procedure:

    • Prepare a serial dilution of the test compounds (this compound, S3I-201, Stattic, BP-1-102) in assay buffer.

    • In a black, low-volume 384-well plate, add the STAT3 protein and the fluorescent probe to each well at optimized concentrations.

    • Add the test compounds or vehicle control (DMSO) to the wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis: Plot the change in millipolarization (mP) units against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Principle: This bead-based assay measures the disruption of the STAT3-STAT3 interaction. One STAT3 monomer is captured on a donor bead, and the other on an acceptor bead. Upon dimerization, the beads are brought into proximity, generating a chemiluminescent signal. An inhibitor that prevents dimerization will reduce the signal.[16][17]

Detailed Protocol:

  • Reagents: Biotinylated STAT3, GST-tagged STAT3, streptavidin-coated donor beads, anti-GST acceptor beads, assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well ProxiPlate, add biotinylated STAT3, GST-tagged STAT3, and the test compounds.

    • Incubate at room temperature for 30 minutes.

    • Add streptavidin-donor beads and incubate for 1 hour.

    • Add anti-GST acceptor beads and incubate for 1 hour in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Cell-Based Assays: Confirming Cellular Activity

Once direct binding is established, the next crucial step is to assess the compound's activity in a cellular context.

Principle: This assay measures the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of STAT3-responsive elements. Activation of the STAT3 pathway leads to luciferase expression, which can be quantified by measuring luminescence.[18][19][20][21][22]

Detailed Protocol:

  • Cell Line: A suitable cell line with an active STAT3 signaling pathway (e.g., HEK293, THP-1, or a cancer cell line with known STAT3 activation).

  • Procedure:

    • Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • After 24 hours, treat the cells with the test compounds for a defined period (e.g., 6-24 hours).

    • Induce STAT3 activation with a relevant stimulus (e.g., IL-6), if necessary.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC50.

Principle: This technique is used to detect the levels of phosphorylated (activated) STAT3. A key step in STAT3 activation is the phosphorylation of a specific tyrosine residue (Tyr705). An effective STAT3 inhibitor should reduce the levels of p-STAT3.[23][24][25][26][27]

Detailed Protocol:

  • Procedure:

    • Culture cells (e.g., a cancer cell line with high basal p-STAT3) and treat with various concentrations of the test compounds for a specified time.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 and loading control signals.

Principle: Upon activation, STAT3 dimers translocate from the cytoplasm to the nucleus to regulate gene expression. This assay visualizes the subcellular localization of STAT3. An inhibitor should prevent this nuclear translocation.[28][29][30]

Detailed Protocol:

  • Procedure:

    • Grow cells on glass coverslips and treat with the test compounds.

    • Stimulate the cells with an appropriate cytokine (e.g., IL-6) to induce STAT3 translocation.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against STAT3.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope.

  • Data Analysis: Qualitatively and quantitatively assess the nuclear versus cytoplasmic fluorescence intensity of STAT3.

Confirmation of Target Engagement in a Cellular Milieu

Principle: This assay confirms direct target engagement in intact cells. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[31][32][33]

Detailed Protocol:

  • Procedure:

    • Treat intact cells with the test compound or vehicle.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the soluble fraction by Western blotting for STAT3.

  • Data Analysis: Plot the amount of soluble STAT3 as a function of temperature. A successful inhibitor will cause a shift in the melting curve to a higher temperature, indicating stabilization of the STAT3 protein.

Hypothetical Comparative Data

The following table summarizes the expected hypothetical results from the described assays, comparing our investigational compound to known STAT3 inhibitors.

AssayThis compound (Hypothetical IC50)S3I-201 (Reported IC50)Stattic (Reported IC50)BP-1-102 (Reported IC50)
FP (SH2 Binding) 5-15 µM~86 µM[9]~5 µM~1-5 µM
AlphaScreen (Dimerization) 10-25 µMInhibits dimerization[11]Inhibits dimerizationInhibits phosphorylation
Luciferase Reporter 1-10 µM~100 µM[9]~5-20 µM~0.5-2 µM
Western Blot (p-STAT3) Effective ReductionEffective Reduction[8]Effective ReductionEffective Reduction
Immunofluorescence Inhibition of Nuclear TranslocationInhibition of Nuclear TranslocationInhibition of Nuclear TranslocationInhibition of Nuclear Translocation
CETSA Thermal Shift ObservedN/AVariable Results[34]N/A

Visualizing the Mechanism and Experimental Design

STAT3 Signaling Pathway and Points of Inhibition

STAT3_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3_inactive STAT3 (inactive monomer) jak->stat3_inactive Phosphorylation (Tyr705) stat3_active p-STAT3 (active dimer) stat3_inactive->stat3_active Dimerization dna DNA stat3_active->dna Nuclear Translocation gene_expression Target Gene Expression (Proliferation, Survival) dna->gene_expression Transcription inhibitor This compound S3I-201, Stattic (SH2 Domain Inhibitors) inhibitor->stat3_inactive Inhibits Dimerization

Caption: The STAT3 signaling pathway and the hypothesized point of intervention.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical workflow to rigorously validate the mechanism of action for this compound as a putative STAT3 inhibitor. By employing a combination of biochemical, cell-based, and target engagement assays, researchers can build a compelling case for its mode of action. The comparative analysis against established inhibitors provides essential context and validation for the experimental findings.

Positive results from this validation cascade would warrant further investigation, including selectivity profiling against other STAT family members, in vivo efficacy studies in relevant cancer models, and pharmacokinetic and toxicological assessments. This structured approach ensures a high degree of scientific rigor and provides a solid foundation for the potential development of this novel compound as a therapeutic agent.

References

  • Uddin, M. J., et al. (2021). A new class of STAT3 inhibitors with promising anti-cancer activity. Journal of Medicinal Chemistry, 64(15), 11615-11633.
  • Liu, L., et al. (2005). STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3. Proceedings of the National Academy of Sciences, 102(23), 8202-8207.
  • Loh, C., et al. (2018).
  • Huynh, J., et al. (2017). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 14(3), 2547-2554.
  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508.
  • Sgrignani, J., et al. (2019). If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. ACS Omega, 4(8), 13247-13257.
  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway).
  • Biosynth. (n.d.). This compound.
  • Attarha, S., et al. (2020). Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays. ACS Chemical Biology, 15(7), 1850-1859.
  • Sanna, F., et al. (2016). Identification of a new STAT3 dimerization inhibitor through a pharmacophore-based virtual screening approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1011-1017.
  • Siddiquee, K., et al. (2007). Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proceedings of the National Academy of Sciences, 104(18), 7391-7396.
  • Buettner, R., et al. (2011). Inhibition of STAT3 by small-molecule inhibitors. Methods in Molecular Biology, 765, 235-245.
  • Ma, J., et al. (2005). STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3.
  • Google Patents. (n.d.). Method of producing 3-amino-5-/tertiary butyl/-isoxazole.
  • Attarha, S., et al. (2020). Validating Signal Transducer and Activator of Transcription (STAT) Protein-Inhibitor Interactions Using Biochemical and Cellular Thermal Shift Assays. ACS chemical biology, 15(7), 1850–1859.
  • QIAGEN. (n.d.). STAT3 Pathway.
  • Loh, C., et al. (2018).
  • Furtek, S. L., et al. (2016). A fluorescence polarization (FP) assay measures affinity of STAT3 inhibitors for the SH2 domain. Bioorganic & Medicinal Chemistry Letters, 26(15), 3531-3535.
  • Selleck Chemicals. (n.d.). NSC 74859 (S3I-201) STAT3 Inhibitor.
  • Nagathihalli, N. S., & Merchant, N. B. (2012). Applying Small Molecule Signal Transducer and Activator of Transcription-3 (STAT3) Protein Inhibitors as Pancreatic Cancer Therapeutics. Molecular Cancer Therapeutics, 11(6), 1259–1268.
  • Berg, A., et al. (2022).
  • Larrow, J. F., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2415–2422.
  • Zhang, H. (2011). Western Blot for Detecting Phosphorylated STAT3. Methods in Molecular Biology, 756, 179-186.
  • Al-Awadi, N. A., et al. (2002). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Molecules, 7(1), 77-85.
  • Wang, R., et al. (2005). Acetylation of Stat3 increases its nuclear localization. The Journal of Biological Chemistry, 280(13), 12383–12390.
  • Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line.
  • Okada, Y., et al. (2018). Detection of dynamic STAT3 dimerization in living cells using a homoFluoppi system. Scientific Reports, 8(1), 1-13.
  • Wikipedia. (n.d.). STAT3.
  • Signosis. (n.d.). Stat3 Luciferase Reporter HEK293 Stable Cell Line.
  • Chen, J., et al. (2023). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Frontiers in Pharmacology, 14, 1286629.
  • Sigma-Aldrich. (n.d.). STAT3 Inhibitor VI, S3I-201.
  • Funakawa, T., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530.
  • Yue, L., et al. (2022). Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Frontiers in Cell and Developmental Biology, 10, 891631.
  • Protocol Online. (2007). STAT-3/phosphoSTAT-3 western blot.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Sun, J., & Wang, M. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Medicinal Chemistry, 14(5), 515-524.
  • Dondi, A., et al. (2011). A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells. Cytometry Part A, 79(11), 911-920.
  • Wang, Y., et al. (2024). Inhibition of STAT3 by S3I‐201 suppress peritoneal fibroblast phenotype conversion and alleviate peritoneal fibrosis. Journal of Cellular and Molecular Medicine, 28(10), e18018.
  • Labbe, D., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • Li, Y., et al. (2023). Trichostatin A Influences Dendritic Cells' Functions by Regulating Glucose and Lipid Metabolism via PKM2. International Journal of Molecular Sciences, 24(22), 16459.
  • Cell Signaling Technology. (n.d.). Phospho-Stat3 (Tyr705) Antibody #9131.
  • Loh, C., et al. (2018).
  • Chen, W., et al. (2021).
  • Biocompare. (2017). STAT3 Reporter Assay By Luciferase.
  • Siveen, K. S., et al. (2024). STAT3 Signaling Pathway in Health and Disease. Cancers, 16(11), 2095.
  • Huang, W., et al. (2014). A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion. ACS Chemical Biology, 9(5), 1184–1191.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter THP-1 Cell Line.
  • To, T. T., et al. (2020). Selective inhibition of signal transducer and activator of transcription 3 (STAT3) by YHO‐1701 in the AlphaScreen assay. Cancer Science, 111(1), 247-257.
  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.

Sources

A Comparative Analysis of Synthetic Strategies for 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Among these, 5-amino-3-substituted-1,2-oxazole-4-carbonitriles represent a particularly valuable class of intermediates, serving as versatile building blocks for the synthesis of more complex molecules, including potential therapeutic agents. The title compound, 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, with its sterically demanding tert-butyl group, presents unique synthetic challenges and opportunities. This guide provides an in-depth comparative study of plausible synthetic routes to this target molecule, offering a critical evaluation of their respective merits and drawbacks. The methodologies discussed are grounded in established chemical principles and supported by data from analogous transformations, providing researchers with a robust framework for selecting the most suitable approach for their specific needs.

Route 1: One-Pot Three-Component Condensation

A highly convergent and atom-economical approach to the synthesis of 5-amino-3-substituted-isoxazole-4-carbonitriles is the one-pot three-component reaction of an aldehyde, malononitrile, and a hydroxylamine source.[2] This strategy has been successfully employed for a variety of aromatic aldehydes and can be logically extended to aliphatic aldehydes such as pivalaldehyde.

Proposed Reaction Scheme

cluster_0 Route 1: Three-Component Condensation Pivalaldehyde Pivalaldehyde Reaction1 + Pivalaldehyde->Reaction1 Malononitrile Malononitrile Malononitrile->Reaction1 Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction1 Catalyst Catalyst (e.g., Ceric Ammonium Sulfate) Catalyst->Reaction1 Solvent Solvent (e.g., Isopropyl Alcohol) Solvent->Reaction1 Target1 This compound Reaction1->Target1 Reflux

Caption: One-pot synthesis of the target isoxazole.

Mechanistic Considerations

The reaction likely proceeds through an initial Knoevenagel condensation of pivalaldehyde and malononitrile to form 2-(2,2-dimethylpropylidene)malononitrile. This intermediate then undergoes a Michael addition of hydroxylamine, followed by intramolecular cyclization and subsequent dehydration to yield the final 5-aminoisoxazole. The use of a Lewis acid catalyst, such as ceric ammonium sulfate, can facilitate the initial condensation step.[2]

Experimental Protocol (Adapted from Analogous Syntheses)[2]
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pivalaldehyde (1.2 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol (30 mL).

  • Slowly add a catalytic amount of ceric ammonium sulfate (e.g., 2 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and pour it into cold water.

  • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Advantages and Disadvantages
Advantages Disadvantages
High atom economy and convergence.Potential for side reactions with the aliphatic aldehyde.
One-pot procedure simplifies workflow.Catalyst may require screening and optimization.
Readily available starting materials.Yield may be sensitive to reaction conditions.

Route 2: Cyclization of a β-Ketonitrile Precursor

This classical approach involves the synthesis of a β-ketonitrile, in this case, pivaloylacetonitrile, followed by its cyclization with hydroxylamine. The key challenge in this route is controlling the regioselectivity of the cyclization to favor the desired 5-amino isomer over the 3-amino counterpart.

Proposed Reaction Scheme

cluster_1 Route 2: From a β-Ketonitrile Pivaloylacetonitrile Pivaloylacetonitrile Reaction2 + Pivaloylacetonitrile->Reaction2 Hydroxylamine2 Hydroxylamine Hydroxylamine2->Reaction2 Base Base (e.g., NaHCO3) Base->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 Target2 This compound Isomer 3-amino-5-tert-butyl-1,2-oxazole-4-carbonitrile Reaction2->Target2 High Temp. (e.g., 100°C) Reaction2->Isomer Low Temp. (e.g., RT) cluster_2 Route 3: [3+2] Cycloaddition Pivalaldoxime Pivalaldoxime PivalonitrileOxide [Pivalonitrile Oxide] (in situ) Pivalaldoxime->PivalonitrileOxide 1. NCS 2. Et3N ChlorinatingAgent Chlorinating Agent (e.g., NCS) Base3 Base (e.g., Et3N) Reaction3 + PivalonitrileOxide->Reaction3 Cyanoenamine α-Cyanoenamine Cyanoenamine->Reaction3 Target3 This compound Reaction3->Target3 Toluene, RT

Sources

A Comparative Guide to the Biological Evaluation of Novel 1,2,4-Triazole and Amino Acid Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Fusion of Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of known pharmacophores into hybrid molecules is a cornerstone of rational drug design. This guide focuses on a particularly promising class of compounds: novel derivatives uniting the 1,2,4-triazole ring with amino acid fragments. The 1,2,4-triazole nucleus is a privileged scaffold, renowned for its metabolic stability and its presence in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][2] Amino acids, the fundamental building blocks of proteins, offer a gateway to enhanced bioavailability and specific biological targeting, potentially modulating interactions with challenging targets like protein-protein interfaces.[3]

The rationale for fusing these two moieties is compelling. The amino acid fragment can improve the pharmacokinetic profile of the triazole core, while the triazole can serve as a rigid scaffold to present the amino acid side chain in a specific orientation for target interaction. This guide provides a comparative overview of the biological evaluation of these hybrid molecules, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Synthetic Strategies: A Generalized Pathway

The synthesis of these hybrid molecules typically involves a multi-step process. A common approach begins with a suitable starting material, such as a substituted acetophenone, which undergoes a series of reactions to build the core structure before the final coupling with an amino acid fragment.[4][5] This modular synthesis allows for the creation of diverse libraries of compounds by varying both the substituents on the triazole-containing core and the amino acid fragment itself, which is crucial for exploring structure-activity relationships (SAR).

Synthetic_Pathway cluster_synthesis Generalized Synthetic Scheme start Starting Material (e.g., 4-nitroacetophenone) step1 Carbonyl Epoxidation start->step1 Step 1 step2 Substitution Reaction step1->step2 Step 2 step3 Reduction step2->step3 Step 3 step4 Amidation Reaction (Coupling with Amino Acid Fragment) step3->step4 Step 4 final Target 1,2,4-Triazole-Amino Acid Derivatives step4->final

Caption: A generalized four-step synthetic pathway for 1,2,4-triazole derivatives.

Comparative Biological Evaluation

The true potential of these novel compounds is revealed through rigorous biological testing. Below, we compare their performance across several key therapeutic areas, presenting quantitative data to facilitate objective assessment.

Antifungal Activity

The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole.[1] Fusing it with amino acid fragments is a strategy to combat growing fungal resistance.[6] Evaluation is typically performed against a panel of pathogenic fungi.

Expert Insight: The primary mechanism for many triazole antifungals is the inhibition of the fungal enzyme 14α-demethylase (CYP51), which is critical for ergosterol biosynthesis.[4][5] Molecular docking studies often accompany in vitro assays to predict and confirm the binding affinity of new derivatives to this key enzyme.

Comparative Data: Antifungal Efficacy (EC₅₀)

Compound IDAmino Acid FragmentTest OrganismEC₅₀ (µg/mL)Reference
8d L-Valine methyl esterPhysalospora piricola10.808[4][5]
8k L-Leucine methyl esterPhysalospora piricola10.126[4][5]
Mefentrifluconazole (Control Drug)Physalospora piricola>50[4][5]

As the data indicates, compounds 8d and 8k demonstrated significantly better antifungal activity against Physalospora piricola than the control drug mefentrifluconazole, highlighting the potential of this chemical class.[4][5]

Anticancer Activity

Cancer remains a leading cause of mortality, driving the search for novel therapeutics with improved efficacy and selectivity.[7] 1,2,4-triazole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization and cell cycle arrest.[2][8][9]

Expert Insight: The choice of cancer cell lines for initial screening is critical. Typically, a panel representing different cancer types is used, such as MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), and A549 (lung carcinoma), to assess both the potency and the spectrum of activity.[2][3][10]

Comparative Data: In Vitro Cytotoxicity (IC₅₀ / EC₅₀)

Compound IDCancer Cell LineIC₅₀ / EC₅₀ (µM)Reference DrugRef.
Compound 7 HepG2 (Liver)17.69Doxorubicin[10]
Compound 17 HepG2 (Liver)22.01Doxorubicin[10]
Compound 34 MCF7 (Breast)27.09Doxorubicin[10]
Hydrazone 17 IGR39 (Melanoma)4.3-[11]
Hydrazone 18 MDA-MB-231 (Breast)5.8-[11]

These results show that several novel derivatives exhibit promising anticancer activity, with IC₅₀ values in the low micromolar range.[10][11] Notably, some compounds show comparable or superior activity to standard chemotherapeutic agents like doxorubicin in specific cell lines.

Antibacterial Activity

With the rise of multidrug-resistant (MDR) bacteria, there is an urgent need for new antibacterial agents with novel mechanisms of action.[12] Hybridizing 1,2,4-triazoles with other pharmacophores, including amino acids, is a recognized strategy to develop agents that can overcome resistance.[13][14]

Expert Insight: Screening is performed against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine the antibacterial spectrum.[15] Testing against MDR clinical isolates is particularly valuable for identifying compounds that can address the most pressing clinical challenges.[13]

Comparative Data: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Compound ClassTest OrganismActivityKey FindingRef.
[4][5][13]triazolo[1,5-a]pyrimidines K. pneumoniae (MDR)Promising MIC valuesShowed high selectivity index compared to mammalian cells, suggesting a good safety profile.[13]
Schiff bases of 1,2,4-triazole S. aureusStrong activitySeveral derivatives showed activity superior or comparable to the standard drug streptomycin.[15]

The data suggests that these compounds are effective against challenging pathogens, including multidrug-resistant strains, and in some cases, outperform standard antibiotics.[13][15]

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including cancer and neurodegenerative disorders.[16][17] Compounds that can scavenge free radicals have significant therapeutic potential. The inclusion of phenolic moieties, often found in amino acid side chains like tyrosine or introduced synthetically, can enhance the antioxidant capacity of 1,2,4-triazole derivatives.[18][19]

Expert Insight: The antioxidant potential is commonly evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[19][20] These tests provide quantitative measures of a compound's ability to donate a hydrogen atom or an electron to neutralize free radicals.

Structure-Activity Relationship (SAR) Insights: Studies have shown that the presence of hydroxyl (-OH) groups on a phenyl ring attached to the triazole system significantly enhances antioxidant activity.[18][19] This is attributed to the ability of the phenolic proton to be easily donated to scavenge free radicals.

Key Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following detailed protocols for key biological assays are provided. These protocols are designed as self-validating systems, incorporating necessary controls.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Agar Well Diffusion for Antimicrobial Susceptibility

This method assesses the ability of a compound to inhibit microbial growth.

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compounds at a known concentration into the wells. Also, add a positive control (e.g., Streptomycin) and a negative control (solvent vehicle) to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

  • Analysis: A larger zone of inhibition corresponds to greater antibacterial activity.

Workflow cluster_workflow Biological Evaluation Workflow synthesis Synthesized Compound Library primary_screening Primary In Vitro Screening (e.g., Antifungal, Anticancer) synthesis->primary_screening hit_id Hit Identification (Compounds with Desired Activity) primary_screening->hit_id secondary_assays Secondary Assays (e.g., Dose-Response, Selectivity) hit_id->secondary_assays sar Structure-Activity Relationship (SAR) Analysis secondary_assays->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion

The convergence of 1,2,4-triazole and amino acid chemistry has yielded a rich field of novel derivatives with demonstrable, potent, and diverse biological activities. The comparative data clearly indicates their potential as antifungal, anticancer, and antibacterial agents. The modular nature of their synthesis allows for extensive optimization to improve potency and selectivity. The protocols and workflows outlined in this guide provide a robust framework for researchers to evaluate these promising compounds, ensuring that the data generated is both reliable and comparable across studies. Further exploration of this chemical space is highly warranted and holds significant promise for the development of next-generation therapeutic agents.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[4][5][13]Triazole Derivatives. (2018). Wiley Online Library. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[4][5][13]triazolo[1,5- a]pyrimidines bearing amino acid moiety. (2021). PubMed. Retrieved from [Link]

  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. (2022). Research Square. Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Antioxidant Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. (2020). PubMed. Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1, 2, 4-triazole Derivatives as Antifungal Agent. (2012). PubMed. Retrieved from [Link]

  • Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). NIH. Retrieved from [Link]

  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (2021). PubMed. Retrieved from [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC - NIH. Retrieved from [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Retrieved from [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. (2019). PubMed. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2025). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). PubMed. Retrieved from [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. Retrieved from [Link]

  • Synthesis of Fused Bicyclic[4][5][13]-Triazoles from Amino Acids. (2024). ACS Publications. Retrieved from [Link]

Sources

A Comparative Guide to the Analytical Methods for Quality Control of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity and identity of novel chemical entities are paramount. This guide provides a comprehensive comparison of analytical methodologies for the quality control of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile, a key building block in medicinal chemistry.[1][2] The structural integrity of this molecule is crucial for the desired pharmacological activity and to minimize potential toxicological risks associated with impurities. This document is intended for researchers, scientists, and drug development professionals to establish robust quality control protocols.

The Criticality of Stringent Quality Control

This compound, with its distinct oxazole core, amino, and nitrile functionalities, presents a unique analytical challenge.[3] The presence of isomers, starting materials, and by-products from its synthesis can significantly impact downstream applications. Therefore, a multi-faceted analytical approach is essential to ensure the identity, purity, and consistency of this compound.

Comparative Analysis of Key Analytical Techniques

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive quality control strategy. The following sections compare the most effective methods for the analysis of this compound.

Table 1: Comparison of Analytical Methods
Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, and reproducibility.[4]Requires reference standards for quantification.Purity assessment and quantification of the active pharmaceutical ingredient (API) and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile impurities and provides structural information.[5]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Identification of residual solvents and volatile organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification and quantification without a specific reference standard (qNMR).[6][7][8][9]Lower sensitivity compared to chromatographic methods.Structural elucidation, identification and quantification of impurities, and isomeric purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid and non-destructive, provides information about functional groups.[10][11]Limited specificity for complex mixtures and less effective for quantification.Identity confirmation and detection of major functional group changes.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.High sensitivity and provides molecular weight information for structural confirmation.[12]Isomeric differentiation can be challenging without fragmentation studies.Molecular weight determination and impurity identification when coupled with a separation technique (e.g., LC-MS).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of this compound.

Objective: To separate and quantify the main component from its potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Causality behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.

  • The gradient elution allows for the effective separation of compounds with varying polarities, which is crucial for resolving potential impurities from the main peak.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Profiling

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound and for characterizing impurities.[6][7][8][9]

Objective: To confirm the chemical structure and identify any organic impurities.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full structural assignment.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

Expected ¹H NMR Resonances (predicted):

  • A singlet for the tert-butyl protons.

  • A broad singlet for the amino protons.

Causality behind Experimental Choices:

  • A high-field NMR spectrometer provides better resolution, which is essential for separating closely spaced signals and identifying minor impurities.

  • The choice of solvent depends on the solubility of the compound and any potential impurities. DMSO-d₆ is often a good choice for polar compounds containing amino groups.

Visualization of the Analytical Workflow

A systematic workflow ensures that all quality attributes are thoroughly evaluated.

QualityControlWorkflow cluster_0 Initial Screening cluster_1 Purity and Impurity Analysis cluster_2 Final Release Raw Material Raw Material FTIR FTIR Raw Material->FTIR Identity Check HPLC HPLC FTIR->HPLC Quantitative Purity GC_MS GC_MS HPLC->GC_MS Volatile Impurities NMR NMR GC_MS->NMR Structural Confirmation & Impurity ID Final_Product Final_Product NMR->Final_Product Release Specification Met

Caption: Quality control workflow for this compound.

Impurity Profiling: A Deeper Dive

The identification and control of impurities are critical aspects of quality control.[13] Potential impurities in this compound could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Such as 3-amino-5-tert-butyl-1,2-oxazole-4-carbonitrile.

  • By-products: Formed from side reactions during the synthesis.

A combination of HPLC with mass spectrometry (LC-MS) and NMR is the most effective strategy for impurity profiling. LC-MS can detect and provide molecular weight information for impurities, while NMR can elucidate their structures.

Logical Framework for Method Validation

Each analytical method employed must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

MethodValidation cluster_parameters Validation Parameters Analytical_Method Analytical_Method Specificity Specificity Analytical_Method->Specificity Linearity Linearity Analytical_Method->Linearity Accuracy Accuracy Analytical_Method->Accuracy Precision Precision Analytical_Method->Precision Robustness Robustness Analytical_Method->Robustness

Caption: Key parameters for analytical method validation.

Conclusion

A robust quality control strategy for this compound relies on the synergistic use of multiple analytical techniques. While HPLC is the workhorse for purity determination, NMR spectroscopy is indispensable for structural confirmation and impurity identification. FTIR and GC-MS serve as valuable complementary techniques for identity screening and volatile impurity analysis, respectively. By implementing the methodologies and validation principles outlined in this guide, researchers and developers can ensure the quality and consistency of this important chemical entity, thereby safeguarding the integrity of their scientific endeavors.

References

  • Vertex AI Search. Synthesis of Key Impurities as Quality Control Standards of Oxfendazole.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Vertex AI Search. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Biosynth. This compound | 35261-05-3 | KBA26105.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • SpectraBase. 5-Amino-3-tert-butylisoxazole - Optional[FTIR] - Spectrum.
  • PubMed. Simultaneous gas chromatographic analysis of non-protein and protein amino acids as N(O,S)-isobutyloxycarbonyl tert.-butyldimethylsilyl derivatives. J Chromatogr A. 1994 May 27;669(1-2):125-37.
  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Bachem. Quality Control of Amino Acids & Peptides: A Guide.
  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram.

Sources

A Comparative Efficacy Analysis of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the therapeutic potential of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile. Given the nascent stage of research on this specific molecule, this document synthesizes data from structurally related isoxazole derivatives to propose a rigorous, multi-faceted approach for its characterization. We will focus on its potential as a kinase inhibitor, a common mechanism of action for this chemical class, and compare its hypothetical efficacy against established therapeutic agents.

The isoxazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle is a versatile scaffold, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. A significant portion of these activities stems from the ability of isoxazole-containing compounds to function as kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.

This guide will delineate a proposed investigational pathway for this compound, focusing on two well-validated oncological targets for kinase inhibitors: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4] We will outline a series of in vitro and in vivo experiments to ascertain its efficacy and compare its potential performance against established drugs targeting these pathways.

Proposed Mechanism of Action: Kinase Inhibition

The rationale for investigating this compound as a kinase inhibitor is predicated on the extensive body of literature demonstrating that the isoxazole scaffold can be effectively utilized to design potent and selective inhibitors of various kinases. The general mechanism of action for many small-molecule kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Comparative Efficacy Evaluation: A Proposed Experimental Framework

To objectively assess the efficacy of this compound, a direct comparison with established inhibitors is essential. For the purpose of this guide, we will consider the following well-characterized drugs as benchmarks:

  • Osimertinib: A third-generation, irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[5][6]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR-2, among other kinases, and is used in the treatment of renal cell carcinoma and other solid tumors.[7][8]

In Vitro Efficacy Assessment

The initial evaluation of a novel compound's anticancer potential is typically performed using in vitro cell-based assays. These assays provide crucial information on the compound's cytotoxic and cytostatic effects on cancer cell lines.

1. Cell Viability Assays:

The primary measure of a compound's anticancer activity in vitro is its ability to reduce the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods widely used for this purpose.[9][10] These assays measure the metabolic activity of cells, which is directly proportional to the number of viable cells.

Table 1: Proposed Cell Lines for In Vitro Screening

Cell LineCancer TypeKey Characteristics
A549Non-Small Cell Lung CancerEGFR wild-type
NCI-H1975Non-Small Cell Lung CancerEGFR L858R/T790M mutations (Osimertinib sensitive)
HCC827Non-Small Cell Lung CancerEGFR exon 19 deletion (EGFR inhibitor sensitive)
HUVECHuman Umbilical Vein Endothelial CellsExpresses VEGFR-2, for anti-angiogenesis assessment
786-ORenal Cell CarcinomaVHL-mutant, relevant for Sunitinib comparison

Table 2: Hypothetical Comparative IC50 Values (µM) from Cell Viability Assays

CompoundA549 (EGFR wt)NCI-H1975 (EGFR mut)HCC827 (EGFR mut)HUVEC (VEGFR-2)786-O
This compoundTBDTBDTBDTBDTBD
Osimertinib>100.0150.006>10>10
Sunitinib5.24.86.10.052.5

TBD: To Be Determined through experimentation.

2. Kinase Inhibition Assays:

To confirm the mechanism of action, direct kinase inhibition assays are necessary. These can be performed using various platforms, including radiometric assays or fluorescence-based methods.[11][12] These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase.

Table 3: Hypothetical Comparative IC50 Values (nM) from Kinase Inhibition Assays

CompoundEGFR (wild-type)EGFR (T790M)VEGFR-2
This compoundTBDTBDTBD
Osimertinib121>1000
Sunitinib2503009

TBD: To Be Determined through experimentation.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a standardized method for assessing the effect of this compound on the viability of adherent cancer cell lines.[9]

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound, Osimertinib, Sunitinib (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to directly measure the inhibitory activity of the test compound against purified kinase enzymes.[12]

Materials:

  • Purified recombinant human EGFR and VEGFR-2 kinase domains

  • Kinase reaction buffer

  • Substrate peptide (specific for each kinase)

  • [γ-33P]ATP

  • This compound, Osimertinib, Sunitinib (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the phosphorylated substrate retained on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy Assessment

Promising results from in vitro studies warrant further investigation in a more physiologically relevant setting. Animal models, particularly xenograft models in immunocompromised mice, are the gold standard for preclinical in vivo evaluation of anticancer agents.[13][14]

1. Cell Line-Derived Xenograft (CDX) Models:

CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[15] These models are well-established, reproducible, and cost-effective for initial in vivo efficacy studies.

Table 4: Proposed In Vivo Xenograft Studies

ModelCell LineMouse StrainTreatment GroupsPrimary Endpoint
NSCLC XenograftNCI-H1975Athymic NudeVehicle, this compound (various doses), OsimertinibTumor growth inhibition
Renal Cancer Xenograft786-OAthymic NudeVehicle, this compound (various doses), SunitinibTumor growth inhibition
Protocol 3: Subcutaneous Xenograft Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of the test compound in a CDX model.[13][16]

Materials:

  • NCI-H1975 or 786-O cancer cells

  • Athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound, Osimertinib, Sunitinib (formulated for in vivo administration)

  • Calipers

  • Animal balance

Procedure:

  • Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

  • Administer the test compounds and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor volume using calipers and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizing the Scientific Framework

To provide a clear visual representation of the proposed experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation invitro_start This compound cell_viability Cell Viability Assays (MTT/MTS) invitro_start->cell_viability Treat Cancer Cell Lines kinase_assay Kinase Inhibition Assays (Radiometric) invitro_start->kinase_assay Test against purified kinases ic50_cell Determine Cellular IC50 cell_viability->ic50_cell ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase invivo_start Promising In Vitro Results ic50_cell->invivo_start Proceed if potent ic50_kinase->invivo_start Confirm on-target activity xenograft Cell Line-Derived Xenograft Models (CDX) invivo_start->xenograft Implant tumors in mice tgi Tumor Growth Inhibition (TGI) xenograft->tgi Treat with compound and measure tumor volume

Caption: A generalized workflow for the preclinical evaluation of this compound.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Compound This compound (Putative Inhibitor) Compound->EGFR Inhibits ATP Binding Cell_Response Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response

Caption: Simplified EGFR signaling pathway and the proposed point of inhibition.

VEGFR2_Pathway cluster_downstream Angiogenesis Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLC_PKC_MAPK Activates PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Activates Compound This compound (Putative Inhibitor) Compound->VEGFR2 Inhibits ATP Binding Angiogenesis Endothelial Cell Proliferation, Migration, and Survival PLC_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis and the proposed point of inhibition.

Conclusion and Future Directions

The isoxazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for this compound is currently limited, the experimental framework outlined in this guide provides a clear and robust pathway for its evaluation. By systematically assessing its in vitro and in vivo efficacy against well-defined cancer cell lines and comparing its performance to established drugs like Osimertinib and Sunitinib, researchers can gain a comprehensive understanding of its therapeutic potential.

Future studies should also include broader kinase profiling to assess the selectivity of the compound, as off-target effects can lead to toxicity. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to understand its absorption, distribution, metabolism, and excretion properties, which are critical for its development as a clinical candidate. The insights gained from the proposed experiments will be invaluable in guiding the subsequent stages of drug development for this and other novel isoxazole derivatives.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved from [Link]

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 23-45.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). MDPI. Retrieved from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). GEN - Genetic Engineering and Biotechnology News. Retrieved from [Link]

  • Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). The Mark Foundation for Cancer Research. Retrieved from [Link]

  • EGFR Inhibitors. (2023, November 14). Williams Cancer Institute. Retrieved from [Link]

  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. (2021). PubMed. Retrieved from [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023, January 31). PubMed Central. Retrieved from [Link]

  • List of EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (n.d.). PubMed Central. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Royal Society of Chemistry. Retrieved from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023, January 21). Altogen Labs. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. (2014). PLOS One. Retrieved from [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (n.d.). ACS Publications. Retrieved from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023, July 20). PubMed Central. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[7][13][14]Triazole Derivatives. (2018, May 2). ResearchGate. Retrieved from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). PubMed Central. Retrieved from [Link]

  • Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][13][17]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, - ACS Publications. (n.d.). American Chemical Society. Retrieved from [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][13][17]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009, December 10). PubMed. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021, September 2). ResearchGate. Retrieved from [Link]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

in vitro and in vivo studies of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 5-amino-3-tert-butyl-1,2-oxazole-4-carbonitrile and Its Analogs

A Comparative Analysis for Drug Discovery Professionals

This guide provides a comprehensive overview of the potential therapeutic applications of this compound. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related isoxazole and oxazole derivatives to build a predictive performance profile. By comparing data from analogous compounds, we offer a scientifically grounded framework for researchers to design and execute robust in vitro and in vivo studies.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The unique electronic properties and structural rigidity of the isoxazole core allow it to serve as a versatile scaffold, capable of engaging with a diverse range of biological targets.[2] this compound (a versatile small molecule scaffold) belongs to this promising class of compounds, featuring key functional groups—an amino group and a nitrile group—that are often associated with potent biological effects.[3]

Predicted Biological Activity and Comparative Landscape

Based on extensive studies of analogous compounds, this compound is predicted to exhibit significant anticancer activity. The broader family of oxazole and isoxazole derivatives has demonstrated efficacy against a multitude of cancer cell lines and has been investigated for various mechanisms of action.

Comparative In Vitro Anticancer Activity of Structurally Related Oxazole/Isoxazole Derivatives

To establish a performance benchmark, the following table summarizes the reported in vitro cytotoxic activities (IC₅₀ values) of several related compounds against various human cancer cell lines. This data provides a reasonable expectation for the potency that might be observed with this compound.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference DrugReference
[1][4][5]Triazole Derivatives Compound 7HepG2 (Liver)17.69Doxorubicin[4]
Compound 17MCF7 (Breast)20.01Doxorubicin[4]
1,2,3-Triazole Derivatives Phosphonate Derivative (Compound 8)HT-1080 (Fibrosarcoma)15.13Doxorubicin[6]
Phosphonate Derivative (Compound 8)A-549 (Lung)21.25Doxorubicin[6]
Phosphonate Derivative (Compound 8)MCF-7 (Breast)18.06Doxorubicin[6]
Oxazolo[5,4-d]pyrimidines Compound 3gHT29 (Colon)58.4Cisplatin (47.2 µM)[7]
5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles Compound 7bKelly (Neuroblastoma)1.9Doxorubicin[8][9]
Compound 7bSHSY5Y (Neuroblastoma)>10Doxorubicin[8][9]
1,3-Oxazole-4-carboxylates Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateAverage of 60 cell lines5.37-[10]

Disclaimer: The data above is for structurally related but distinct molecules. Experimental results for this compound may vary.

Potential Mechanisms of Action: Insights from Analogs

In silico and experimental studies on related oxazole derivatives have pointed towards several potential molecular targets. A prominent mechanism involves the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potential inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[7] Inhibition of this pathway can effectively starve tumors and prevent metastasis.

Below is a diagram illustrating the potential point of intervention for a VEGFR-2 inhibitor within its signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile (Hypothesized Target) Inhibitor->VEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Aurora A Kinase Inhibition

Recent studies on 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles have shown potent and selective cytotoxicity against neuroblastoma cell lines.[8][9] In silico docking studies suggest these compounds bind with high affinity to the ATP-binding site of Aurora A kinase, a key regulator of mitosis, which is often overexpressed in cancers.[8][9]

Recommended Experimental Protocols

To empirically determine the therapeutic potential of this compound, a systematic in vitro and in vivo evaluation is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust, primary screen for determining the cytotoxic potential of a compound.

Experimental Workflow Diagram

MTT_Workflow start Start plate_cells 1. Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) start->plate_cells end End incubate1 2. Incubate for 24 hours at 37°C, 5% CO₂ plate_cells->incubate1 treat_cells 3. Treat cells with serial dilutions of the test compound and a reference drug (e.g., Doxorubicin) incubate1->treat_cells incubate2 4. Incubate for 24-72 hours treat_cells->incubate2 add_mtt 5. Add MTT reagent (5 mg/mL) to each well incubate2->add_mtt incubate3 6. Incubate for 4 hours add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate3->solubilize read_plate 8. Measure absorbance at 570 nm using a plate reader solubilize->read_plate analyze 9. Calculate % viability and determine IC₅₀ values read_plate->analyze analyze->end

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Step-by-Step Protocol

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HT-1080) in 96-well microculture plates at a density of 5,000 cells per well and culture for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare a concentration gradient of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. A known chemotherapy drug, such as Doxorubicin, should be used as a positive control.[6] Replace the medium in the wells with the medium containing the test compound concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the treated cells for a defined period, typically 24 to 72 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Proposed In Vivo Evaluation: Xenograft Tumor Model

Should in vitro studies demonstrate significant potency, the next logical step is to assess in vivo efficacy. A subcutaneous xenograft model in immunodeficient mice is a standard and robust method for evaluating the antitumor activity of a novel compound.

Causality Behind Experimental Choices:

  • Animal Model: Nude mice (e.g., BALB/c nu/nu) are used because their compromised immune system prevents the rejection of human tumor cells, allowing the growth of xenografts.

  • Tumor Implantation: The cancer cell line that showed high sensitivity to the compound in vitro (e.g., HT-1080 or Kelly cells) is chosen for implantation to maximize the chances of observing an in vivo effect.

  • Dosing and Administration: The route of administration (e.g., intraperitoneal, oral gavage) and dosing schedule are determined based on preliminary pharmacokinetic and toxicity studies (not detailed here). The goal is to maintain a therapeutic concentration of the drug at the tumor site while minimizing systemic toxicity.

  • Endpoints: Tumor volume is the primary efficacy endpoint. Body weight is monitored as a key indicator of systemic toxicity. At the end of the study, tumors can be excised for further histopathological or molecular analysis.

Experimental Protocol Outline

  • Acclimatization: House immunodeficient mice for at least one week to acclimate them to the facility.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, reference drug, and different dose levels of the test compound).

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study period (typically 21-28 days).

Conclusion and Future Directions

While direct experimental evidence for this compound is not yet widely published, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable therapeutic agent, particularly in oncology. The tert-butyl group may enhance metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile compared to smaller alkyl-substituted analogs.

Future research should focus on the systematic in vitro screening of this compound against a broad panel of cancer cell lines, followed by mechanistic studies to identify its molecular target(s). Promising in vitro results would warrant progression to in vivo xenograft models to establish preclinical proof-of-concept. The methodologies and comparative data presented in this guide provide a solid foundation for these future investigations.

References

  • Hassan, A. Y., Sarg, M. T., Bayoumi, A. H., & El-Deeb, M. A. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][4][5]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1462. [Link]

  • Shoghpour, S., Keykha, A., Rudbari, H. A., Rahimizadeh, M., Bakavoli, M., Pourayoubi, M., & Nicolo, F. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2530. [Link]

  • In vitro activity of novel derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile against human cytomegalovirus. (2019). Medicinal Chemistry Research, 28, 1205–1211. [Link]

  • Bouattour, A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry, 12(6), 7633-7667. [Link]

  • PubChem. (n.d.). 5-Amino-3-benzyl-1,2-oxazole-4-carbonitrile. Retrieved from [Link]

  • Wysocka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]

  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry, 13(3), 300. [Link]

  • Semenyuta, I., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). Ukrainica Bioorganica Acta, 15(2), 13-21. [Link]

  • 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. (2012). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Szychta, P., et al. (2024). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 29(1), 249. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 65-71. [Link]

  • Ramezani, F., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (2016). ACS Medicinal Chemistry Letters, 7(11), 1003-1008. [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). ResearchGate. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2024). Molecules, 29(1), 1. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2022). Molecules, 27(19), 6296. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is essential. 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile is a multifunctional compound, and its structure—containing an oxazole ring, an amino group, and a nitrile group—dictates its toxicological profile.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Table 1: GHS Hazard Profile for this compound

Hazard CodeHazard StatementGHS Pictogram
H302Harmful if swallowed[4]

H315Causes skin irritation[1]

H319Causes serious eye irritation[1]

H335May cause respiratory irritation[1]

Causality Insight: The presence of the nitrile group (-C≡N) is of particular concern. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide gas if exposed to strong acids or high temperatures.[5] Furthermore, combustion can generate toxic nitrogen oxides (NOx).[6] These properties strictly prohibit casual disposal methods like drain disposal or incineration in standard laboratory equipment.

Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Spill Management

Proper protection is non-negotiable when handling the primary compound or its waste. The following protocol must be followed.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[7]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn at all times.[7] Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound and prepare its waste containers only in a certified chemical fume hood to avoid inhalation of dust.[8]

Spill Management

Accidental spills create an immediate disposal need. The response should be swift and methodical.

  • Evacuate and Ventilate: If a significant amount is spilled outside of a fume hood, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For small, solid spills, gently cover the material with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Collection: Carefully sweep or scoop the contained material and spill debris into a designated, compatible waste container (see Section 3). Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontamination: Clean the spill area thoroughly with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste.

  • Labeling: Immediately label the spill waste container as described in Section 3.2.

Core Disposal Procedure: Waste Segregation and Collection

The guiding principle for the disposal of this compound is Precautionary Statement P501: "Dispose of contents/container to an approved waste disposal plant."[1][6][9] This mandates that the material be handled as regulated chemical waste.

Selecting a Waste Container
  • Compatibility is Key: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free from leaks or damage.[10]

  • Secure Closure: The container must have a tightly sealing screw cap. This is critical to prevent leakage or the release of vapors.[10][11] Do not leave a funnel in the container.[10]

  • Original Containers: Whenever possible, unused or unwanted chemicals should remain in their original containers.[6][11]

Labeling the Waste Container

Proper labeling is a critical safety and regulatory requirement. Your institution's Environmental Health & Safety (EH&S) office will provide specific labels, but they must include the following information:[10][12]

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use formulas or abbreviations.

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

Accumulating Waste in a Satellite Accumulation Area (SAA)

Laboratories must store waste in a designated SAA, which is a location at or near the point of waste generation and under the control of the lab personnel.[10][12]

  • Segregation: Store the waste container away from incompatible materials, especially strong acids, which could react with the nitrile group.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Container Status: Keep the waste container closed at all times except when adding waste.[10]

Final Disposal Pathway

The following flowchart illustrates the decision-making process for the final disposal of this compound waste.

G cluster_0 Step 1: Waste Generation cluster_1 Step 2: On-Site Management cluster_2 Step 3: Professional Disposal cluster_3 Prohibited Actions start Generation of Waste (Unused reagent, contaminated labware, spill cleanup) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain DO NOT Pour Down Drain start->drain trash DO NOT Discard in Regular Trash start->trash container Select Compatible Container (HDPE, tightly sealed) ppe->container labeling Label Container Correctly ('Hazardous Waste', full chemical name, hazards) container->labeling mix DO NOT Mix with Incompatible Waste (e.g., Strong Acids) container->mix saa Store in Designated SAA (Segregated, secondary containment) labeling->saa contact Contact Institutional EH&S for Waste Pickup Request saa->contact pickup Scheduled Pickup by Trained EH&S Personnel contact->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport incineration Final Disposal Method: High-Temperature Incineration transport->incineration

Caption: Disposal workflow for this compound.

The only acceptable and compliant method for the ultimate disposal of this compound is through your institution's hazardous waste management program. This typically involves:

  • Requesting Pickup: Once your waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months), submit a chemical waste pickup request to your EH&S department.[12]

  • Professional Handling: Trained EH&S personnel will collect the waste from your laboratory.

  • Off-site Treatment: The waste is transported to a licensed and approved hazardous waste disposal facility. The standard and most effective treatment for this type of chemical is high-temperature incineration . This process ensures the complete destruction of the organic molecule at temperatures that also manage and neutralize toxic byproducts like hydrogen cyanide and nitrogen oxides.[14]

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of our scientific community.

References

  • PubChem. (n.d.). 5-Amino-1,2-oxazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Oakland University. (n.d.). EHSO Manual - Hazardous Waste. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia. Retrieved from [Link]

  • PubChem. (n.d.). Oxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Behr, A., & Johnen, L. (2009). Treatment and disposal of chemical wastes in daily laboratory work.
  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety. Retrieved from [Link]

  • Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2530. Retrieved from [Link]

  • ResearchGate. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Retrieved from [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

Sources

Personal protective equipment for handling 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound (CAS: 35261-05-3). As the complete toxicological profile of this compound is not fully elucidated, these protocols are grounded in a precautionary principle, drawing from available hazard data and analysis of structurally similar compounds. The objective is to empower researchers, scientists, and drug development professionals with a self-validating system of safety to minimize exposure and ensure a controlled laboratory environment.

Hazard Assessment: Understanding the Risks

This compound is classified with specific, known hazards. According to supplier safety information, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

However, a critical aspect of laboratory safety is to consider the potential hazards of novel compounds by examining structurally related molecules. For instance, the analogous compound 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile is listed with a more extensive set of warnings, including being harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332)[2]. Given these precedents, it is imperative to handle this compound as a substance that is not only an irritant but also potentially toxic through inhalation, dermal contact, and ingestion.

The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. All handling procedures must be designed to mitigate these risks.

The Hierarchy of Controls: A Foundational Approach

Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it should be used in conjunction with more effective control measures. Before handling this compound, ensure the following are in place:

  • Engineering Controls: All work involving the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure[3].

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel only and ensure all users are trained on the specific hazards and handling procedures.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is task-dependent. The following workflow provides a logical pathway for determining the necessary level of protection.

PPE_Workflow cluster_start Initial Assessment cluster_ops Operational Scenarios cluster_ppe Required PPE Level start Task Assessment: Handling 5-Amino-3-tert-butyl- 1,2-oxazole-4-carbonitrile weighing Weighing/Handling Small Quantities (Solid) in Fume Hood start->weighing Standard Operation solution Solution Prep / Transfers (Splash/Aerosol Potential) start->solution Risk of Splash spill Emergency Scenario (Spill or Release) start->spill Emergency ppe_standard Standard PPE Safety Glasses with Side Shields Nitrile Gloves (Single Pair) Lab Coat Closed-Toe Shoes weighing->ppe_standard ppe_enhanced Enhanced PPE Chemical Splash Goggles & Face Shield Nitrile Gloves (Double) Chemical-Resistant Apron over Lab Coat Closed-Toe Shoes solution->ppe_enhanced ppe_emergency Emergency PPE Full-Face Respirator with P100/Organic Vapor Cartridges Heavy-Duty Chemical-Resistant Gloves Chemical-Resistant Suit/Coveralls spill->ppe_emergency

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-3-tert-butyl-1,2-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.